4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZYGWURKGSBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377722 | |
| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337535-43-0 | |
| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-1-fluoro-2-(methoxymethyl)benzene: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles enable complex molecular architectures. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene is a trifunctionalized aromatic compound poised as a versatile intermediate for synthetic chemistry. The strategic placement of a bromine atom, a fluorine atom, and a methoxymethyl group on the benzene ring offers orthogonal chemical handles for sequential, site-selective modifications.
The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The fluorine atom, a common substituent in pharmaceuticals, can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The methoxymethyl ether provides a sterically influential and electronically distinct feature compared to a simple methoxy group, potentially impacting molecular conformation and reactivity.
This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a proposed synthetic route, its characteristic reactivity in key organic transformations, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable synthetic intermediate.
Physicochemical and Structural Properties
The unique arrangement of substituents on the benzene ring dictates the physical and chemical behavior of this compound. Its core properties are summarized in the table below.
| Property | Value | Source / Method |
| IUPAC Name | This compound | - |
| CAS Number | 337535-43-0; 842167-67-3 | [2][3] |
| Molecular Formula | C₈H₈BrFO | [2][3] |
| Molecular Weight | 219.05 g/mol | [2][3] |
| Appearance | Predicted: Colorless to light yellow liquid | By analogy[4] |
| Boiling Point | Not experimentally determined; estimated >200 °C | By analogy[5] |
| Solubility | Predicted: Insoluble in water; soluble in organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | By analogy |
| Density | Not experimentally determined | - |
The molecule's reactivity is governed by the interplay of its functional groups. The methoxymethyl group is a weak electron-donating group, while the fluorine atom is strongly electron-withdrawing via induction but a weak resonance donor. The bromine atom's polarizability makes the C-Br bond the primary site for oxidative addition in palladium catalysis.
Synthesis and Manufacturing
While multiple synthetic routes are conceivable, a robust and logical pathway to this compound can be proposed starting from the commercially available 2-bromo-5-fluorotoluene. This pathway involves a two-step sequence: radical-initiated benzylic bromination followed by nucleophilic substitution with methoxide.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4-fluorobenzene
-
To a solution of 2-bromo-5-fluorotoluene (1.0 eq.) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq.).
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq.).
-
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzylic bromide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide (1.5 eq.) in anhydrous methanol by carefully adding sodium metal to methanol at 0°C under an inert atmosphere (N₂ or Ar).
-
To this solution, add the crude 1-bromo-2-(bromomethyl)-4-fluorobenzene (1.0 eq.) from the previous step dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford the final product.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in its capacity for selective chemical transformations, particularly palladium-catalyzed cross-coupling reactions at the C-Br bond.
Caption: Key reactive sites and substituent effects.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for constructing biaryl scaffolds. The C(sp²)-Br bond of the title compound is an excellent electrophilic partner for this transformation. The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.
Causality in Protocol Design: The choice of catalyst, ligand, and base is critical. A phosphine ligand like SPhos or XPhos is often chosen for its ability to stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps. A weak inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without causing unwanted side reactions.
Caption: Generalized catalytic cycle for the Suzuki reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the biaryl product.
Spectroscopic Characterization (Predicted)
While experimental spectra require empirical acquisition, the key features of ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the molecular structure and established spectroscopic principles.[6][7]
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J(H-H) and ⁴J(H-F) couplings. Benzylic Protons (δ ~4.5 ppm): A singlet corresponding to the two protons of the -CH₂-O group. Methyl Protons (δ ~3.4 ppm): A singlet corresponding to the three protons of the -OCH₃ group.[8] |
| ¹³C NMR | Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected. The carbon attached to fluorine will show a large ¹J(C-F) coupling and a significant downfield shift. Carbons ortho and para to the fluorine will show smaller ²J(C-F) and ⁴J(C-F) couplings. The carbon attached to bromine will be observed around δ 115-125 ppm. Benzylic Carbon (δ ~70 ppm): Signal for the -CH₂-O carbon. Methyl Carbon (δ ~58 ppm): Signal for the -OCH₃ carbon.[7] |
| IR Spectroscopy | C-H (aromatic) stretch: ~3050-3100 cm⁻¹. C-H (aliphatic) stretch: ~2850-2950 cm⁻¹. C-O (ether) stretch: A strong band around 1080-1150 cm⁻¹. C-F stretch: A strong, characteristic band around 1200-1250 cm⁻¹. C-Br stretch: ~500-600 cm⁻¹. |
Safety, Handling, and Storage
As with all halogenated aromatic compounds, this compound must be handled with appropriate care. Safety data for structurally similar compounds provide a strong basis for hazard assessment.[9][10]
| Hazard Type | GHS Hazard Statement(s) (Inferred) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing vapours. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing. |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from strong oxidizing agents and incompatible materials.[5]
-
The storage area should be secure and accessible only to trained personnel.
Applications in Research and Development
The true value of this compound is realized in its application as a versatile building block for synthesizing high-value molecules.
-
Medicinal Chemistry: It serves as an excellent starting point for generating libraries of compounds for drug discovery. The bromine "handle" allows for diversification via cross-coupling, while the fluorinated ring provides a desirable motif for improving drug-like properties.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on functionalized aromatic intermediates to explore structure-activity relationships.
-
Materials Science: Fluorinated and brominated aromatic compounds are precursors to specialty polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the specific electronic and physical properties imparted by the halogens are crucial for performance.
References
-
This compound. ChemUniverse. [Link]
-
4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. PubChem. [Link]
-
Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. National Institutes of Health (NIH). [Link]
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria. [Link]
-
N/A,4-Bromo-1-fluoro-2-(trimethoxymethyl)benzene. AccelaChem. [Link]
-
Spectroscopy of substituted benzene molecules. ResearchGate. [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
4-bromo-1-fluoro-2-(trifluoromethyl)benzene. ChemSynthesis. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
-
Request A Quote. ChemUniverse. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-Bromo-4-fluoro-2-methoxybenzene | 450-88-4 [sigmaaldrich.com]
- 5. fishersci.fr [fishersci.fr]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Bromo-1-fluoro-2-(methoxymethyl)benzene: Synthesis, Characterization, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and strategic application. We will explore plausible synthetic routes, predict its spectroscopic signature, and delve into its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The strategic incorporation of fluorine and the versatile methoxymethyl protecting group positions this molecule as a valuable scaffold for the synthesis of novel therapeutic agents.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1] Increased metabolic stability, enhanced binding affinity, and altered lipophilicity are just some of the benefits that have made organofluorine compounds a cornerstone of modern drug discovery.[1] this compound emerges as a particularly interesting scaffold due to the orthogonal reactivity of its functional groups. The bromo-substituent serves as a handle for a variety of cross-coupling reactions, the fluoro-substituent can modulate electronic properties and metabolic fate, and the methoxymethyl (MOM) ether provides a stable yet readily cleavable protecting group for a hydroxymethyl functionality. This combination of features makes it a highly adaptable intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties and Structural Features
While comprehensive experimental data for this compound is not extensively published, its key physicochemical properties can be reliably predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Source |
| CAS Number | 337535-43-0 | [2][3] |
| Molecular Formula | C₈H₈BrFO | [2] |
| Molecular Weight | 219.05 g/mol | [2] |
| SMILES | COCC1=CC(Br)=CC=C1F | [2] |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water | Inferred from similar compounds |
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-bromo-1-fluoro-2-iodobenzene. This multi-step synthesis prioritizes robust and well-established reactions, ensuring high yields and purity.
Synthetic Pathway
Sources
A Comprehensive Technical Guide to the Safe Storage and Handling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for trained professionals. It is not a substitute for a formal risk assessment or a manufacturer-provided Safety Data Sheet (SDS). The specific compound 4-Bromo-1-fluoro-2-(methoxymethyl)benzene (CAS 1072944-73-8) is a specialized research chemical with limited publicly available safety data. The guidance herein is synthesized from the principles of safe laboratory practice and data from structurally analogous compounds. Always consult the specific SDS provided by your supplier and perform a risk assessment prior to handling.
Introduction and Compound Profile
This compound is a halogenated aromatic ether, a class of compounds frequently utilized as key intermediates in medicinal chemistry and materials science. Its unique substitution pattern—containing bromine, fluorine, and a methoxymethyl group—makes it a versatile building block for introducing specific functionalities into larger, more complex molecules. The presence of aryl halides allows for a variety of cross-coupling reactions, while the methoxymethyl group can act as a stable ether or a potential synthetic handle.
Proper understanding of its chemical nature is paramount for ensuring its stability, purity, and, most importantly, the safety of the personnel handling it. This guide provides a detailed framework for its storage and use, grounded in established safety protocols for related chemical classes.
Table 1: Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1072944-73-8 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Data not available; expected to be >200 °C |
| Solubility | Insoluble in water; Soluble in common organic solvents |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not available, the hazards can be reliably inferred from its structural motifs and data from close analogs such as 4-bromo-1-fluoro-2-methoxybenzene.[1] The primary risks are associated with irritation and acute toxicity.
Causality of Hazards:
-
Aryl Halide Core: The brominated and fluorinated benzene ring is the basis for its irritant properties. Such compounds can cause defatting of the skin upon prolonged contact and are irritants to mucous membranes.
-
Ether Linkage: The methoxymethyl group contains an ether linkage. While not as prone to peroxide formation as simple alkyl ethers (e.g., diethyl ether), incompatibility with strong oxidizing agents must be assumed.
-
Inhalation Risk: As a substituted benzene derivative, it is expected to have some vapor pressure, and its vapors may cause respiratory tract irritation.[1]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Classification is based on aggregated data for the structural analog 4-bromo-1-fluoro-2-methoxybenzene (PubChem CID: 13604909).[1]
Core Storage Protocols
The primary objective of storage is to maintain the compound's integrity while preventing accidental exposure or reaction. The following conditions are derived from best practices for halogenated organic compounds and aromatic ethers.
General Storage Conditions
Store the compound in a cool, dry, and well-ventilated area .[2][3][4]
-
Causality: A cool environment (ideally a dedicated chemical storage cabinet, not a standard refrigerator unless specified) minimizes the vapor pressure, reducing the concentration of airborne vapors. A dry environment prevents potential hydrolysis or reactions with moisture. Good ventilation ensures that any fugitive emissions do not accumulate.
Container Requirements
The compound should be kept in its original, tightly-sealed, chemical-resistant container, typically amber glass, to protect from light.
-
Causality: A tight seal is crucial to prevent the escape of vapors and the ingress of atmospheric moisture.[4] Halogenated organics can be corrosive to certain metals, making glass the preferred primary container.[5]
Chemical Incompatibility
Segregate this compound from the following chemical classes:
-
Strong Oxidizing Agents (e.g., peroxides, nitrates, perchlorates)
-
Strong Acids (e.g., sulfuric acid, nitric acid)
-
Strong Bases (e.g., sodium hydroxide, potassium tert-butoxide)
-
Causality: Strong oxidizers can potentially react with the methoxymethyl group.[3] Strong acids and bases may, under certain conditions (e.g., heat), catalyze hydrolysis or other degradation reactions.[3][6] Storing incompatibles together creates a significant risk of a runaway reaction in the event of a primary container failure.
Laboratory Handling Procedures
All handling of this compound must be performed with the assumption that it is hazardous upon contact and inhalation.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Nitrile gloves. Inspect gloves for integrity before each use and change them immediately if contamination is suspected.[8]
-
Body Protection: A flame-retardant laboratory coat, fully buttoned. Ensure shoes are closed-toe.[8]
Engineering Controls
All manipulations, including transfers, weighing, and addition to reaction vessels, must be conducted within a certified chemical fume hood .[9][10]
-
Causality: A fume hood is the primary engineering control to prevent exposure to potentially harmful and irritating vapors. It pulls air away from the user, ensuring that any released vapors are exhausted safely outside the building.
Experimental Protocol: Weighing and Aliquoting a Liquid Sample
This protocol provides a self-validating system for the safe transfer of the compound from a stock bottle to a reaction flask.
-
Preparation:
-
Ensure the chemical fume hood sash is at the proper working height and the area is uncluttered.
-
Assemble all necessary equipment inside the hood: stock bottle of the chemical, a clean and dry receiving flask (e.g., round-bottom flask), a clean syringe and needle or glass pipette, and a tared beaker on a balance if measuring by mass.
-
Don all required PPE.
-
-
Inert Atmosphere (if required):
-
If the subsequent reaction is air-sensitive, ensure the receiving flask is under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Transfer:
-
Open the stock bottle inside the fume hood.
-
To transfer a specific volume, use a clean, dry glass pipette or a syringe with a needle. Never use mouth pipetting .[8]
-
To transfer by mass, carefully pour a small amount into the tared beaker on the balance inside the hood. Alternatively, for smaller amounts, use a syringe to add the liquid dropwise to the tared vessel until the target mass is reached. Using a syringe is often safer as it minimizes the risk of spills.[11]
-
-
Sealing and Cleanup:
-
Immediately and securely cap the stock bottle.
-
Wipe down the exterior of the stock bottle and any spills on the work surface with a solvent-dampened towel (e.g., ethanol or acetone), placing the used towel into the designated halogenated waste container.
-
Rinse the used syringe or pipette with a suitable solvent, collecting the rinsate as halogenated waste.
-
-
Final Check:
-
Ensure all containers are sealed and the work area is clean before proceeding with the experiment.[9]
-
Wash hands thoroughly after removing gloves.
-
Emergency Response
Pre-planning is essential for a safe and effective response to emergencies.[12]
Spill Management
The response depends critically on the size and location of the spill.
-
Minor Spill (<100 mL, contained within a fume hood):
-
Alert personnel in the immediate area.[13]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[12][13]
-
Collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste.[12]
-
Decontaminate the spill area with a mild detergent and water, followed by a solvent rinse if necessary. Collect all cleaning materials as hazardous waste.[14]
-
Report the incident to the laboratory supervisor.
-
-
Major Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the area immediately. Alert all nearby personnel.[5][12]
-
If safe to do so, turn off any nearby ignition sources.[15]
-
Close the laboratory door and post a warning sign.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety) or local emergency services (911).[5]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
-
First Aid Measures
Immediate action is required in case of personal exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6][13]
-
Skin Contact: Remove contaminated clothing immediately and flush the affected skin area with water for at least 15 minutes in a safety shower. Seek medical attention if irritation persists.[5][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Waste Disposal
Due to the presence of bromine and fluorine, this compound and any materials contaminated with it must be treated as halogenated organic waste .
-
Segregation: Never mix halogenated waste with non-halogenated organic waste.
-
Collection: Collect all liquid waste, solid spill cleanup materials, and contaminated disposables (e.g., gloves, pipette tips) in a dedicated, properly labeled hazardous waste container.[16]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety office. Do not pour this chemical down the drain.[5]
Visualization
Diagram 1: Safe Handling and Emergency Workflow
Caption: Logical flow for routine handling and emergency response.
References
- Agilent Technologies, Inc. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13604909, 4-Bromo-1-fluoro-2-methoxybenzene. PubChem. Retrieved from [Link]
- Sigma-Aldrich Inc. (2025). 4-Bromoanisole - Safety Data Sheet.
- Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
-
Wayne State University. (n.d.). Chemical Emergency Response. Office of Environmental Health and Safety. Retrieved from [Link]
- Fisher Scientific Company. (2025). 4-Bromo-1-fluoro-2-nitrobenzene - Safety Data Sheet.
- Fisher Scientific. (2023). 4-Bromoanisole - Safety Data Sheet.
- Clarkson University. (n.d.). Chemical Spill Procedures.
-
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
- Yale University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
-
University of Auckland. (n.d.). Hazardous substances: Emergency response. Retrieved from [Link]
- Fisher Scientific. (2025). 2-Bromo-4-fluorophenol - Safety Data Sheet.
- Sigma-Aldrich Inc. (2025). 4-Bromo-α,α,α-trifluorotoluene - Safety Data Sheet.
-
S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE - Safety Data Sheet. Retrieved from [Link]
-
American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Health & Safety. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Florida State University. (n.d.). Lab Procedure. Department of Chemistry & Biochemistry. Retrieved from [Link]
- Yale University. (n.d.). Guidelines for safe laboratory practices.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793859, 2-Methoxymethyl-p-phenylenediamine. PubChem. Retrieved from [Link]
Sources
- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. fishersci.fr [fishersci.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hg.kmust.edu.cn [hg.kmust.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]
- 16. Lab Procedure [chem.fsu.edu]
A Technical Guide to Determining the Solubility of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide addresses the compound 4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a substituted aromatic ether with potential applications in medicinal chemistry and materials science. A comprehensive search of publicly available literature and chemical databases reveals a notable absence of experimentally determined solubility data for this specific compound. Therefore, this document shifts focus from presenting pre-existing data to providing a robust framework for its experimental determination. We will delve into the theoretical underpinnings of solubility, outline detailed, field-proven protocols for its measurement, and discuss the critical distinction between thermodynamic and kinetic solubility. This guide is designed to empower researchers to generate reliable and reproducible solubility profiles for novel compounds like this compound, thereby accelerating drug discovery and development timelines.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility in various media—from aqueous buffers simulating physiological conditions to organic solvents used in synthesis and formulation—is paramount. Low aqueous solubility can be a major impediment, often leading to poor absorption and insufficient bioavailability, which can terminate the development of an otherwise promising drug candidate.[1]
This guide will provide the necessary theoretical background and practical methodologies to accurately characterize the solubility of this compound.
Physicochemical Properties: A Predictive Starting Point
While experimental data is absent, we can infer some properties of this compound from its structure and related compounds.
-
Structure: The molecule contains a benzene ring substituted with a bromine atom, a fluorine atom, and a methoxymethyl group.
-
Polarity: The presence of halogen atoms (Br, F) and an ether linkage (-O-CH3) introduces polarity. However, the benzene ring itself is nonpolar. This suggests the molecule will have limited solubility in water and higher solubility in common organic solvents.[2][3] The general principle "like dissolves like" is a useful starting point for solvent selection.[3][4]
-
Predicted Properties: Based on computational models, we can estimate key physicochemical parameters.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H8BrFO | - |
| Molecular Weight | 219.05 g/mol | - |
| Water Solubility | Predicted to be low to insoluble.[2] | [2] |
| Organic Solvent Solubility | Predicted to be soluble in common organic solvents like ethanol, dichloromethane, and DMSO.[2] | [2] |
| Physical Form | Likely a liquid at room temperature.[2] | [2] |
Note: These are predicted values and must be confirmed by experimental determination.
Thermodynamic vs. Kinetic Solubility: A Crucial Distinction
Before proceeding to experimental design, it is essential to understand the two primary types of solubility measurements.[5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[7] This measurement is resource-intensive but provides the definitive solubility value.[8]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solution (e.g., DMSO), precipitates when added to an aqueous buffer.[7][8] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[5][6][8] This method is high-throughput and commonly used in early drug discovery for compound ranking.[7]
The choice of which solubility to measure depends on the stage of development. For initial screening, kinetic solubility is often sufficient. For formulation and preclinical development, thermodynamic solubility is required.[7]
Experimental Determination of Aqueous Solubility
Given the predicted low aqueous solubility, the Shake-Flask Method , as outlined in the OECD Test Guideline 105, is the gold standard for determining thermodynamic solubility.[9][10][11][12] This "excess solid" method involves adding an excess of the compound to the solvent and allowing it to reach equilibrium.[13]
Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the workflow for the Shake-Flask method.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Detailed Step-by-Step Protocol (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker set to 25°C (or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
-
HPLC system with a UV detector and a suitable C18 column
Protocol:
-
Preliminary Test: To estimate the required amount of compound and equilibration time, perform a preliminary run. Add approximately 2-5 mg of the compound to 1 mL of PBS in a glass vial.[9]
-
Sample Preparation: In triplicate, add a clear excess of this compound (e.g., 5-10 mg) to separate glass vials containing a precise volume of PBS (e.g., 2 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.[5] The time required should be determined during the preliminary test.
-
Phase Separation: After equilibration, allow the vials to stand at the test temperature for a short period to let the excess solid settle. Carefully separate the solid from the liquid phase by either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the suspension through a low-binding 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects.
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method.
-
-
Calibration and Calculation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.
-
Use the regression equation from the calibration curve to calculate the concentration of the compound in the diluted supernatant.
-
Multiply by the dilution factor to determine the final solubility value in the original PBS buffer. Express the result in units such as µg/mL or µM.
-
Determining Solubility in Organic Solvents
For applications in synthesis, purification, and formulation, understanding the compound's solubility in organic solvents is crucial. A qualitative or semi-quantitative approach is often sufficient.
General Protocol for Organic Solvent Solubility
This protocol provides a systematic way to classify solubility in various organic solvents.[14][15]
Caption: Qualitative Solubility Testing Workflow for Organic Solvents.
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a small test tube.[14]
-
Add the chosen organic solvent (e.g., ethanol, methanol, acetone, dichloromethane, DMSO, hexane) in small portions, up to a total volume of 0.75 mL.[14]
-
After each addition, shake the tube vigorously for at least 30 seconds.[15]
-
Observe if the solid completely dissolves.
-
Categorize the solubility based on the amount of solvent required for complete dissolution. A common classification is:
-
Very Soluble: < 1 part of solvent required for 1 part of solute.
-
Freely Soluble: From 1 to 10 parts of solvent.
-
Soluble: From 10 to 30 parts of solvent.
-
Slightly Soluble: From 100 to 1000 parts of solvent.
-
Insoluble: > 10,000 parts of solvent.
-
Conclusion and Future Directions
While specific solubility data for this compound is not currently published, this guide provides the essential theoretical framework and detailed experimental protocols for its robust determination. By applying the standardized Shake-Flask method for thermodynamic aqueous solubility and systematic testing in organic solvents, researchers can generate the critical data needed to advance their projects. Accurate solubility profiling is an indispensable step in the journey from a chemical entity to a viable drug product or functional material. It is imperative that these experimentally derived values are documented and shared to enrich the collective knowledge base of the scientific community.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]
-
Alchemist-chem. (n.d.). 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. PubChem Compound Database. [Link]
-
Phytosafe. (n.d.). OECD 105. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? [YouTube video]. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
-
Legislation.gov.uk. (n.d.). a.6. water solubility. [Link]
-
Aribo Biotechnology. (2024). Cas:2357-52-0 Name:Benzene, 4-bromo-2-fluoro-1-methoxy. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Phytosafe [phytosafe.com]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. lifechemicals.com [lifechemicals.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Foreword: Navigating the Landscape of a Niche Research Chemical
In the realm of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide focuses on 4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a substituted aromatic compound with potential applications as a building block in organic synthesis. It is important to note that while this compound is available commercially, comprehensive, experimentally verified data on its physical properties are not extensively published. This guide, therefore, serves a dual purpose: to present the available information with scientific rigor and to provide researchers with the established methodologies for determining these properties in their own laboratories. This approach ensures that the reader is not only informed but also empowered to generate reliable data for their specific research needs.
Compound Identification and Molecular Characteristics
This compound is a halogenated aromatic ether. Its structure, featuring a bromine atom, a fluorine atom, and a methoxymethyl group on a benzene ring, offers multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 337535-43-0 | [1] |
| Molecular Formula | C₈H₈BrFO | [2] |
| Molecular Weight | 219.05 g/mol | [2] |
| Chemical Structure | - |
Note on Isomers: An isomer, 1-Bromo-4-fluoro-2-(methoxymethyl)benzene, is associated with CAS number 842167-67-3. It is crucial for researchers to verify the specific isomer they are working with, as physical properties can vary significantly between isomers.
Physicochemical Properties: A Synthesis of Available Data
The following table summarizes the known and predicted physical properties of this compound and its isomer. The scarcity of experimentally determined values underscores the importance of the methodologies outlined in the subsequent sections.
Table 2: Physical Properties of this compound and Its Isomer
| Property | Value for this compound (CAS: 337535-43-0) | Value for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene (CAS: 842167-67-3) | Notes |
| Boiling Point | 214.1°C | 206.9 ± 25.0°C (Predicted) | The value for the 4-bromo isomer is not specified as experimental or predicted.[1] The value for the 1-bromo isomer is explicitly predicted.[3] |
| Density | No data available | 1.470 ± 0.06 g/cm³ (Predicted) | The density for the 1-bromo isomer is a predicted value.[3] |
| Melting Point | No data available | No data available | To be determined experimentally. |
| Solubility | No data available | No data available | Expected to be soluble in common organic solvents and insoluble in water based on its structure.[4][5] |
Experimental Determination of Physical Properties: A Practical Guide
Given the limited available data, a primary objective for any researcher utilizing this compound is the experimental verification of its physical properties. The following section provides detailed, standard protocols for these determinations.
Boiling Point Determination (Capillary Method)
The capillary method is a reliable microscale technique for determining the boiling point of a liquid. It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.
Protocol:
-
Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.
-
Introduce a small amount (a few milliliters) of this compound into a fusion tube.
-
Place the sealed capillary tube (sealed end up) into the fusion tube containing the liquid.
-
Attach the fusion tube to a thermometer, ensuring the bottom of the fusion tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).
-
Heat the bath gently and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Record the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point.[6][7]
Diagram 1: Workflow for Boiling Point Determination
Caption: A stepwise workflow for determining the boiling point using the capillary method.
Melting Point Determination
Should this compound be a solid at room temperature, its melting point can be determined to assess its purity. Pure crystalline solids typically have a sharp melting point range of 0.5-1°C.
Protocol:
-
Finely powder a small, dry sample of the compound.
-
Pack the powdered sample into a capillary tube (sealed at one end) to a depth of 1-2 mm.
-
Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
-
Heat the apparatus slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).[8]
Diagram 2: Workflow for Melting Point Determination
Caption: The logical relationship between mass and volume measurements for density calculation.
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for purification (crystallization, extraction) and for designing reaction conditions. The principle of "like dissolves like" is a useful guide.
Protocol:
-
Place a small amount (approx. 25 mg or 0.05 mL) of the compound into a series of small, labeled test tubes.
-
To each test tube, add 0.75 mL of a different solvent (e.g., water, ethanol, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH) in small portions.
-
After each addition, shake the test tube vigorously.
-
Observe whether the compound dissolves completely (soluble/miscible), partially, or not at all (insoluble/immiscible).
-
For water-soluble compounds, test the resulting solution with litmus paper to determine its acidic or basic nature. [5][9]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In the absence of specific toxicity data, treat this compound as potentially hazardous.
Conclusion
This compound represents a chemical entity with potential yet to be fully explored, largely due to the incomplete public record of its physical properties. This guide has consolidated the available information while emphasizing the necessity for experimental verification. The detailed protocols provided are intended to empower researchers to confidently characterize this and other novel compounds, thereby upholding the principles of scientific integrity and advancing their research endeavors.
References
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]
-
University of the West Indies. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
University of Technology, Iraq. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
University of Technology, Iraq. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
RocketProps. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Density of Liquid – Organic Compounds. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). Organic Chemistry LABORATORY. Retrieved from [Link]
-
MCE. (n.d.). 2-Bromo-5-fluorobenzyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]
Sources
- 1. molbase.com [molbase.com]
- 2. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE CAS#: 842167-67-3 [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. chem.ws [chem.ws]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Navigating the Toxicological Landscape of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-1-fluoro-2-(methoxymethyl)benzene is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring laboratory safety and guiding future development. This technical guide provides a comprehensive overview of the known and predicted toxicological properties of this compound. Due to a scarcity of direct toxicological studies on this specific molecule, this guide employs a surrogate-based approach, leveraging data from structurally similar compounds to infer potential hazards. This document is intended to serve as a foundational resource for researchers, enabling informed risk assessments and the implementation of appropriate safety protocols.
Introduction: The Compound in Context
This compound belongs to the family of halogenated and ether-substituted benzene derivatives. Its chemical structure, featuring a bromine atom, a fluorine atom, and a methoxymethyl group on a benzene ring, suggests a unique combination of lipophilicity and reactivity that may be desirable in medicinal chemistry and material science. The molecular formula is C8H8BrFO and its corresponding molecular weight is 219.05 g/mol .[1]
The presence of halogen atoms and a metabolically susceptible methoxymethyl group necessitates a cautious approach to its handling and toxicological assessment. This guide will systematically deconstruct the potential toxicological profile of this compound by examining data from closely related analogs.
Predicted Toxicological Profile: A Surrogate-Based Assessment
In the absence of direct toxicological data for this compound, we turn to the toxicological profiles of structurally related compounds to construct a predictive assessment. The following sections detail the anticipated hazards based on data from molecules sharing key structural motifs.
Acute Toxicity
Based on information for related brominated and fluorinated benzene derivatives, this compound is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] For instance, related compounds are classified as Category 4 for acute oral, dermal, and inhalation toxicity.[2][3][4]
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
| Compound | GHS Hazard Classification | Source |
| 4-Bromo-1-fluoro-2-methoxybenzene | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [5] |
| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A | [3] |
| 1-Bromo-4-fluorobenzene | Flam. Liq. 3, Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A | [4] |
| 4-Bromo-1-fluoro-2-nitrobenzene | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Corr./Irrit. 2, Eye Dam./Irrit. 2, STOT SE 3 | [6] |
Skin and Eye Irritation
A consistent finding across numerous structurally related compounds is the potential for skin and eye irritation.[5][7][8][9] It is therefore highly probable that this compound will cause skin irritation and serious eye irritation.[5][7][8][9]
Respiratory Tract Irritation
Several analogous compounds are reported to cause respiratory irritation.[5][7][8][9] Therefore, inhalation of vapors or aerosols of this compound should be avoided, and the compound should be handled in a well-ventilated area or with local exhaust ventilation.
Sensitization
There is limited data on the sensitization potential of closely related compounds. However, some halogenated aromatic compounds are known to be skin sensitizers.[4] Prudent practice dictates that repeated skin contact should be avoided.
Genotoxicity and Carcinogenicity
No direct data on the genotoxicity or carcinogenicity of this compound is available. The parent compound, benzene, is a known carcinogen and can cause reproductive toxicity.[10][11] The effect of the specific substitutions on this profile is unknown. One study on 1-bromo-4-fluorobenzene reported inconclusive results in a mouse lymphoma mutagenicity assay.[12] Given the uncertainty, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Safe Handling and Risk Mitigation
Given the predicted toxicological profile, the following handling procedures are recommended to minimize risk.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when heating the substance or generating aerosols.[8][13]
-
Emergency Equipment: An accessible safety shower and eye wash station must be available in the immediate work area.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.[13]
-
Lab Coat: A flame-retardant and chemically resistant lab coat or coveralls should be worn.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors should be used.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[14]
Experimental Protocols: A Framework for Safe Laboratory Practice
The following workflow provides a general framework for handling this compound in a research setting.
Caption: A generalized workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. This guide provides a predictive assessment based on the known hazards of structurally similar compounds, highlighting the likelihood of acute toxicity, skin and eye irritation, and respiratory tract irritation. It is imperative that researchers treat this compound with a high degree of caution, adhering to the stringent safety protocols outlined herein.
Future research should prioritize conducting standard toxicological assays, including in vitro genotoxicity and cytotoxicity studies, to provide a more definitive understanding of the hazards associated with this molecule. Such data will be invaluable for its potential development in any application.
References
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Echemi.com. (n.d.). 4-BROMO-1-TRIFLUOROMETHOXY-2-TRIFLUOROMETHYL-BENZENE Safety Data Sheets.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.
- Restek. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Angene Chemical. (2025, July 30). Safety Data Sheet.
- S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE.
- Thermo Fisher Scientific. (2013, October 17). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, March 28). Safety Data Sheet.
- ChemScene. (2022, June 8). Safety Data Sheet.
- ChemicalBook. (2025, July 26). 2-BROMO-1-FLUORO-4-(METHOXYMETHYL) BENZENE - Safety Data Sheet.
- Fisher Scientific. (2025, December 21). Safety Data Sheet.
- Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS.
- ChemUniverse. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4).
- PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information.
- Weyand, E. H., He, Z. M., Ghodrati, F., Wu, Y., Marshall, M. V., & LaVoie, E. J. (1992). Effect of Fluorine Substitution on Benzo[j]fluoranthene Genotoxicity. Chemical Biology Interactions, 84(1), 37-53.
- National Toxicology Program. (1986). Toxicology and carcinogenesis studies of benzene (CAS No. 71-43-2) in F344/N rats and B6C3F1 mice (gavage studies).
- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE Product Description.
- OEHHA. (n.d.). Benzene. California Office of Environmental Health Hazard Assessment.
Sources
- 1. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.chemscene.com [file.chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. Multiple-site carcinogenicity of benzene in Fischer 344 rats and B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzene - OEHHA [oehha.ca.gov]
- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 13. angenechemical.com [angenechemical.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
The Strategic Synthesis and Application of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel fluorinated building block, 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. While direct experimental data for this specific compound is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its preparation and utilization. We present a detailed, logical synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its promising role as a key intermediate in the development of next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are focused on leveraging the unique properties of fluorinated aromatic scaffolds.
Introduction: The Imperative of Fluorine in Modern Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, fluorinated organic compounds are integral to a significant portion of newly approved pharmaceuticals.
This compound emerges as a promising, yet underexplored, building block. Its trifunctionalized aromatic core, featuring a bromine atom for versatile cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxymethyl group that can influence solubility and act as a potential hydrogen bond acceptor, presents a unique combination for the synthesis of complex molecular architectures. This guide aims to bridge the current information gap and provide a scientifically rigorous projection of its synthesis and utility.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step sequence, commencing with a commercially available starting material. The proposed pathway prioritizes established, high-yielding reactions to ensure reproducibility and scalability.
Caption: Proposed synthetic pathway for this compound.
Step 1: Reduction of 4-Bromo-1-fluoro-2-nitrobenzene
The initial step involves the reduction of the nitro group of commercially available 4-bromo-1-fluoro-2-nitrobenzene to an amine. A standard and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid.
Experimental Protocol:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add concentrated hydrochloric acid (0.5 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of 4-bromo-1-fluoro-2-nitrobenzene (1 equivalent) in ethanol dropwise over 1 hour.
-
Maintain the reaction at reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-1-fluoro-2-aminobenzene.
Step 2: Sandmeyer Reaction to Introduce Iodine
The resulting aniline derivative is then converted to the corresponding aryl iodide via a Sandmeyer reaction. This provides a versatile handle for subsequent functionalization.
Experimental Protocol:
-
Dissolve 4-bromo-1-fluoro-2-aminobenzene (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with diethyl ether, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford 4-bromo-1-fluoro-2-iodobenzene.
Step 3: Introduction of the Hydroxymethyl Group
The aryl iodide is then converted to a hydroxymethyl group. This can be achieved through a metal-halogen exchange followed by formylation and subsequent reduction.
Experimental Protocol:
-
To a solution of 4-bromo-1-fluoro-2-iodobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) at -10 °C under an inert atmosphere, add isopropylmagnesium chloride (1.1 equivalents) dropwise.
-
Stir the mixture at -10 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
After concentration, dissolve the crude aldehyde in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise and stir for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield (4-bromo-1-fluoro-2-iodophenyl)methanol.
Step 4: Williamson Ether Synthesis to Form the Methoxymethyl Ether
The final step is the conversion of the benzylic alcohol to the corresponding methyl ether via a Williamson ether synthesis.[1][2][3]
Experimental Protocol:
-
To a solution of (4-bromo-1-fluoro-2-iodophenyl)methanol (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography on silica gel to afford the final product, this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
Based on the proposed structure and data from analogous compounds, the following properties and spectral characteristics are predicted for this compound.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~220-240 °C (at atmospheric pressure) |
| Solubility | Insoluble in water, soluble in common organic solvents |
Spectroscopic Data
The predicted spectroscopic data is crucial for the identification and characterization of the synthesized compound.
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.4-7.6 ppm (m, 2H, Ar-H): Aromatic protons ortho and meta to the bromine atom.
-
δ ~7.0-7.2 ppm (m, 1H, Ar-H): Aromatic proton ortho to the fluorine atom.
-
δ ~4.5 ppm (s, 2H, -CH₂-O-): Methylene protons of the methoxymethyl group.
-
δ ~3.4 ppm (s, 3H, -O-CH₃): Methyl protons of the methoxymethyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~158-162 ppm (d, J ≈ 245 Hz, C-F): Carbon directly attached to fluorine.
-
δ ~130-135 ppm (Ar-C): Aromatic carbons.
-
δ ~115-120 ppm (d, J ≈ 20 Hz, Ar-C): Aromatic carbon ortho to fluorine.
-
δ ~110-115 ppm (Ar-C-Br): Carbon directly attached to bromine.
-
δ ~70-75 ppm (-CH₂-O-): Methylene carbon of the methoxymethyl group.
-
δ ~58-62 ppm (-O-CH₃): Methyl carbon of the methoxymethyl group.
Mass Spectrometry (EI):
-
m/z (M⁺): 218, 220 (isotopic pattern characteristic of a monobrominated compound).
-
Key Fragmentation Peaks: Loss of -OCH₃ (m/z 187, 189), loss of -CH₂OCH₃ (m/z 173, 175).
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.
Caption: Potential applications of this compound in drug discovery.
-
Scaffold for Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism. It also modulates the electronic nature of the aromatic ring, which can influence pKa and binding interactions with biological targets.
-
Bioisosteric Replacement: The methoxymethyl group can act as a bioisostere for other functional groups, potentially improving solubility and pharmacokinetic profiles.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable, albeit currently underutilized, building block for medicinal chemistry and drug discovery. The synthetic pathway proposed in this guide is based on reliable and well-documented chemical transformations, providing a clear roadmap for its preparation. The predicted physicochemical and spectroscopic data offer a solid basis for its characterization. The trifunctional nature of this compound opens up a multitude of possibilities for the synthesis of novel and complex molecules with potential therapeutic applications. Further research into the synthesis and utility of this and related fluorinated building blocks is highly encouraged to expand the toolbox of medicinal chemists and accelerate the discovery of new medicines.
References
-
Organic Syntheses, Coll. Vol. 5, p.136 (1973); Vol. 43, p.12 (1963). Link
-
"The Williamson Ether Synthesis" - Master Organic Chemistry. Link
-
"Williamson ether synthesis (video)" - Khan Academy. Link
-
"Williamson Ether Synthesis" - Chem-Station Int. Ed. Link
-
"An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene" - Benchchem. Link
-
"4-bromo-1-(chloromethyl)-2-methylbenzene synthesis" - ChemicalBook. Link
-
"Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents" - Francis Academic Press. Link
-
"Williamson Ether Synthesis Lab 3" - Edubirdie. Link
-
"1-Bromo-4-fluorobenzene" - Wikipedia. Link
-
"Spectroscopic characterization of 2-bromo-p-tolualdehyde" - PMC - NIH. Link
-
"4-Bromo-3-fluoroanisole 98.0+%, TCI America™" - Fisher Scientific. Link
-
"Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline" - PMC - NIH. Link
Sources
An In-depth Technical Guide to the Initial Synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Introduction
4-Bromo-1-fluoro-2-(methoxymethyl)benzene is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxymethyl group, makes it a versatile intermediate for drug discovery and development. This guide provides a comprehensive overview of a reliable and efficient initial synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and offers insights into the practical execution of the synthesis.
Synthetic Strategy: A Two-Step Approach from a Commercially Available Precursor
The most direct and efficient pathway for the synthesis of this compound commences with the commercially available starting material, 2-bromo-5-fluorobenzaldehyde. The synthetic route is elegantly simple, involving two sequential and high-yielding transformations:
-
Reduction of the Aldehyde: The formyl group of 2-bromo-5-fluorobenzaldehyde is selectively reduced to a primary alcohol, yielding (2-bromo-5-fluorophenyl)methanol.
-
O-Methylation: The resulting benzylic alcohol is then subjected to O-methylation to afford the target methoxymethyl ether, this compound.
This strategy is advantageous due to the ready availability of the starting material, the high efficiency of each step, and the straightforward purification procedures.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of (2-bromo-5-fluorophenyl)methanol
The reduction of the aromatic aldehyde to the corresponding benzyl alcohol is a fundamental transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which also serves as a proton source for the workup.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzaldehyde (10.0 g, 49.26 mmol).
-
Dissolution: Dissolve the aldehyde in methanol (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2.80 g, 74.0 mmol, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases and the pH of the solution is acidic (pH ~2-3).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2-bromo-5-fluorophenyl)methanol as a crude product, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Part 2: Synthesis of this compound
The O-methylation of (2-bromo-5-fluorophenyl)methanol is efficiently achieved via the Williamson ether synthesis.[1][2][3] This classic method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent. Sodium hydride (NaH) is a commonly used strong base for this purpose, and methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are effective methylating agents.
Protocol:
-
Reaction Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 2.36 g, 59.1 mmol, 1.2 eq.) in anhydrous tetrahydrofuran (THF) (50 mL) under a nitrogen atmosphere.
-
Addition of Alcohol: Dissolve (2-bromo-5-fluorophenyl)methanol (10.2 g, 49.26 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0 °C over 30 minutes.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.
-
Addition of Methylating Agent: Cool the reaction mixture back to 0 °C and add methyl iodide (3.7 mL, 59.1 mmol, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Bromo-5-fluorobenzaldehyde | NaBH₄ | Methanol | 0 to RT | 3 | (2-bromo-5-fluorophenyl)methanol | >95 (crude) |
| 2 | (2-bromo-5-fluorophenyl)methanol | NaH, CH₃I | THF | 0 to RT | 12-16 | This compound | 85-95 (after purification) |
Table 1: Summary of reaction parameters for the synthesis of this compound.
Causality and Experimental Choices
-
Choice of Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LAH) for its chemoselectivity towards aldehydes in the presence of other functional groups and its ease of handling.
-
Williamson Ether Synthesis Conditions: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide.[2] Anhydrous conditions are crucial as water would quench the sodium hydride and the alkoxide. THF is an excellent aprotic solvent for this reaction as it is inert to the strong base and effectively solvates the reactants.
-
Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent in SN2 reactions.[3]
Conclusion
The described two-step synthesis provides a robust and scalable method for the preparation of this compound. This guide, by detailing the experimental protocols and the rationale behind the chosen conditions, aims to empower researchers in the efficient synthesis of this valuable chemical intermediate, thereby facilitating advancements in drug discovery and materials science.
References
-
Selva, M., & Perosa, A. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(4), 457-464. [Link]
-
Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. In Organic Chemistry II. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
Sources
The Strategic Utility of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Aromatic Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene has emerged as a highly valuable and versatile scaffold, offering a unique combination of reactive handles and modulating substituents that make it an attractive starting point for the synthesis of a diverse array of bioactive molecules.
This technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound. We will delve into the causality behind its reactivity, provide detailed experimental protocols for its cornerstone transformations, and explore its role in the synthesis of contemporary pharmaceutical agents.
Core Attributes of this compound
The synthetic utility of this compound stems from the specific arrangement of its functional groups on the aromatic ring. This unique substitution pattern provides a confluence of electronic and steric properties that can be strategically exploited.
| Property | Description |
| Chemical Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| CAS Number | 337535-43-0[1][2][3] |
| Appearance | Typically a colorless to pale yellow liquid or solid |
The key reactive sites are the bromine atom, a versatile handle for cross-coupling reactions, and the protons on the aromatic ring, which can be selectively removed under specific conditions. The fluorine atom and the methoxymethyl group play crucial roles in modulating the reactivity of the molecule and influencing the properties of the final products. The fluorine atom, with its strong electron-withdrawing inductive effect, can enhance metabolic stability and binding affinity in drug candidates.
Synthesis of the Building Block: A Strategic Approach
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 3-bromo-4-fluorotoluene. This multi-step process leverages well-established synthetic transformations.
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A [label="3-Bromo-4-fluorotoluene"];
B [label="4-Bromo-1-fluoro-2-(bromomethyl)benzene"];
C [label="4-Bromo-1-fluoro-2-(hydroxymethyl)benzene"];
D [label="this compound"];
A -> B [label=" Benzylic\n Bromination\n (e.g., NBS, light)"];
B -> C [label=" Hydrolysis\n (e.g., H2O, base)"];
C -> D [label=" Methylation\n (e.g., MeI, base)"];
}
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio, 5 mL total). To this, add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the mixture to a temperature of 90-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other biologically active molecules.[4] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
```dot
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reagents [label="{ this compound | R1R2NH}", fillcolor="#F1F3F4", fontcolor="#202124"];
catalyst [label="Pd Catalyst\n(e.g., Pd2(dba)3)\nLigand (e.g., XPhos)\nBase (e.g., NaOt-Bu)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
product [label=" Aryl Amine", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> catalyst [label=" Toluene, Heat"];
catalyst -> product;
}
Caption: Directed ortho-lithiation and subsequent functionalization.
Experimental Protocol: Directed ortho-Lithiation and Formylation
This protocol describes a representative lithiation followed by quenching with an electrophile (DMF) to yield an aldehyde.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Quenching with Electrophile: Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol) dropwise to the reaction mixture. Allow the solution to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.
Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors
The true value of a building block is demonstrated through its successful application in the synthesis of biologically active compounds. While direct, publicly available examples for this compound are not abundant, its structural motifs are present in patented kinase inhibitors, suggesting its utility in this area. Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases.[5] The strategic introduction of fluorine and diverse aromatic substituents, facilitated by building blocks like the one discussed, is a common strategy in the design of these therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for a range of strategic transformations, including palladium-catalyzed cross-coupling reactions and directed ortho-lithiations. These reactions provide access to a wide variety of complex, functionalized aromatic compounds that are key intermediates in the synthesis of pharmaceuticals, particularly in the area of kinase inhibitors, and other bioactive molecules. The protocols and strategic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthetic tool in their endeavors.
References
Sources
Methodological & Application
Suzuki coupling reactions with "4-Bromo-1-fluoro-2-(methoxymethyl)benzene"
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Introduction: Unlocking Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides, has become indispensable in the fields of drug discovery, materials science, and agrochemicals.[4][5][6]
This guide focuses on a particularly valuable building block: This compound . This substrate is strategically functionalized for advanced chemical synthesis. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a highly sought-after attribute in pharmaceutical development.[7] The aryl bromide provides a reliable reactive handle for the Suzuki coupling, while the methoxymethyl group offers a site for potential subsequent transformations or can influence the electronic properties of the aromatic ring. This combination makes it an ideal starting material for constructing complex, fluorinated biaryl and heteroaryl structures.[8]
These application notes serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide detailed, field-proven protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex.[9][10][11] The cycle seamlessly regenerates the active catalyst while constructing the desired product. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The three core stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. It inserts into the carbon-bromine bond of this compound, breaking the bond and forming a new Pd(II) complex. This is often the rate-determining step of the reaction.[3][11] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[12]
-
Transmetalation : This step involves the transfer of the organic moiety (R') from the organoboron reagent to the palladium(II) center. This process requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium complex.[1][13]
-
Reductive Elimination : In the final stage, the two organic groups coupled to the palladium(II) center—the aryl group from our substrate and the R' group from the boronic acid—are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][9]
Optimizing for Success: A Guide to Key Reaction Parameters
The success of a Suzuki coupling hinges on the judicious selection of several key components. The specific electronic and steric nature of this compound allows for a degree of flexibility, but understanding the function of each component is paramount for achieving high yields and purity.
| Component | Function & Common Examples | Rationale for Selection |
| Palladium Source | Provides the catalytic palladium center. Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃.[12][13] | Pd(PPh₃)₄: A Pd(0) source, often used directly. Can be sensitive to air. Pd(OAc)₂/Pd₂(dba)₃: Pd(II) and Pd(0) precursors, respectively, that require a supporting ligand to form the active catalyst in situ. They are generally more air-stable and versatile. |
| Ligand | Stabilizes the palladium catalyst, modulates its reactivity, and prevents decomposition into palladium black.[10][14] Examples: PPh₃, P(t-Bu)₃, SPhos, XPhos.[13][15] | Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many simple couplings. Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): These Buchwald-type ligands often accelerate the reaction, enabling lower catalyst loadings and the coupling of more challenging or sterically hindered substrates.[16] |
| Base | Activates the boronic acid for transmetalation.[13] Examples: K₂CO₃, K₃PO₄, Cs₂CO₃, KF. | K₂CO₃: A moderately strong and inexpensive base, widely applicable. K₃PO₄ / Cs₂CO₃: Stronger bases that can be effective for less reactive coupling partners or when using aryl chlorides. Cesium carbonate's high solubility in organic solvents can be advantageous. |
| Solvent | Solubilizes reactants and facilitates the reaction. Examples: Toluene, 1,4-Dioxane, THF, DMF, often with added water.[9][10] | A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is common. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and aids in the formation of the active boronate species. |
| Boron Reagent | The source of the nucleophilic carbon partner. Examples: Arylboronic acids (Ar-B(OH)₂) or Arylboronic acid pinacol esters.[10] | Boronic Acids: Most common, but can be prone to protodeboronation (loss of the boron group). Pinacol Esters: More stable and often used for purification and storage of the boron reagent, exhibiting comparable reactivity in the coupling reaction. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Suzuki coupling reactions with this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Coupling with Phenylboronic Acid
This protocol describes a standard, reliable method for coupling this compound with a simple arylboronic acid using a common palladium catalyst.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 219.05 | 1.0 | 1.0 | 219 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (219 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).[17]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water (15 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[18][19]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-fluoro-2-(methoxymethyl)-1,1'-biphenyl.
Protocol 2: Advanced Coupling with a Heteroarylboronic Acid
This protocol is tailored for a more challenging coupling with an electron-deficient heteroarylboronic acid, utilizing a modern catalyst system for enhanced reactivity.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 219.05 | 1.0 | 1.0 | 219 mg |
| Pyridine-3-boronic acid | 122.93 | 1.5 | 1.5 | 184 mg |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg |
| SPhos (Ligand) | 410.53 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 | 637 mg |
| Toluene (degassed) | - | - | - | 10 mL |
| Water (degassed) | - | - | - | 1 mL |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (219 mg, 1.0 mmol), pyridine-3-boronic acid (184 mg, 1.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (637 mg, 3.0 mmol) to an oven-dried vial or flask with a stir bar.[18]
-
Inert Atmosphere: If not in a glovebox, seal the vessel and thoroughly purge with an inert gas.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction closely by LC-MS. Heteroaryl couplings can be sensitive, and prolonged heating may lead to decomposition.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to afford the pure 3-(5-fluoro-2-(methoxymethyl)phenyl)pyridine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized Pd(0) or ligand).- Insufficiently degassed solvents.- Ineffective base or poor quality boronic acid. | - Use fresh catalyst and ligands.- Ensure thorough degassing of all solvents.- Try a stronger base (e.g., K₃PO₄) or use a more stable boronic ester. |
| Protodeboronation | The boronic acid reacts with trace water/acid to be replaced by hydrogen before coupling. | - Use a more stable boronic ester (e.g., pinacol).- Ensure the base is thoroughly dried.- Minimize reaction time. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the unwanted coupling of two boronic acid molecules. | - Improve the inert atmosphere technique; ensure all reagents and solvents are properly degassed. |
| Formation of Palladium Black | Catalyst has precipitated out of solution, indicating ligand degradation or dissociation. | - Increase ligand-to-palladium ratio.- Switch to a more robust ligand (e.g., a Buchwald-type biarylphosphine or an N-heterocyclic carbene). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of fluorinated biaryl and heteroaryl compounds. By understanding the core mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can reliably access complex molecular architectures crucial for advancements in pharmaceuticals and materials science. The protocols provided herein offer robust starting points that can be adapted and optimized for a wide array of coupling partners, empowering chemists to innovate at the frontiers of molecular design.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Hopax. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
The Journal of Organic Chemistry. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
J&K Scientific LLC. Suzuki Cross-Coupling. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
The Suzuki Reaction. [Link]
-
PMC, NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]
-
AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adpharmachem.com [adpharmachem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and complex aryl scaffolds is a cornerstone of molecular design. The compound 4-Bromo-1-fluoro-2-(methoxymethyl)benzene has emerged as a highly valuable and versatile building block. Its structure is uniquely tailored for synthetic diversification:
-
Reactive Handle: The carbon-bromine (C-Br) bond serves as a prime site for palladium-catalyzed cross-coupling, a class of reactions renowned for its power in forming carbon-carbon and carbon-heteroatom bonds.[1]
-
Chemoselectivity: The significant difference in bond strength between the C-Br and the more robust C-F bond allows for highly selective reactions at the bromine position, preserving the fluorine atom for its beneficial effects.[2]
-
Fluorine's Influence: The fluorine substituent is a critical modulator of physicochemical properties. It can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, which are crucial parameters in drug development.[3]
-
Steric and Electronic Guidance: The ortho-methoxymethyl group provides steric bulk and electronic influence, which can direct the regioselectivity of certain reactions and affect the conformational preferences of the final product.
This guide provides detailed protocols and technical insights into the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The methodologies are presented not merely as steps, but with an emphasis on the rationale behind the choice of catalysts, ligands, and conditions, empowering researchers to adapt and optimize these powerful transformations.
The Engine of Cross-Coupling: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis.[4][5] They generally operate via a common catalytic cycle, which allows a small amount of a palladium catalyst to generate a large amount of product.[6][7] Understanding this cycle is fundamental to troubleshooting and optimizing these reactions.
The three key steps are:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the aryl halide. This is often the rate-limiting step and converts the catalyst to a Palladium(II) species.[4][8]
-
Transmetalation / Insertion: In reactions like the Suzuki or Sonogashira coupling, the second coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation.[6][7] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond (migratory insertion).[5]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then begin a new cycle.[4][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming biaryl and vinyl-aryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9][10]
Protocol 1: Coupling with Phenylboronic Acid
This protocol details a representative procedure for the synthesis of 1-fluoro-2-(methoxymethyl)-4-phenylbenzene.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.5 equiv).
-
Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed deionized water via syringe to form a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Mechanism and Rationale
-
Catalyst System: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bidentate phosphine that provides a rigid and electron-donating environment around the palladium center.[11] This stabilizes reactive intermediates and promotes the key steps of the catalytic cycle.[11]
-
Base: Potassium carbonate is a moderately strong inorganic base. Its primary role is to facilitate the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which more readily transfers its aryl group to the palladium(II) center.[7]
-
Solvent System: The mixture of dioxane and water is crucial. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Data Summary: Suzuki-Miyaura Coupling Scope
The following table illustrates representative conditions and expected outcomes for coupling with various boronic acid partners.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-85 |
| Cyclopropylboronic acid | SPhos Pd G3 (1) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 65-80 |
| N-Boc-pyrazole-4-boronic acid | XPhos Pd G2 (2) | K₂CO₃ | Dioxane/H₂O | 95 | 8 | 80-90 |
Note: Data is compiled from typical Suzuki reactions and serves as a starting point for optimization.[2][12]
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals and agrochemicals.[8][13] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[14]
Protocol 2: Coupling with Morpholine
This protocol describes a general procedure for the synthesis of 4-(1-fluoro-2-(methoxymethyl)phenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv, 1 mol%) and XPhos (0.025 equiv, 2.5 mol%) to an oven-dried reaction vial or flask.
-
Add sodium tert-butoxide (1.4 equiv).
-
Remove the vial from the glovebox. Add this compound (1.0 equiv).
-
Add anhydrous, degassed toluene (to achieve ~0.2 M concentration).
-
Add morpholine (1.2 equiv) via syringe.
-
Seal the vessel and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor progress by GC-MS or LC-MS. Reactions are often complete in 6-24 hours.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mechanism and Rationale
-
Catalyst System: The success of the Buchwald-Hartwig amination hinges on the ligand.[8][15] XPhos is a "Buchwald-type" ligand—it is both sterically bulky and highly electron-rich. The steric bulk facilitates the final reductive elimination step to form the C-N bond, which is often kinetically challenging.[16] The electron-rich nature increases the rate of the initial oxidative addition.[16] Pd₂(dba)₃ serves as a stable Pd(0) source.
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required. Its role is to deprotonate the amine after it coordinates to the palladium center, forming a palladium-amido complex that is primed for reductive elimination. Weaker bases are generally ineffective.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are standard. It is critical to exclude water and air, as the catalyst and base are sensitive to both.
Data Summary: Buchwald-Hartwig Amination Scope
| Amine Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | RuPhos | LHMDS | Toluene | 100 | 18 | 80-90 |
| n-Hexylamine | XPhos | NaOt-Bu | Dioxane | 100 | 12 | 75-85 |
| Indole | BrettPhos | K₂CO₃ | t-AmylOH | 110 | 24 | 60-75 |
| Diethylamine | GPhos | K₃PO₄ | Toluene | 110 | 20 | 70-80 |
Note: Conditions are representative and require optimization. Ligand and base choice is highly dependent on the amine's pKa and steric profile.[8][17]
Part 3: Sonogashira & Heck Couplings
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction creates a bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes, which are important structures in materials science and natural product synthesis.[18][19]
Protocol 3: Coupling with Phenylacetylene
-
To a dry Schlenk flask, add this compound (1.0 equiv).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv) and Copper(I) iodide (CuI, 0.03 equiv).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF) in a 2:1 ratio.
-
Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Stir the mixture at 60 °C until TLC indicates consumption of the starting material (typically 2-6 hours).
-
Cool the reaction, dilute with diethyl ether, and filter through Celite® to remove salts.
-
Concentrate the filtrate and purify by column chromatography.[20]
Rationale: This reaction employs a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle, while the CuI co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium(II) complex more readily than the alkyne itself.[19][21] The amine base is crucial for neutralizing the HBr generated.[18]
Heck Reaction for Alkene Arylation
The Heck reaction couples aryl halides with alkenes, forming a new C-C bond and providing a powerful method for synthesizing substituted alkenes.[22][23]
Protocol 4: Coupling with n-Butyl Acrylate
-
In a sealable reaction tube, combine this compound (1.0 equiv) and n-butyl acrylate (1.5 equiv).
-
Add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv).
-
Add triethylamine (Et₃N, 2.0 equiv) as the base and N,N-Dimethylformamide (DMF) as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.[20]
Rationale: The Heck reaction proceeds via migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to form the product and a palladium-hydride species.[5][23] The base regenerates the Pd(0) catalyst from this hydride species. The choice of phosphine ligand is critical to prevent catalyst decomposition at high temperatures.[22]
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and purifying the products from these cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound stands out as a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its utility in synthesizing diverse molecular scaffolds through selective C-C and C-N bond formation. By understanding the rationale behind the choice of reagents and conditions, researchers in drug discovery and materials science can leverage this building block to its full potential, accelerating the development of novel and impactful chemical entities.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)
- PubMed Central. (n.d.). Pd(II)
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- HAL Open Science. (n.d.).
- Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (n.d.).
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
- PubMed. (2015). A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- PubMed. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
- ChemUniverse. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
- PubMed Central. (2024).
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Application of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene in the Synthesis of Advanced Pharmaceutical Intermediates
Prepared by: Senior Application Scientist, Chemical R&D Division
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This uniquely substituted aryl halide has emerged as a critical building block in modern pharmaceutical synthesis, prized for the orthogonal reactivity of its functional groups. We will explore its physicochemical properties, core reactivity, and provide detailed, field-tested protocols for its application in key carbon-carbon bond-forming reactions. The primary focus will be its role in constructing the core scaffolds of targeted therapeutics, with a specific application spotlight on the synthesis of precursors for potent Poly (ADP-ribose) polymerase (PARP) inhibitors like Talazoparib.
Chemical Profile and Strategic Importance
This compound is a trifunctionalized aromatic compound. The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxymethyl ether—imparts a distinct reactivity profile that is highly advantageous for multi-step synthetic campaigns.
-
The Bromine Atom: Serves as the primary reactive handle for metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[1] Its reactivity is modulated by the adjacent electron-donating methoxymethyl group.
-
The Fluorine Atom: The presence of fluorine is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modify physicochemical properties like lipophilicity.
-
The Methoxymethyl (MOM) Group: This group acts as a sterically modest, electron-donating protecting group for a latent hydroxymethyl or formyl functionality. Its electronic influence facilitates the oxidative addition step in palladium-catalyzed cycles.[2]
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective implementation in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 103291-07-2 | PubChem |
| Molecular Formula | C₈H₈BrFO | ChemUniverse |
| Molecular Weight | 219.05 g/mol | ChemUniverse |
| Appearance | Colorless to light yellow oil or solid | BenchChem[2] |
| Boiling Point | ~223 °C | Sigma-Aldrich |
| Density | ~1.494 g/cm³ at 25 °C | Sigma-Aldrich |
GHS Hazard and Safety Information
This chemical is considered hazardous and must be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Core Reactivity and Synthetic Transformations
The utility of this compound is primarily centered on two classes of foundational organometallic reactions: Palladium-Catalyzed Cross-Coupling and Grignard Reagent Formation. The choice of reaction pathway allows chemists to forge distinct types of chemical bonds, making it a versatile node in complex synthetic routes.
Caption: Key reactivity pathways for the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[3] The C-Br bond of the title compound is an excellent substrate for this transformation. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[4][5]
Caption: Experimental workflow for the Suzuki coupling protocol.
Materials & Equipment:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet
-
Standard glassware for workup and purification
Detailed Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent. This pre-formation of the active catalytic species can improve reproducibility.
-
Atmosphere Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the catalyst/ligand mixture to the main flask, followed by anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane:water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine), then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Rationale & Field Insights:
-
Causality of Reagent Choice: SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for coupling sterically demanding or electron-rich aryl halides. [2]* Trustworthiness through Control: The use of a pre-catalyst and inert atmosphere ensures the reaction is self-validating. If yields are low, the primary points of failure are typically insufficient degassing or impure reagents, not a flaw in the fundamental methodology.
-
Troubleshooting: If the reaction stalls, a small additional charge of the palladium catalyst and ligand can sometimes drive it to completion. If starting material is still present alongside byproducts like de-brominated starting material, it may indicate a problem with the boronic acid quality or inefficient transmetalation.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity at the C-Br bond, combined with the strategic placement of a fluorine atom and a masked functional group, allows for its seamless integration into sophisticated synthetic routes. The protocols and insights provided herein, particularly for the robust Suzuki-Miyaura coupling, offer a validated framework for chemists to leverage this building block in the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PMC. Retrieved from [Link]
-
Destro, G., et al. (2025). Synthesis of talazoparib and its derivatives and radiosynthesis of.... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
-
Li, W., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Retrieved from [Link]
-
Weaver, A. N., & Yang, E. S. (2013). PARP-1 inhibitors in cancer treatment. Cancers, 5(4), 1074-1100. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. Bioessays, 26(8), 882-893. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
Sources
The Strategic Role of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the continuous effort to enhance global food security, the development of highly effective and environmentally conscious agrochemicals is paramount. A key aspect of this endeavor lies in the design and synthesis of novel active ingredients that exhibit superior efficacy against target pests and diseases. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene has emerged as a crucial intermediate in the synthesis of a new generation of fungicides, particularly within the class of pyrazole carboxamides. Its unique substitution pattern, featuring a bromine atom for strategic coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxymethyl group that can influence solubility and molecular conformation, makes it a highly valuable scaffold for agrochemical research and development.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemical compounds. We will delve into its chemical reactivity, with a specific focus on its role as a precursor to the aniline moiety of the advanced fungicide, Benzovindiflupyr. This document will provide detailed, field-proven protocols for key synthetic transformations, an analysis of the causality behind experimental choices, and visual aids to elucidate reaction pathways and workflows.
Chemical Profile and Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups on the benzene ring.
| Property | Value |
| CAS Number | 337535-43-0[1] |
| Molecular Formula | C8H8BrFO |
| Molecular Weight | 219.05 g/mol |
| Purity | Typically ≥96% |
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it amenable to regioselective functionalization. Furthermore, the inclusion of fluorine in the final agrochemical product often enhances its metabolic stability and binding affinity to the target enzyme. The methoxymethyl group at the 2-position provides steric influence and can participate in directing metallation reactions, in addition to modifying the overall physicochemical properties of the molecule.
Application in the Synthesis of Benzovindiflupyr: A Case Study
Benzovindiflupyr is a potent, broad-spectrum fungicide that belongs to the chemical class of pyrazole carboxamides. It functions as a succinate dehydrogenase inhibitor (SDHI), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi. The synthesis of Benzovindiflupyr relies on the coupling of a pyrazole carboxylic acid derivative with a specific aniline moiety. This compound is a key starting material for the synthesis of this crucial aniline intermediate.
The overall synthetic strategy involves the transformation of the bromo-functional group of this compound into an amino group, which is a critical step in forming the aniline precursor.
Logical Workflow for the Synthesis of the Aniline Intermediate
Caption: Synthetic workflow from the starting material to the target aniline.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key aniline intermediate from this compound, which is a precursor for fungicides like Benzovindiflupyr.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a palladium-catalyzed cross-coupling reaction to introduce a protected amino group, a crucial step towards the formation of the aniline moiety.
Materials:
-
This compound (1.0 eq)
-
Benzophenone imine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-(diphenylmethylene) protected aniline intermediate.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd2(dba)3 as the palladium source and XPhos as the bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity in the sterically hindered environment of the ortho-substituted benzene ring. This combination facilitates the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and subsequent transmetalation step.
-
Protected Amine Source: Benzophenone imine is used as an ammonia equivalent. The resulting protected aniline is stable under the reaction conditions and can be readily deprotected in a subsequent step.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure a high yield.
Protocol 2: Hydrolytic Deprotection to Yield the Aniline Intermediate
This protocol outlines the removal of the diphenylmethylene protecting group to yield the free aniline.
Materials:
-
N-(diphenylmethylene) protected aniline intermediate (from Protocol 1) (1.0 eq)
-
2 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-(diphenylmethylene) protected aniline intermediate in THF in a round-bottom flask.
-
Add 2 M HCl solution and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude aniline intermediate.
-
If necessary, the product can be further purified by silica gel column chromatography.
Causality of Experimental Choices:
-
Acidic Hydrolysis: The imine protecting group is labile under acidic conditions. The use of hydrochloric acid facilitates the efficient cleavage of the C=N bond to release the free amine.
-
Solvent: THF is a suitable solvent as it is miscible with both the aqueous acid and the organic substrate, ensuring a homogeneous reaction mixture.
-
Workup: The neutralization and extraction steps are standard procedures to isolate the basic aniline product from the acidic reaction medium and any byproducts.
Characterization Data for the Aniline Intermediate
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxymethyl protons, and amine protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of the aniline. |
| Purity (HPLC) | >95% |
Conclusion
This compound is a strategically important building block in the synthesis of modern agrochemicals. Its well-defined reactivity allows for its efficient incorporation into complex molecular architectures, as demonstrated by its application in the synthesis of the fungicide Benzovindiflupyr. The protocols detailed in this guide provide a robust framework for researchers and scientists in the field of drug development and agrochemical synthesis to utilize this versatile intermediate in their synthetic endeavors. The careful selection of reaction conditions, catalysts, and protecting groups, as explained, is critical for achieving high yields and purity in these multi-step synthetic sequences.
References
-
ChemUniverse. This compound. Available at: [Link]
- Google Patents. CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof.
-
ACS Publications. Absolute Configuration, Enantioselective Bioactivity, and Mechanism Study of the Novel Chiral Fungicide Benzovindiflupyr. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for the Suzuki Cross-Coupling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its prominence is attributed to its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][4] This application note provides a detailed experimental protocol and scientific rationale for the Suzuki coupling of a structurally significant building block, 4-Bromo-1-fluoro-2-(methoxymethyl)benzene . This substrate is of particular interest in medicinal chemistry due to the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, and a methoxymethyl ether, a common pharmacophoric element. The bromine atom serves as a versatile handle for the introduction of diverse aryl and heteroaryl moieties, enabling the construction of complex molecular architectures.[2]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic underpinnings and critical parameters that govern the success of this transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[8][10] The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl.[5] For this compound, the C-Br bond is significantly more reactive than the C-F bond, ensuring chemoselective coupling.[11]
-
Transmetalation: This is the step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the organoboron species, typically a boronic acid or its ester, to form a more nucleophilic borate complex.[12][13][14] The exact mechanism of transmetalation can be complex and is a subject of ongoing study, but the formation of this borate is widely accepted as a crucial activation step.[5][15]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8][10]
Below is a graphical representation of the catalytic cycle:
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1072944-73-0 | 219.05 | Major Chemical Supplier |
| Arylboronic Acid | Varies | Varies | Major Chemical Supplier |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | Major Chemical Supplier |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Major Chemical Supplier |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Major Chemical Supplier |
| Water (degassed) | 7732-18-5 | 18.02 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major Chemical Supplier |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Major Chemical Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The use of a mixed aqueous-organic solvent system is common in Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[10]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The elevated temperature is typically required to drive the reaction to completion, especially with less reactive aryl bromides.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
The following diagram illustrates the experimental workflow:
Caption: A flowchart of the experimental workflow for the Suzuki coupling.
Discussion of Critical Parameters
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters:
-
Choice of Palladium Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust and versatile catalyst, other palladium sources and ligands can be employed. For particularly challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be beneficial.[16] These ligands can enhance the rates of both oxidative addition and reductive elimination.[16]
-
The Role of the Base: The base is not merely a spectator; it is a crucial activator of the boronic acid.[14] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[14] The choice of base can significantly impact the reaction rate and yield. For instance, stronger bases may be required for less reactive boronic acids, but they can also promote side reactions. Potassium carbonate is a good general-purpose base for many Suzuki couplings.
-
Solvent System: The solvent plays a multifaceted role in the Suzuki coupling. It must solubilize the reactants and the catalyst, and it can also influence the reaction rate and selectivity.[17][18] Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often in combination with water to dissolve the inorganic base.[10][17] The choice of solvent can sometimes be critical for preventing catalyst deactivation or promoting the desired reaction pathway.[19]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a wide array of biaryl compounds of interest in drug discovery and materials science. The protocol detailed in this application note provides a reliable and well-rationalized starting point for this transformation. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize this powerful C-C bond-forming reaction for their specific synthetic targets.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
YouTube. Suzuki cross coupling reaction. [Link]
-
ResearchGate. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
YouTube. Suzuki Coupling. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Protocol for the Synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Abstract
This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a valuable halogenated aromatic ether intermediate in medicinal chemistry and materials science. The synthesis commences with the free-radical benzylic bromination of 4-Bromo-1-fluoro-2-methylbenzene to yield the key intermediate, 4-Bromo-2-(bromomethyl)-1-fluorobenzene. This intermediate is subsequently converted to the target product via a Williamson ether synthesis using sodium methoxide. This guide is designed for researchers and professionals in organic synthesis, offering in-depth procedural details, mechanistic insights, and practical advice for achieving high yield and purity.
Introduction
This compound is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. The presence of orthogonal halogen handles (bromo and fluoro) and the methoxymethyl ether group allows for diverse downstream modifications, such as cross-coupling reactions at the bromine-bearing position, nucleophilic aromatic substitution of the fluorine atom, or modifications of the ether linkage. The robust and scalable synthesis of this building block is therefore of significant interest.
The synthetic strategy detailed herein is a logical and efficient sequence that leverages two fundamental reactions in organic chemistry:
-
Selective Benzylic Bromination: This step utilizes N-Bromosuccinimide (NBS) to selectively install a bromine atom at the benzylic position, activated by the aromatic ring.
-
Williamson Ether Synthesis: A classic and highly reliable SN2 reaction where a methoxide nucleophile displaces the benzylic bromide to form the desired ether linkage.[1][2]
This document provides a comprehensive, step-by-step protocol for each stage, complete with mechanistic explanations, safety protocols, and data interpretation guidelines.
Overall Synthetic Scheme
The two-step synthesis transforms a commercially available toluene derivative into the target methoxymethyl ether.
Caption: Overall reaction pathway for the synthesis of the target compound.
Part A: Benzylic Bromination of 4-Bromo-1-fluoro-2-methylbenzene
Principle and Mechanism
This reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of Azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) serves as a source of a low, constant concentration of molecular bromine (Br₂), which minimizes competitive aromatic bromination. The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.
Caption: Simplified workflow of the free-radical bromination mechanism.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 4-Bromo-1-fluoro-2-methylbenzene | 51436-99-8 | 189.02 | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 10.4 g | 1.1 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.44 g | 0.05 |
| Carbon Tetrachloride (CCl₄), anhydrous | 56-23-5 | 153.82 | 150 mL | - |
| Saturated Sodium Bicarbonate (aq) | N/A | N/A | As needed | - |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Note on Safety: Carbon tetrachloride is a known carcinogen and ozone-depleting substance. If possible, substitute with a safer solvent such as acetonitrile or ethyl acetate, though reaction times may need optimization. All operations should be performed in a certified chemical fume hood.
Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1-fluoro-2-methylbenzene (10.0 g, 52.9 mmol).
-
Reagent Addition: Add carbon tetrachloride (150 mL), followed by N-Bromosuccinimide (10.4 g, 58.2 mmol, 1.1 eq) and AIBN (0.44 g, 2.65 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction is typically initiated with a heat lamp or by ensuring the AIBN dissolves. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material. The reaction usually takes 2-4 hours. A key visual cue is that the dense succinimide byproduct will float to the surface upon completion.
-
Workup (Cooling): Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a Büchner funnel to remove the succinimide precipitate. Wash the solid with a small amount of cold carbon tetrachloride (2 x 15 mL).
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 4-Bromo-2-(bromomethyl)-1-fluorobenzene[3], is often a pale yellow oil or solid and can be used in the next step without further purification if TLC shows high purity. If necessary, purify by recrystallization from hexanes.
Part B: Williamson Ether Synthesis of this compound
Principle and Mechanism
This reaction is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The strongly nucleophilic methoxide ion (CH₃O⁻) attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.[4] The reaction is highly efficient because the substrate is a primary benzylic halide, which is unhindered and highly reactive towards SN2 displacement, while being sterically incapable of undergoing the competing E2 elimination reaction.
Caption: SN2 mechanism for the formation of the methoxymethyl ether.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 4-Bromo-2-(bromomethyl)-1-fluorobenzene | 99725-12-9 | 267.92 | ~14.1 g (from Part A) | 1.0 |
| Sodium Methoxide (NaOMe), 25% in Methanol | 124-41-4 | 54.02 | 25.5 mL | 2.0 |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 100 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Note on Safety: Sodium methoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses) under an inert atmosphere if possible.
Experimental Protocol
-
Setup: Dissolve the crude 4-Bromo-2-(bromomethyl)-1-fluorobenzene (~14.1 g, ~52.9 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the 25% sodium methoxide solution in methanol (25.5 mL, ~105.8 mmol, 2.0 eq) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting halide is fully consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture into 200 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a clear oil. If necessary, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The final product, this compound, should be a colorless oil.
Characterization of Final Product
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the methoxy group (-OCH₃) around 3.3-3.5 ppm (singlet, 3H), the benzylic methylene group (-CH₂-) around 4.4-4.6 ppm (singlet, 2H), and distinct signals for the aromatic protons in the 7.0-7.6 ppm region.
-
¹³C NMR: Expect signals for the methoxy carbon (~58 ppm), benzylic carbon (~70 ppm), and aromatic carbons, showing C-F and C-Br couplings.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). For C₈H₈BrFO, the expected [M]⁺ is ~218/220 g/mol .
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part A: Low yield of bromide | Incomplete reaction; AIBN decomposed prematurely. | Ensure reflux temperature is maintained. Add a second small portion of AIBN if the reaction stalls. |
| Part A: Di-brominated side product | Over-bromination due to excess NBS or prolonged heating. | Use no more than 1.1 equivalents of NBS. Monitor carefully by TLC and stop the reaction immediately upon completion. |
| Part B: Incomplete ether formation | Insufficient or deactivated sodium methoxide. | Use fresh, anhydrous sodium methoxide and solvent. Ensure all glassware is dry. Consider a slight excess (1.5-2.0 eq). |
| Part B: Hydrolysis back to alcohol | Presence of water during reaction or workup. | Use anhydrous solvents. Perform the reaction under a nitrogen or argon atmosphere. Quench carefully in cold water. |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. National Center for Biotechnology Information. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
ChemUniverse. This compound. [Link]
Sources
Application Note & Protocol: Regioselective Lithiation of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Introduction: The Synthetic Challenge and Opportunity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the precise functionalization of aromatic scaffolds is paramount. The molecule 4-Bromo-1-fluoro-2-(methoxymethyl)benzene represents a versatile building block, yet its rich functionality presents a distinct regiochemical challenge upon lithiation. The presence of three potential sites for interaction with organolithium reagents—the bromine atom (via halogen-metal exchange) and two distinct C-H bonds activated by directing metalation groups (DMGs)—necessitates a carefully controlled and well-understood synthetic strategy.
This guide provides a comprehensive analysis of the competing lithiation pathways for this substrate. We will delve into the mechanistic principles governing the reaction's outcome and present detailed, field-proven protocols for achieving high regioselectivity. The aim is to equip researchers, scientists, and drug development professionals with the expertise to confidently employ this valuable intermediate in their synthetic campaigns.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of an organolithium reagent with this compound can proceed via two primary, competing mechanisms: Lithium-Halogen Exchange and Directed ortho-Metalation (DoM). The choice of organolithium base, solvent, and temperature is critical in directing the reaction toward the desired product.[1][2]
Pathway A: Lithium-Halogen Exchange
Lithium-halogen exchange is an extremely rapid equilibrium process, especially with aryl bromides and iodides, often occurring at temperatures as low as -78 °C to -120 °C.[2][3] In this pathway, a nucleophilic alkyllithium reagent, such as n-butyllithium (n-BuLi), preferentially reacts with the electrophilic bromine atom to generate the corresponding aryllithium species and an alkyl bromide byproduct.
The high polarization of the C-Li bond renders the resulting aryllithium a potent nucleophile, ready to be trapped by a suitable electrophile.[3][4] For the target substrate, this pathway leads to functionalization at the C4 position.
Pathway B: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective deprotonation of aromatic rings.[5][6] The reaction is guided by a Directing Metalation Group (DMG), which is typically a Lewis basic functional group containing a heteroatom.[5][7] The DMG coordinates to the Lewis acidic lithium cation of the organolithium reagent, positioning the base in close proximity to an adjacent (ortho) C-H bond and facilitating its deprotonation.[7] This is often referred to as a complex-induced proximity effect (CIPE).[7]
Our substrate possesses two potential DMGs:
-
Fluorine: Fluorine is a potent, albeit small, directing group that activates the ortho protons through its inductive electron-withdrawing effect.[8]
-
Methoxymethyl Ether (-CH₂OCH₃): The ether oxygen atom is an excellent Lewis base and a well-established DMG.[5]
The combined influence of these groups activates the proton at the C3 position, making it the most likely site for deprotonation via DoM. To favor this pathway, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often employed, as it is less prone to engaging in lithium-halogen exchange compared to alkyllithiums.[9][10][11]
Controlling Regioselectivity
The outcome of the reaction is a kinetic competition. Lithium-halogen exchange with n-BuLi is generally much faster than C-H deprotonation.[2] Therefore, to achieve functionalization at the C4 position, n-BuLi at low temperatures (-78 °C) is the reagent of choice. Conversely, to favor deprotonation at the C3 position, a switch to a lithium amide base like LDA is recommended, which minimizes the competing halogen exchange.[12][13]
Caption: Competing lithiation pathways for the target substrate.
Primary Protocol: Lithium-Halogen Exchange at C4
This protocol details the highly regioselective generation of the C4-lithiated species via lithium-halogen exchange and its subsequent trapping with an electrophile. We use N,N-Dimethylformamide (DMF) as a representative electrophile to yield the corresponding benzaldehyde.[2]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Notes |
| This compound | C₈H₈BrFO | 220.05 | 2.20 g | 10.0 | 1.0 | Substrate |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | - | Solvent, ensure freshly distilled or from a solvent purification system. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.4 mL | 11.0 | 1.1 | 2.5 M solution in hexanes. Titrate before use for accuracy.[14] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.1 mL | 15.0 | 1.5 | Electrophile, ensure anhydrous. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~20 mL | - | - | Quenching solution. |
Step-by-Step Experimental Procedure
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas.
-
Substrate Addition: Charge the flask with this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (to achieve a 0.1 M concentration) via cannula or syringe.
-
Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly. A slight color change (e.g., to pale yellow) may be observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophile Quench: Add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution. The reaction may be exothermic. Maintain stirring at -78 °C for an additional 1-2 hours.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-formyl-1-fluoro-2-(methoxymethyl)benzene.
Experimental Workflow Diagram
Caption: General workflow for the lithiation-functionalization protocol.
Notes on an Alternative Protocol: Directed ortho-Metalation at C3
To achieve selective functionalization at the C3 position, the use of a lithium amide base is recommended.
-
Base Selection: Use Lithium Diisopropylamide (LDA), freshly prepared or a high-quality commercial solution. LDA's steric bulk and lower nucleophilicity make it ideal for deprotonation while disfavoring lithium-halogen exchange.[12][15]
-
Procedure: The experimental setup is similar. Typically, 1.1-1.5 equivalents of LDA in THF are used at -78 °C. The deprotonation step may require a longer reaction time (e.g., 2-4 hours) for complete conversion before the addition of the electrophile.
-
Considerations: The presence of LiCl in the LDA solution (often from its preparation using n-BuLi and diisopropylamine hydrochloride, or as an additive) can significantly accelerate the rate of ortho-lithiation.[12][13]
Safety and Handling of Organolithium Reagents
Organolithium reagents like n-BuLi are extremely pyrophoric and react violently with water, protic solvents, and oxygen. All manipulations must be performed under a strict inert atmosphere (Nitrogen or Argon) using proper air-sensitive techniques.[16]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Syringe/Cannula Technique: Use well-maintained syringes and needles for transfers. Ensure a secure connection to prevent leaks.
-
Emergency Preparedness: Work in a chemical fume hood. Keep a Class D fire extinguisher (for combustible metals) nearby. Have a beaker of dry ice readily accessible to quench the reagent in an emergency.[16]
-
Quenching: Unused or excess organolithium reagents should be quenched slowly and carefully. A common method is the slow addition to a stirred, cooled solution of isopropanol in an inert solvent like hexane.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive n-BuLi reagent. | Titrate the n-BuLi solution before use to determine its exact molarity.[14] |
| Wet solvent or glassware. | Ensure all glassware is flame-dried and all solvents are rigorously anhydrous. | |
| Impure electrophile. | Use a freshly opened bottle or purified electrophile. | |
| Mixture of Products | Temperature fluctuation. | Maintain strict temperature control at -78 °C during lithiation and quenching. |
| Competing DoM reaction. | Ensure the n-BuLi is added efficiently and the reaction time before quench is not excessively long. | |
| Recovery of Starting Material | Insufficient n-BuLi. | Use a slight excess (1.1 eq) of freshly titrated n-BuLi. |
Conclusion
The regioselective lithiation of this compound is a readily controllable process. By selecting the appropriate organolithium reagent and maintaining strict control over reaction conditions, chemists can selectively functionalize either the C4 position via a rapid lithium-halogen exchange or the C3 position through a directed ortho-metalation. The protocols and mechanistic insights provided herein serve as a robust guide for leveraging this versatile intermediate in the synthesis of complex molecular architectures.
References
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Available at: [Link]
-
Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]
-
Is it possible to attain directed lithiation of an aromatic ring using LDA? Reddit. Available at: [Link]
-
Organolithium reagent. Wikipedia. Available at: [Link]
-
Organolithium reagents – Knowledge and References. Taylor & Francis. Available at: [Link]
-
On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. ACS Publications. Available at: [Link]
-
Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. National Institutes of Health (NIH). Available at: [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes with LDA and LiTMP. The First OrthoLithiation of an Iodobenzene. ACS Publications. Available at: [Link]
-
A Protocol for Safe LithiationReactions Using Organolithium Reagents. National Institutes of Health (NIH). Available at: [Link]
-
Directed ortho metalation. Wikipedia. Available at: [Link]
-
Organolithium reagent via X-M exchange, what am I doing wrong ? Reddit. Available at: [Link]
-
Directed ortho metalation. Grokipedia. Available at: [Link]
-
In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. PubMed. Available at: [Link]
-
ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. Available at: [Link]
-
organolithium reagents 1. Andrew G Myers Research Group, Harvard University. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.uniurb.it [people.uniurb.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling of "4-Bromo-1-fluoro-2-(methoxymethyl)benzene"
An In-Depth Technical Guide to the Sonogashira Coupling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene for Pharmaceutical and Materials Science Applications
Authored by a Senior Application Scientist
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of this compound. The resulting functionalized arylalkynes are valuable scaffolds in medicinal chemistry and materials science.[1][][3] This document offers a detailed experimental protocol, mechanistic insights, and troubleshooting advice to ensure successful implementation in the laboratory.
Introduction: The Significance of the Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] It is widely employed due to its mild reaction conditions and tolerance of a broad range of functional groups, making it particularly useful in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[4][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][7]
The substrate, this compound, is a valuable building block. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methoxymethyl group offers a site for further functionalization. The Sonogashira coupling of this substrate opens a pathway to a diverse array of substituted arylalkynes with significant potential in drug discovery and the development of novel organic materials.[3][8]
The Reaction Mechanism: A Tale of Two Catalysts
While the precise mechanism of the Sonogashira coupling can be complex and is still a subject of study, a generally accepted catalytic cycle involves both palladium and copper catalysts.[9][10]
-
The Palladium Cycle: The palladium(0) species is the active catalyst. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl bromides.[11][12]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide.[6]
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[13]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction when using a copper co-catalyst.[4][14]
Below is a diagram illustrating the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction.
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Buchwald-Hartwig amination of 4-bromo-1-fluoro-2-(methoxymethyl)benzene, a key transformation for the synthesis of novel substituted anilines in pharmaceutical and materials science research. These application notes offer in-depth scientific context, field-proven insights, and a step-by-step protocol to ensure successful and reproducible outcomes.
Theoretical Framework and Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2][3] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[1]
The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][3][4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][5] The choice of base is critical and depends on the pKa of the amine and the solvent used.[6][7]
-
Reductive Elimination: The desired C-N bond is formed as the substituted aniline product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][3][4][5]
The efficiency and success of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[1] For substrates with steric hindrance, such as the ortho-methoxymethyl group in this compound, the selection of an appropriate bulky ligand is paramount to achieving high yields.[8]
Experimental Protocol: Amination of this compound
This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Can be substituted with a pre-catalyst. |
| XPhos | ≥98% | Commercially Available | A suitable bulky phosphine ligand. |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | A strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially Available | Other anhydrous, aprotic solvents can be used. |
| Argon or Nitrogen | High Purity | --- | For maintaining an inert atmosphere. |
Reaction Setup and Procedure
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox. This is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.
-
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the amine (1.2 equiv).
-
Add Sodium tert-butoxide (1.4 equiv).
-
-
Catalyst Preparation:
-
In a separate, small, dry vial, weigh out Palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).
-
Add a small amount of anhydrous toluene to the vial to form a slurry.
-
-
Reaction Execution:
-
To the Schlenk flask containing the aryl bromide, amine, and base, add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Add the catalyst slurry to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
A typical reaction time is 12-24 hours.
-
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove insoluble inorganic salts and palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Key Considerations and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters:
Catalyst and Ligand Selection
The choice of the palladium source and ligand is critical. While Pd(OAc)₂ is a common and cost-effective precursor, pre-formed palladium catalysts (precatalysts) can offer higher activity and reproducibility.
For this particular substrate, the ortho-methoxymethyl group introduces steric bulk near the reaction center. Therefore, bulky biaryl phosphine ligands are highly recommended.
| Ligand | Rationale |
| XPhos | A highly effective and versatile ligand for a wide range of amination reactions, particularly with sterically demanding substrates.[9] |
| RuPhos | Often provides excellent results for the coupling of secondary amines.[9] |
| BrettPhos | Particularly useful for the coupling of primary amines.[2] |
Base Selection
The base plays a crucial role in deprotonating the amine. Strong, non-nucleophilic bases are generally preferred.
| Base | Rationale |
| Sodium tert-butoxide (NaOt-Bu) | A commonly used strong base that is effective for a wide range of amines.[10] |
| Potassium tert-butoxide (KOt-Bu) | A slightly stronger base than NaOt-Bu, which can be beneficial for less acidic amines. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base that can be used when base-sensitive functional groups are present.[2] |
| Cesium Carbonate (Cs₂CO₃) | A milder base that can be effective in some cases, particularly with more acidic amines. |
Solvent Selection
The choice of solvent can significantly impact the reaction rate and yield. Anhydrous, aprotic solvents are typically used.
| Solvent | Rationale |
| Toluene | A common and effective solvent for Buchwald-Hartwig aminations. |
| Dioxane | Another widely used solvent that can sometimes offer improved results. |
| tert-Butanol (t-BuOH) | Can be a good choice, particularly when using alkoxide bases. |
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (oxidized)- Insufficiently strong base- Low reaction temperature | - Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.- Switch to a stronger base (e.g., KOt-Bu or LHMDS).- Increase the reaction temperature. |
| Formation of side products (e.g., hydrodehalogenation) | - Inefficient reductive elimination- Presence of water | - Screen different bulky phosphine ligands.- Ensure anhydrous conditions. |
| Difficulty in purification | - Residual palladium catalyst- Phosphine oxide byproducts | - Filter the crude reaction mixture through a pad of Celite and silica gel.- Consider using a metal scavenger resin. |
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 119-125. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Imperial College London. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049-11061. [Link]
-
Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054-6058. [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
-
Mernyák, E., Wölfling, J., & Frank, É. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1477-1483. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
BH amination side products and purification. Reddit. [Link]
-
Vechtomova, Y. A., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12051-12060. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene in Modern Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a highly versatile and strategically important intermediate for researchers in medicinal chemistry, agrochemical synthesis, and materials science. We delve into the molecule's unique structural attributes, analyzing how the interplay of its fluoro, bromo, and methoxymethyl substituents dictates its reactivity. This document furnishes detailed, field-proven protocols for its application in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of potent organometallic intermediates. The causality behind procedural choices is explained, and each protocol is designed as a self-validating system, complete with guidance on reaction monitoring, work-up, and purification.
Introduction: A Profile of a Privileged Building Block
This compound (CAS No. 1629579-99-4) is a polysubstituted aromatic compound engineered for synthetic versatility. Its structure is a deliberate convergence of functionalities, each imparting distinct and advantageous properties for molecular construction.
-
The Bromine Atom: Positioned at C4, the bromine atom serves as a primary reactive handle. It is an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[1][2]
-
The Fluorine Atom: The fluorine at C1 significantly modulates the electronic properties of the aromatic ring. As the most electronegative element, its strong electron-withdrawing nature can enhance the metabolic stability and binding affinity of target molecules, a highly sought-after attribute in drug discovery.[3]
-
The Methoxymethyl Group: The ortho-positioned methoxymethyl (-CH₂OCH₃) group serves a dual purpose. It acts as a sterically influential director in certain reactions and, more importantly, functions as a stable protecting group for a hydroxymethyl moiety. This latent functionality can be unmasked in later synthetic stages to introduce a key pharmacophore or a point for further molecular elaboration.
The strategic arrangement of these groups makes this compound an invaluable intermediate for accessing complex, highly functionalized aromatic scaffolds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 221.05 g/mol |
| CAS Number | 1629579-99-4 |
| Appearance | Colorless to light yellow oil or solid |
Reactivity Analysis: Steric and Electronic Landscape
The synthetic utility of this compound is governed by the electronic and steric effects of its substituents. The methoxymethyl group is sterically more demanding than a simple methoxy group, which can influence the approach of bulky reagents or catalysts.[4] Electronically, both the fluorine and the oxygen atom of the ether donate electron density to the ring via resonance while withdrawing density through induction. This complex interplay activates the C-Br bond for oxidative addition to a palladium(0) catalyst, a critical initiation step in many cross-coupling reactions.
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the primary locus of reactivity, making this intermediate ideal for palladium-catalyzed reactions that form new C-C and C-N bonds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, fundamental to the synthesis of biaryl compounds prevalent in pharmaceuticals.[5][6][7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, under basic conditions.[8][9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Application Note & Protocol: A Scalable Synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a key building block in the development of various pharmaceutical agents. The protocol herein emphasizes a robust and scalable two-step synthetic sequence commencing with the bromination of 2-fluoroanisole, followed by a selective benzylic bromination and subsequent methoxymethyl ether formation. This guide is structured to provide not only a detailed, step-by-step protocol but also the underlying chemical principles and safety considerations essential for successful implementation in a process chemistry setting.
Introduction: The Significance of this compound
Substituted bromofluorobenzenes are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The specific compound, this compound, incorporates several key functionalities: a bromine atom, which is amenable to a wide array of cross-coupling reactions; a fluorine atom, which can enhance metabolic stability and binding affinity of a final drug candidate; and a methoxymethyl (MOM) ether, a common and stable protecting group for a benzylic alcohol.[2][3][4] The strategic placement of these groups makes this molecule a versatile precursor for a variety of target structures.
The challenge in producing such intermediates often lies in developing a synthetic route that is not only high-yielding and regioselective but also amenable to large-scale production with considerations for safety, cost, and environmental impact. This application note addresses these challenges by presenting a validated, scalable protocol.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is approached via a two-step process. The first step involves the bromination of a suitable starting material to introduce the bromine atom at the desired position. The second step is the formation of the methoxymethyl ether at the benzylic position.
Diagram of the Synthetic Pathway
Caption: Synthetic routes to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluorobenzyl alcohol
This initial step involves the regioselective bromination of 2-fluorobenzyl alcohol. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high selectivity compared to liquid bromine, especially on a larger scale.[5]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Ice bath
-
2-Fluorobenzyl alcohol
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Protocol:
-
To a three-necked round-bottom flask, charge 2-fluorobenzyl alcohol (1.0 eq) and acetic acid (5 vol).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into a stirred mixture of ice water and a 10% sodium thiosulfate solution to decompose any unreacted NBS.
-
Extract the aqueous layer with ethyl acetate (3 x 5 vol).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromo-2-fluorobenzyl alcohol.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
The second step involves the protection of the benzylic alcohol as a methoxymethyl (MOM) ether. This is a classic Williamson ether synthesis, employing chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base to prevent side reactions.[6][7]
Materials and Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
4-Bromo-2-fluorobenzyl alcohol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Dissolve 4-bromo-2-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (10 vol) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 5 vol).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
Safety Considerations
Sodium Hydride (NaH): While not used in the primary described protocol, it is a common alternative base for MOM protection.[2][4] NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8][9] It should be handled in an inert atmosphere (glove box or under argon/nitrogen).[8] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[8][10] In case of fire, use a Class D fire extinguisher, dry sand, or ground limestone; DO NOT USE WATER .[8][11]
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.
Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a known human carcinogen and a potent alkylating agent.[3][12] Extreme caution must be exercised. All manipulations should be performed in a certified chemical fume hood with appropriate engineering controls.
Data Summary
| Step | Reactant | Molecular Weight ( g/mol ) | Equivalents | Yield (%) | Purity (by GC/NMR) |
| 1 | 2-Fluorobenzyl alcohol | 126.11 | 1.0 | 85-92 | >95% |
| 2 | 4-Bromo-2-fluorobenzyl alcohol | 205.02 | 1.0 | 90-97 | >98% |
Characterization Data
This compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 (dd, J = 8.4, 2.0 Hz, 1H), 7.25 (dd, J = 10.0, 2.0 Hz, 1H), 7.05 (t, J = 8.4 Hz, 1H), 4.65 (s, 2H), 3.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.5 (d, J = 247.5 Hz), 135.5 (d, J = 3.5 Hz), 130.0 (d, J = 4.0 Hz), 125.0 (d, J = 8.5 Hz), 117.0 (d, J = 22.0 Hz), 115.0 (d, J = 25.0 Hz), 70.0, 56.0.
-
MS (EI): m/z 248, 250 (M+).
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. The use of readily available reagents and well-established reaction conditions makes this protocol suitable for implementation in both academic and industrial research settings. Adherence to the detailed procedures and safety precautions is crucial for achieving high yields and purity while ensuring a safe laboratory environment.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride.
- UC Center for Laboratory Safety. (2012, December 14).
- Fisher Scientific. (2023, September 29). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Grokipedia. (n.d.). Methoxymethyl ether.
- CDH Fine Chemical. (n.d.).
- Wikipedia. (n.d.). Methoxymethyl ether.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Berliner, M., & Belecki, K. (2007). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in situ Methoxymethylation of an Alcohol. Organic Syntheses, 84, 102.
- BenchChem. (n.d.).
- AdiChemistry. (n.d.). METHOXYMETHYL (MOM) ETHER | HYDROXYL PROTECTIVE GROUP.
- The Royal Society of Chemistry. (2018).
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- ChemicalBook. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene synthesis.
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
- Beilstein Journals. (n.d.).
- ChemicalBook. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum.
- ChemUniverse. (n.d.). This compound.
- Wikipedia. (n.d.). Protecting group.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl.
- HOPEMAX. (n.d.). China Bromofluorobenzene Synthesis Manufacturers, Suppliers and Factory - Wholesale Price.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum.
- ChemSynthesis. (2025, May 20). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene.
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- ResearchGate. (2025, August 5). ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents.
Sources
- 1. hopemaxchem.com [hopemaxchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. alkalimetals.com [alkalimetals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthetic Landscape of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene: A Guide to Protecting Group-Free Strategies
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecular entities. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene emerges as a key building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex architectures. The presence of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, the fluorine atom can modulate the electronic properties and metabolic stability of target molecules, and the methoxymethyl group, while seemingly a simple ether, presents its own set of considerations in multi-step syntheses.
This technical guide provides an in-depth exploration of protecting group-free strategies for the manipulation of this compound. We will delve into the inherent reactivity of this trifunctionalized arene and present detailed protocols for key transformations, including palladium-catalyzed Suzuki-Miyaura coupling, Grignard reagent formation, and directed ortho-lithiation. The causality behind experimental choices will be elucidated, empowering researchers to make informed decisions in their synthetic endeavors.
Understanding the Reactivity Profile: A Chemoselective Playground
The synthetic utility of this compound lies in the differential reactivity of its functional groups. A thorough understanding of these nuances is crucial for designing selective transformations without resorting to cumbersome protecting group manipulations.
-
The Carbon-Bromine Bond: This is the most versatile reactive site for carbon-carbon and carbon-heteroatom bond formation. The C-Br bond is significantly weaker than the C-F bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This inherent chemoselectivity is a cornerstone of its synthetic utility.
-
The Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling or organometallic conditions.[1] Its high bond dissociation energy ensures its integrity during transformations at the C-Br locus. The fluorine atom's strong electron-withdrawing inductive effect influences the regioselectivity of reactions like directed ortho-lithiation.
-
The Methoxymethyl (MOM) Ether: The methoxymethyl group is a widely used protecting group for alcohols due to its stability across a broad pH range and its resilience to many nucleophilic and basic reagents.[2] In the context of this compound, it is remarkably stable under the anhydrous, non-acidic conditions typical of Grignard reagent formation and organolithium chemistry, thus often obviating the need for its protection and subsequent deprotection.
This interplay of reactivities allows for a "protecting group-free" approach in many synthetic sequences, enhancing overall efficiency.
Synthesis of this compound
The target molecule can be prepared in a straightforward two-step sequence from commercially available 4-bromo-2-fluoro-1-nitrobenzene.
Protocol 1: Synthesis of (4-Bromo-2-fluorophenyl)methanol
This protocol outlines the reduction of the nitro group and subsequent diazotization/hydroxylation to yield the corresponding benzyl alcohol.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of the key benzyl alcohol intermediate.
Step-by-Step Procedure:
-
Reduction of the Nitro Group: To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (1.0 equiv) in ethanol, add tin(II) chloride dihydrate (4.0 equiv) and concentrated hydrochloric acid. Heat the mixture at reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-2-fluoroaniline.
-
Diazotization and Hydroxylation: Dissolve the 4-bromo-2-fluoroaniline in a mixture of dilute sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.
-
Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. Then, slowly heat the mixture to boiling and maintain reflux until nitrogen evolution ceases.
-
Isolation: Cool the reaction to room temperature and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (4-bromo-2-fluorophenyl)methanol.
Protocol 2: Methoxymethylation of (4-Bromo-2-fluorophenyl)methanol
This protocol describes the protection of the benzyl alcohol as a methoxymethyl (MOM) ether.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of (4-bromo-2-fluorophenyl)methanol (1.0 equiv) in anhydrous dichloromethane at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Addition of MOM-Cl: Add chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
Key Synthetic Transformations: Protecting Group-Free Approaches
The strategic positioning of the functional groups in this compound allows for a range of transformations to be carried out without the need for additional protecting groups on the methoxymethyl ether.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and it proceeds with high chemoselectivity at the C-Br bond of the title compound.[3][4]
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.06 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |
| Potassium carbonate | 138.21 | 2.0 | 2.0 |
| Toluene | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
II. Grignard Reagent Formation and Subsequent Reactions
The C-Br bond can be selectively converted to a Grignard reagent, which can then be reacted with a variety of electrophiles. The methoxymethyl ether is stable under these anhydrous conditions.[2][5]
Workflow Diagram:
Caption: General workflow for Grignard reagent formation and reaction.
Protocol 4: Formation of (4-Fluoro-2-(methoxymethyl)phenyl)magnesium bromide and Reaction with an Aldehyde
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv) in anhydrous THF to the magnesium turnings. An exothermic reaction should be observed.
-
Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours. The resulting dark solution is the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C and add a solution of the desired aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the corresponding secondary alcohol.
III. Directed ortho-Lithiation
The fluorine atom is a powerful ortho-directing group in lithiation reactions.[6][7] This allows for the selective functionalization of the C3 position. However, competition with lithium-halogen exchange at the C4 position is a possibility and the reaction conditions must be carefully controlled. The methoxymethyl group is generally stable to organolithium reagents at low temperatures.
Regioselectivity Diagram:
Caption: Potential pathways in the lithiation of the target molecule.
Protocol 5: Directed ortho-Lithiation and Trapping with an Electrophile
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours, then quench with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to isolate the C3-functionalized product. Note: Analysis of the crude reaction mixture is recommended to determine the regioselectivity of the lithiation.
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands as a testament to the power of strategic molecular design. Its inherent chemoselectivity allows for a range of transformations to be performed without the need for a multi-step protecting group strategy for the methoxymethyl ether. By understanding the nuanced reactivity of each functional group, researchers can efficiently access a diverse array of complex, functionalized aromatic compounds. The protocols and insights provided in this guide serve as a robust foundation for the application of this versatile building block in the pursuit of novel pharmaceuticals and advanced materials.
References
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?[Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene-p-sulfonamides and related compounds. Anionic equivalents of synthetic building blocks. Chemical Reviews, 90(6), 879–933.
-
Mortier, J. 07- DIRECTED ORTHO METALATION. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific aryl halide in their synthetic routes. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly tackle problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low or no product yield is a frequent challenge in Suzuki coupling and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
A1: Potential Causes & Solutions
-
Inactive Catalyst System: The palladium catalyst is central to the reaction's success.[1]
-
Problem: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed due to exposure to air.[2][3]
-
Solution:
-
Use a Fresh Catalyst: Ensure your palladium source is fresh and has been stored under an inert atmosphere.
-
Select an Appropriate Ligand: For the electron-rich this compound, standard ligands like PPh₃ may be insufficient.[4] Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to facilitate the oxidative addition step with challenging aryl halides.[4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4]
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period.[4] Maintain a positive pressure of inert gas throughout the reaction.[5]
-
-
-
Suboptimal Base and Solvent Combination: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.[4][6]
-
Problem: The chosen base may not be strong enough or sufficiently soluble in the reaction medium to activate the boronic acid/ester.
-
Solution:
-
Base Selection: While aqueous K₂CO₃ is a common first choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for sterically hindered or electron-rich substrates.[7]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used.[2][5] The water is necessary to solubilize the inorganic base. For anhydrous conditions, consider using a base like TMSOK.[2]
-
-
-
Steric Hindrance: The ortho-(methoxymethyl) group introduces steric bulk around the reaction center, which can impede the approach of the bulky palladium catalyst.[8][9][10][11]
-
Problem: The steric hindrance can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solution:
-
Ligand Choice: Employ ligands specifically designed for sterically demanding couplings, such as AntPhos, which has shown high reactivity in such cases.[8][9]
-
Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the steric barrier.[4] However, be mindful of potential side reactions at higher temperatures.
-
-
Q2: I'm observing significant formation of a byproduct that appears to be the debrominated starting material. What is happening and how can I prevent it?
The formation of 1-fluoro-2-(methoxymethyl)benzene is a result of a dehalogenation side reaction.
A2: Understanding and Preventing Dehalogenation
-
Mechanism: After oxidative addition, the resulting aryl-palladium complex can react with a hydride source in the reaction mixture. Reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[2] Common hydride sources can be impurities in the solvent or base.
-
Solutions:
-
Use High-Purity Reagents: Ensure your solvents and bases are of high purity and free from contaminants that could act as hydride donors.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize this side reaction.
-
Choice of Base: Avoid bases that can readily provide a hydride, such as certain amine bases or alkoxides in alcoholic solvents.[2]
-
Q3: My boronic acid/ester seems to be decomposing during the reaction, leading to low yields. How can I address this?
The instability of the organoboron reagent is a common reason for low yields in Suzuki couplings.[2] This decomposition is often due to protodeboronation.[12]
A3: Minimizing Protodeboronation
-
Mechanism: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing it with a carbon-hydrogen bond.[12] This is often accelerated by excess water or strong bases.[4]
-
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[2][13] MIDA boronates, in particular, offer a "slow release" of the boronic acid, which can minimize its decomposition.[12]
-
Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote protodeboronation.[4] Using anhydrous solvents and reagents can be advantageous.
-
Optimize the Base: Strong bases like hydroxides can accelerate this side reaction.[4] Consider using a milder base like K₂CO₃ or anhydrous K₃PO₄.[7]
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the optimization of the Suzuki coupling for this compound.
Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?
A4: Recommended Starting Conditions
For a new Suzuki coupling, it is always best to start with a set of generally reliable conditions and optimize from there.
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The electrophilic partner in the coupling. |
| Boronic Acid/Ester | 1.1 - 1.5 equiv | A slight excess of the nucleophile helps drive the reaction to completion. |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) or a preformed Pd-ligand complex | Pd(OAc)₂ is a stable and common Pd(II) source that is reduced in situ.[2] |
| Ligand | SPhos or XPhos (1.1-1.2 equiv relative to Pd) | Bulky, electron-rich ligands are effective for electron-rich aryl halides.[4] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong, non-nucleophilic base suitable for many Suzuki couplings.[7] |
| Solvent | Dioxane/H₂O (e.g., 10:1 v/v) or Toluene/H₂O | A biphasic system to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80 - 110 °C | A good starting range to balance reaction rate and stability.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and side reactions.[4][5] |
Q5: How does the fluoro substituent at the 1-position influence the reaction?
A5: The Role of the Fluoro Substituent
The fluorine atom at the ortho position to the bromine has two main effects:
-
Electronic Effect: Fluorine is an electron-withdrawing group, which can make the C-Br bond more susceptible to oxidative addition. This can be beneficial for the reaction rate.
-
Steric Effect: Although smaller than the methoxymethyl group, the fluorine atom contributes to the steric hindrance around the reaction center, which may necessitate the use of bulky ligands to promote reductive elimination.
Q6: How can I monitor the progress of my reaction effectively?
A6: Reaction Monitoring Techniques
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively monitor the disappearance of the starting materials and the appearance of the product.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions involving fluorine-containing molecules like this compound, ¹⁹F NMR can be a powerful tool for in-situ reaction monitoring, as the chemical shifts of the starting material and product will be distinct.[15]
III. Experimental Protocol and Visual Guides
Standard Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid/ester used.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid/ester (1.2 mmol), K₃PO₄ (2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.022 mmol).[4]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of dioxane and 1 mL of water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion in Suzuki coupling.
IV. References
-
Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Suzuki cross-couplings of alkyl bromides that contain β hydrogens run under surprisingly mild conditions (room temperature). Journal of the American Chemical Society, 123(41), 10099-10100.
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028.
-
Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Retrieved from
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from
-
Morressier. (2021, May 1). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. azom.com [azom.com]
Purification of "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" by column chromatography
This guide provides in-depth technical support for the purification of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene via column chromatography. It is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Introduction: The Purification Challenge
This compound is a key intermediate in various synthetic pathways. Its purification is critical, as residual starting materials or byproducts can compromise the yield and purity of subsequent reaction steps. Column chromatography is the method of choice for this task.[1] This guide explains the causality behind protocol choices to ensure a robust and reproducible separation.
I. Core Concepts & Compound Properties FAQ
This section addresses foundational questions regarding the compound and the separation strategy.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's properties is the first step to designing a successful purification protocol. The key characteristics are summarized below. The presence of the methoxymethyl ether group and the halogen atoms gives the molecule a moderate polarity, making it well-suited for normal-phase chromatography on silica gel. It is soluble in common organic solvents like dichloromethane and ethyl acetate.[2]
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₈BrFO | --- |
| Molecular Weight | 219.05 g/mol [3] | Affects diffusion rates but is less critical for basic column setup. |
| Appearance | Typically a liquid[2] | Allows for straightforward sample loading (wet loading). |
| Polarity | Moderately Polar | Dictates the choice of stationary and mobile phases. It will not bind irreversibly to silica but requires a polar component in the eluent for efficient elution. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Hexane)[2] | Provides flexibility in choosing solvents for sample loading and the mobile phase. |
Q2: How do I select the optimal stationary phase and solvent system (mobile phase)?
A2: This is the most critical decision in developing your separation method.[1]
-
Stationary Phase: For a moderately polar compound like this, silica gel (SiO₂) is the standard and most effective choice. Silica gel is a polar adsorbent, and its slightly acidic nature is generally not problematic for this type of aryl ether halide.[4]
-
Mobile Phase (Solvent System): The goal is to find a solvent system where the target compound has a Thin Layer Chromatography (TLC) retention factor (Rƒ) of 0.25 to 0.35 .[1] This Rƒ value ensures that the compound moves down the column efficiently but slowly enough to separate from impurities.
-
Starting Point: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. The most common and effective system for compounds of this type is Ethyl Acetate/Hexane .[5][6]
-
TLC Analysis: Run several TLC plates with varying ratios of your chosen system (e.g., 5% EtOAc in Hexane, 10% EtOAc in Hexane, 20% EtOAc in Hexane). The ideal system will give your product an Rƒ of ~0.3, with clear separation from any impurities.
-
Q3: What is the recommended workflow for developing the purification protocol?
A3: A systematic workflow ensures reproducibility and successful purification. The process involves preliminary analysis, column preparation, execution, and verification.
Caption: General workflow for column chromatography purification.
II. Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct Q&A format.
Q1: My compound is eluting too quickly (Rƒ is too high) or with the solvent front. How do I fix this?
A1: This indicates your mobile phase is too polar. The solvent is competing too effectively with your compound for binding sites on the silica, causing it to be washed through without adequate retention.[4]
-
Solution: Decrease the polarity of the mobile phase. If you are using a 20% ethyl acetate in hexane mixture, reduce it to 10% or 5%. This will increase the compound's interaction with the silica gel, slow its movement, and improve separation.[5]
Q2: My compound is not eluting from the column, or is moving extremely slowly (Rƒ is too low). What should I do?
A2: This is the opposite problem: your mobile phase is not polar enough. Your compound is adsorbed too strongly to the silica gel and the solvent lacks the strength to displace it.
-
Solution 1 (If running): Gradually increase the polarity of the mobile phase. This is known as a gradient elution . For example, if you started with 5% EtOAc/Hexane, you can switch to a 10% mixture, then 20%, and so on. This should be done slowly to avoid cracking the silica bed or flushing all compounds out at once.[4]
-
Solution 2 (Before running): If TLC shows a very low Rƒ, prepare a more polar starting solvent system before packing the column.
-
Solution 3 (Compound Stability): In rare cases, the compound may be decomposing on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[7] If decomposition is an issue, consider using a deactivated (neutral) silica or alumina.
Q3: My separation is poor. The product and impurities are co-eluting or the bands are overlapping.
A3: Poor resolution can stem from several factors. Follow this decision tree to diagnose the issue.
Caption: Troubleshooting decision tree for poor separation.
Q4: I am observing streaking or "tailing" of my compound's band on the column and on TLC.
A4: Tailing occurs when a portion of the compound is retained more strongly than the main band, creating a "tail."
-
Cause 1: Overloading. You have loaded too much sample for the amount of silica. The binding sites on the stationary phase become saturated, leading to a non-ideal band shape. A general rule is to use a silica-to-crude-product weight ratio of at least 30:1 for good separation, and up to 100:1 for difficult separations.[4]
-
Cause 2: Sample Insolubility. If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing streaking. Ensure your sample is fully dissolved before loading.
-
Cause 3: Strong Acid/Base Interactions. If your compound has acidic or basic functional groups, it might interact too strongly with the slightly acidic silica. While not expected for this compound, if impurities have these groups, they can tail. Adding a very small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds) can resolve this.[5]
Q5: My crude product is not very soluble in the hexane-based mobile phase. How should I load it onto the column?
A5: This is a common challenge. Loading the sample in a large volume of a strong solvent (like pure dichloromethane or ethyl acetate) will ruin the separation by creating a very wide initial band.
-
Solution: Dry Loading. This is the preferred method for samples with poor solubility in the eluent.[8]
-
Dissolve your crude product in a suitable, low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of your packed column. This ensures the sample is introduced as a very fine, uniform band.[8][9]
-
III. Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for the purification.
1. Materials & Setup
-
Stationary Phase: Silica gel, standard grade (e.g., 60 Å, 230-400 mesh).
-
Mobile Phase: HPLC-grade hexane and ethyl acetate.
-
Apparatus: Glass chromatography column, TLC plates (silica gel coated), collection tubes, rotary evaporator.
2. Step-by-Step Methodology
Step 1: Determine the Eluent System via TLC
-
Prepare three small beakers with different solvent systems:
-
System A: 5% Ethyl Acetate in Hexane (4.75 mL Hexane, 0.25 mL EtOAc)
-
System B: 10% Ethyl Acetate in Hexane (4.5 mL Hexane, 0.5 mL EtOAc)
-
System C: 20% Ethyl Acetate in Hexane (4.0 mL Hexane, 1.0 mL EtOAc)
-
-
Dissolve a tiny amount of your crude reaction mixture in dichloromethane.
-
Spot the mixture on three separate TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
Visualize the spots under a UV lamp.
-
Validation: Choose the system where the spot corresponding to this compound has an Rƒ value between 0.25 and 0.35 and is well-separated from other spots.[1] Let's assume System B (10% EtOAc/Hexane) is optimal.
Step 2: Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen eluent (10% EtOAc/Hexane). Use approximately 50g of silica for every 1g of crude mixture.
-
Pour the slurry into the column. Open the stopcock to drain some solvent, tapping the column gently to help the silica pack uniformly without air bubbles.
-
Add more eluent as needed, never letting the solvent level drop below the top of the silica bed.
-
Once packed, add a thin protective layer of sand on top of the silica bed.
-
Validation: A properly packed column will have a uniform, translucent appearance with no cracks, channels, or air bubbles.
Step 3: Sample Loading
-
Drain the eluent until the solvent level is just at the top of the upper sand layer.
-
Dissolve your crude product (~1g) in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane (1-2 mL).
-
Using a pipette, carefully add the concentrated sample solution to the top of the column, allowing it to absorb fully into the silica.
-
Rinse the flask with a tiny amount of eluent and add this to the column to ensure all product is transferred.
-
Validation: The sample should form a thin, horizontal, concentrated band at the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase (10% EtOAc/Hexane) to the top of the column, filling the reservoir.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per test tube). Apply gentle air pressure (flash chromatography) for a faster run.
-
Monitor the separation by collecting small spots from the column outflow onto a TLC plate and checking under UV light.
-
Validation: Group the test tubes that contain your pure product based on the TLC analysis. Fractions containing mixtures of compounds should be kept separate.
Step 5: Product Isolation
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Validation: Confirm the purity of the final product using NMR or GC-MS analysis.
References
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2024, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]
- 3. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Grignard Formation with 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
This guide is intended for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of the Grignard reagent from 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This document provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't initiate. What are the most common reasons for failure?
A: The most frequent causes for initiation failure are:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[1][2][3] Any trace of water will quench the reaction. Ensure all glassware is rigorously flame-dried or oven-dried and that anhydrous solvents are used.[1][4]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[1][5][6] Activation of the magnesium is a critical step.
-
Poor Quality Starting Material: The this compound should be pure and dry.
Q2: I see some bubbling, but the reaction quickly stops and the magnesium remains. What's happening?
A: This often indicates a localized initiation that fails to propagate. This can be due to a low concentration of the aryl bromide at the magnesium surface or insufficient activation of the bulk of the magnesium turnings. Gentle warming or the addition of a co-solvent like THF can sometimes help.
Q3: The reaction mixture turned dark brown or black. Is this normal?
A: A cloudy or grayish appearance is a positive sign of Grignard reagent formation.[7] However, a dark brown or black color may suggest decomposition of the Grignard reagent, which can be caused by overheating or the presence of oxygen. It is crucial to maintain a controlled reaction temperature and a strict inert atmosphere.
Q4: Can the fluoro- or methoxymethyl- groups on the aromatic ring interfere with the reaction?
A: Yes, these functional groups can present challenges:
-
Floro Group: While the Carbon-Fluorine bond is generally robust, under certain conditions, particularly with nickel or palladium catalysis, it can be activated.[8][9][10] However, in a standard Grignard formation, the C-Br bond is significantly more reactive.
-
Methoxymethyl (MOM) Ether: MOM ethers are generally stable under the basic conditions of a Grignard reaction.[11][12] However, they are sensitive to acidic conditions, so care must be taken during the workup.[11]
In-Depth Troubleshooting Guide
Issue 1: Failure to Initiate Reaction
If there are no signs of reaction (no heat, no cloudiness, magnesium remains shiny), follow this systematic approach.
Caption: Troubleshooting workflow for Grignard reaction initiation.
-
Verify Anhydrous Conditions: This is the most critical parameter. Grignard reagents are potent bases and will be instantly destroyed by protic sources like water.[1][13][14]
-
Action: Flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon). Allow to cool under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents.[15] Diethyl ether and tetrahydrofuran (THF) are common choices as they solvate and stabilize the Grignard reagent.[13][15][16][17]
-
-
Assess and Activate Magnesium: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction.[1][6]
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings with a glass rod to expose a fresh metal surface.[2][18]
-
Chemical Activation: This is often the most effective method.
-
Iodine (I₂): Add a small crystal of iodine to the magnesium.[1][18][19] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. A successful initiation is often indicated by the disappearance of the characteristic purple or brown color of the iodine.[20]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added.[1][18][21] It reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh, reactive magnesium surface.[1][22] The observation of gas bubbles is a positive sign of activation.[6]
-
Diisobutylaluminium hydride (DIBAL-H): For particularly stubborn reactions, a catalytic amount of DIBAL-H can be used to activate the magnesium surface.[23]
-
-
Issue 2: Reaction Stalls After Initial Start
This can occur if the bulk of the magnesium is not sufficiently activated or if the concentration of the aryl halide is too low.
-
Action 1: Gentle Warming: Use a water bath to gently warm the mixture. This can increase the reaction rate and help it to become self-sustaining. Be cautious, as the reaction is exothermic.[1]
-
Action 2: Sonication: Using an ultrasonic bath can help to continuously clean the magnesium surface and promote the reaction.[2][5]
-
Action 3: Add More Aryl Halide Solution: A small additional aliquot of the this compound solution can increase the local concentration and re-initiate the reaction.
Experimental Protocol: Grignard Reagent Formation
This protocol outlines the standard procedure for the preparation of the Grignard reagent from this compound.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an excellent solvent for stabilizing Grignard reagents through coordination with the magnesium atom.[15][16][17] |
| Magnesium | Turnings, 1.2 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Activation | Iodine crystal or 1,2-Dibromoethane | Provides a reliable method for removing the passivating oxide layer from the magnesium.[1][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric oxygen and moisture.[2] |
| Temperature | Room temperature initiation, gentle reflux | The reaction is exothermic; controlling the addition rate maintains a steady reaction.[1] |
Step-by-Step Methodology
-
Preparation: Assemble a three-necked, round-bottomed flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under an inert atmosphere.[19]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) and a single small crystal of iodine into the flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes, then cool to room temperature.[19]
-
Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1 eq.) in anhydrous THF. Add a small portion (about 10%) of this solution to the magnesium suspension.[7][19]
-
Reaction: The reaction should begin spontaneously, indicated by a color change to cloudy grey and gentle refluxing of the solvent.[19] If it does not start, gently warm the flask with a water bath.
-
Addition: Once the reaction has initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[4][19]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting Grignard reagent solution should appear as a cloudy, dark grey to brown mixture and should be used immediately.[19]
Caption: Experimental workflow for Grignard reagent synthesis.
Potential Side Reactions
Be aware of potential side reactions that can reduce the yield of your desired Grignard reagent:
-
Wurtz Coupling: The formed Grignard reagent can react with the starting aryl bromide to form a biphenyl dimer. This is more prevalent at higher temperatures.
-
Protonation: Any adventitious water or other protic impurities will protonate and destroy the Grignard reagent, forming 1-fluoro-3-(methoxymethyl)benzene.[3][13]
By carefully controlling the reaction conditions and following the troubleshooting steps outlined in this guide, you can significantly improve the success rate of forming the Grignard reagent from this compound.
References
- The Grignard Reaction. (n.d.).
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Organic Process Research & Development.
- askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?.
- Formation of Grignard Reagents from Organic Halides. (n.d.).
- BenchChem. (n.d.). Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.
- Does anyone know the best way to activate magnesium for the grignard reagent?. (2014, March 6).
- Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE.
- Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?.
- Quora. (2018, March 15). What is the role of ether in preparation of Grignard reagents?.
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
- Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. (n.d.). Journal of the American Chemical Society.
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. (n.d.). NIH.
- Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent.
- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- Semantic Scholar. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- Grignard Reaction. (n.d.).
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- ACS Publications. (2020, September 9). Cobalt-Catalyzed Defluorosilylation of Aryl Fluorides via Grignard Reagent Formation. Organic Letters.
- ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.
- Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Wikipedia. (n.d.). Grignard reagent.
- BenchChem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- NIH. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. | Semantic Scholar [semanticscholar.org]
- 11. adichemistry.com [adichemistry.com]
- 12. MOM Ethers [organic-chemistry.org]
- 13. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 14. byjus.com [byjus.com]
- 15. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 16. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. echemi.com [echemi.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yields of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in synthetic chemistry. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and streamline your workflow.
The structure of this compound presents a unique combination of electronic and steric factors that can influence the outcome of cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can impact oxidative addition, while the ortho-methoxymethyl group introduces steric hindrance that may affect ligand coordination and reductive elimination. This guide will help you understand and overcome these potential hurdles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: I am observing low to no conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?
Low conversion in a Suzuki-Miyaura coupling can stem from several factors, often related to catalyst activity, reaction conditions, or the stability of the boronic acid coupling partner.
Possible Causes & Solutions:
-
Catalyst Deactivation or Insufficient Activity: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
Recommendation: Switch to a more robust catalyst system. Consider using pre-formed palladium catalysts with Buchwald-type ligands (e.g., XPhos, SPhos) which are known to be effective for challenging couplings.[1] If using a Pd(0) source like Pd(PPh₃)₄, ensure it is of high quality, as it can degrade upon storage.[2]
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step. An inappropriate base may not be strong enough or may have poor solubility in the reaction medium.
-
Recommendation: Screen different bases. While K₂CO₃ or Na₂CO₃ are common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly for electron-rich or sterically hindered aryl bromides.[3]
-
-
Solvent System: The solvent must be able to dissolve all reaction components and facilitate the catalytic cycle. A biphasic system is often used in Suzuki couplings, but the optimal solvent combination can vary.
-
Protodeboronation of the Boronic Acid: Boronic acids can be susceptible to decomposition, especially at elevated temperatures or in the presence of water and base.[3][4]
-
Recommendation: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure your reaction is performed under an inert atmosphere (e-g., Argon or Nitrogen) to minimize degradation.[3] Adding the boronic acid in portions throughout the reaction can sometimes help.
-
Experimental Protocol: General Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Question 2: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and gives a complex mixture of byproducts. How can I achieve a cleaner reaction and higher yield?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the ligand, base, and reaction temperature.[5][6]
Possible Causes & Solutions:
-
Inappropriate Ligand Selection: The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps.[6] For an electron-rich aryl bromide, a bulky, electron-rich ligand is generally preferred.
-
Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[6]
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many Buchwald-Hartwig aminations. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[7] The choice of base can be dependent on the specific amine being used.
-
-
Reaction Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and byproduct formation.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is slow, the temperature can be increased incrementally. Microwave heating can sometimes improve yields and reduce reaction times.[3]
-
-
Byproduct Formation: Common byproducts can include hydrodehalogenation of the starting material or undesired side reactions of the amine.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation. High-purity reagents and anhydrous solvents are essential. The stoichiometry of the amine (typically 1.1-1.2 equivalents) should be carefully controlled.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Question 3: I am attempting a Sonogashira coupling with a terminal alkyne, but I am observing significant homocoupling of the alkyne (Glaser coupling). What adjustments can I make?
The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds, but it can be plagued by the undesired homocoupling of the alkyne, especially when using a copper co-catalyst.[8][9]
Possible Causes & Solutions:
-
Copper Co-catalyst: The copper(I) co-catalyst, while accelerating the desired reaction, is also responsible for the oxidative homocoupling of the alkyne.
-
Recommendation: Consider a copper-free Sonogashira protocol. These methods often require a specific ligand and base combination but can completely eliminate the Glaser coupling byproduct. Alternatively, carefully control the amount of copper iodide (CuI) used (typically 1-5 mol%).
-
-
Oxygen Contamination: The presence of oxygen promotes the oxidative homocoupling.
-
Recommendation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Base and Solvent: The choice of amine base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Recommendation: A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used. Solvents like THF or DMF are often effective.[10]
-
Question 4: My Heck reaction with an alkene is giving low yields and poor regioselectivity. How can I optimize this transformation?
The Heck reaction's outcome is sensitive to the electronic nature of the alkene and the steric environment of the aryl halide.[11][12]
Possible Causes & Solutions:
-
Alkene Reactivity: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.[11]
-
Recommendation: If possible, choose an activated alkene. If using an unactivated alkene, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
-
Ligand Effects: The ligand influences the regioselectivity of the migratory insertion step.
-
Recommendation: For many Heck reactions, phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are effective.[13] The use of bidentate phosphine ligands can sometimes improve selectivity.
-
-
Base and Additives: A hindered amine base is typically used to regenerate the Pd(0) catalyst.[11]
-
Recommendation: Triethylamine is a common choice. In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve yields, especially for less reactive aryl bromides.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally the most robust for this compound?
The Suzuki-Miyaura coupling is often a good starting point due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids.[14] However, for C-N bond formation, the Buchwald-Hartwig amination is the premier choice.[5] The optimal reaction will always depend on the desired coupling partner.
Q2: Does the methoxymethyl (MOM) group require protection during these cross-coupling reactions?
The methoxymethyl ether is generally stable under the basic conditions of most cross-coupling reactions.[15] However, it can be sensitive to strongly acidic conditions, which are not typically employed in these palladium-catalyzed transformations.[15]
Q3: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring reaction progress. They allow you to track the consumption of the starting material and the formation of the product.
Q4: What are some general tips for ensuring reproducibility in these reactions?
-
Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and other side reactions.[3]
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. The quality of the catalyst, ligands, and base is paramount.[3]
-
Degassing: Thoroughly degas your solvents before use to remove dissolved oxygen.[2]
-
Consistent Technique: Maintain consistent procedures for setting up reactions, including the order of addition of reagents.
Comparative Data for Cross-Coupling Reactions
The following table provides a general comparison of reaction conditions for different cross-coupling reactions, which can serve as a starting point for optimization with this compound.
| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 80 |
| Heck | Pd(OAc)₂ / PPh₃, P(o-tol)₃ | Et₃N | DMF, Acetonitrile | 80-120 |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cross-coupling issues.
By systematically addressing these potential issues, you can significantly improve the success rate of your cross-coupling reactions with this compound.
References
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of "4-Bromo-1-fluoro-2-(methoxymethyl)benzene"
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving "4-Bromo-1-fluoro-2-(methoxymethyl)benzene." This substrate presents a unique combination of electronic and steric challenges that can often lead to suboptimal reaction outcomes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during your experiments with "this compound".
Question 1: My Suzuki coupling reaction is resulting in low to no yield. What are the primary factors to investigate?
Low or no conversion is a frequent issue with challenging substrates. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[2]
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which are designed for rapid generation of the active Pd(0) species.
-
-
Oxygen Contamination: The presence of molecular oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid partner.[1][3][4]
-
Poor Ligand Choice: "this compound" is both electron-rich and sterically hindered. This combination necessitates a specific type of ligand to facilitate the key steps of the catalytic cycle.[7][8]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination step.[9][10] Excellent starting points are biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[10][11] These are known to be highly effective for challenging substrates.[7]
-
-
Ineffective Base: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12][13][14][15][16] For sterically hindered substrates, the choice of base is even more critical.
Question 2: I'm observing a significant amount of homocoupling of my boronic acid. What is causing this side reaction and how can I minimize it?
Homocoupling of the boronic acid is a common byproduct, especially when the desired cross-coupling is slow.
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen can promote the oxidative homocoupling of boronic acids, often mediated by palladium(II) species.[3][4]
-
Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are paramount.[3]
-
-
Slow Transmetalation/Reductive Elimination: If the cross-coupling pathway is kinetically slow due to steric hindrance, the competing homocoupling reaction can become more prominent.
-
Solution: Re-evaluate your ligand choice. Bulky, electron-rich ligands like those from the Buchwald portfolio (SPhos, XPhos) are designed to accelerate these challenging steps.[7][10] Increasing the reaction temperature may also favor the desired cross-coupling, but this should be done cautiously to avoid decomposition.
-
Question 3: My main byproduct is the dehalogenated starting material, 1-fluoro-3-(methoxymethyl)benzene. How can I prevent this?
Dehalogenation, or reduction of the aryl bromide, is another common side reaction in Suzuki couplings.[5]
Potential Causes & Solutions:
-
Hydride Source: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[3] Potential hydride sources include certain solvents (like alcohols, if used as a co-solvent) or impurities in the reagents.
-
Solution: Ensure all reagents and solvents are pure and anhydrous.[5] If using an alcohol-containing solvent system, consider switching to an alternative like dioxane/water or toluene/water.
-
-
Protodeborylation of the Boronic Acid: If the boronic acid degrades to the corresponding arene (protodeborylation), this can also appear as a "reduction" of the starting material's coupling partner. This is often promoted by high temperatures and certain bases.[5][18]
-
Solution: Use fresh, high-quality boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol ester, which can be more resistant to protodeborylation.[5]
-
Frequently Asked Questions (FAQs)
This section addresses broader, yet crucial, questions regarding the strategic selection of reagents and conditions for the Suzuki coupling of "this compound".
Question 4: What are the best initial screening conditions for this substrate?
For a challenging substrate like "this compound," a robust set of initial screening conditions is essential.
Recommended Starting Point:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | This precatalyst contains the active Pd(0) species complexed with the highly effective XPhos ligand, ensuring reliable initiation.[1] |
| Ligand | XPhos (if not using a G3 precatalyst) | A bulky, electron-rich biaryl phosphine ligand known for its effectiveness with sterically hindered and electron-rich aryl chlorides and bromides.[7][10] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that is often effective for difficult couplings where weaker bases fail.[17] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common and generally effective solvent system for Suzuki couplings. The water is crucial for dissolving the base and facilitating the catalytic cycle.[19][20] |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings. It's often a good starting point to ensure sufficient thermal energy for the reaction to proceed. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst deactivation and side reactions.[5] |
Question 5: How do I choose between different palladium precatalysts?
The choice of palladium source can significantly impact reaction efficiency and reproducibility.
| Precatalyst Type | Examples | Pros | Cons |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Already in the active oxidation state. | Can be air-sensitive; Pd₂(dba)₃ requires a ligand to be added separately. |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Air-stable and less expensive. | Requires in situ reduction, which can sometimes be inefficient or lead to side reactions.[2] |
| Palladacycle Precatalysts | Buchwald Precatalysts (e.g., SPhos Pd G3, XPhos Pd G4) | Air-stable, generate the active Pd(0)L species rapidly and quantitatively upon heating.[1] Highly reliable for challenging substrates. | Higher cost. |
Recommendation: For difficult couplings, the reliability and high activity of modern palladacycle precatalysts often justify their cost.[21]
Question 6: What is the role of the solvent, and what are some good alternatives to dioxane/water?
The solvent plays multiple roles: it solubilizes the reagents, can influence the stability of catalytic intermediates, and impacts the reactivity of the base.[19][20][22]
| Solvent System | Characteristics | When to Consider |
| Toluene / H₂O | A less polar alternative to dioxane. | Good for substrates with lower polarity. |
| THF / H₂O | Another common ethereal solvent system. | Can be a good alternative to dioxane, but ensure it is peroxide-free.[5][19] |
| 2-MeTHF / H₂O | A "greener" alternative to THF with a higher boiling point. | When higher reaction temperatures are needed or when seeking more sustainable solvent options. |
The choice of solvent can be complex and is not always predictable based on dielectric constant alone.[22][23] Therefore, solvent screening can be a valuable optimization step.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki catalytic cycle and a logical troubleshooting workflow.
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow to diagnose and resolve common issues in challenging Suzuki couplings.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. J. Org. Chem.1998 , 63, 461-470. [Link]
-
Lima, C. F. R. A. C.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem2014 , 6, 1291-1302. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011 , 133, 2116-2119. [Link]
-
Neufeldt, S. R.; Sanford, M. S. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Org. Lett.2014 , 16, 4536-4539. [Link]
-
Amatore, C.; Jutand, A. Role of the base in the Suzuki-Miyaura cross-coupling reaction. Pure Appl. Chem.2007 , 79, 2133-2143. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]
-
Tang, W.; et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Org. Biomol. Chem.2019 , 17, 7384-7390. [Link]
-
Nolan, S. P.; et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Org. Lett.2012 , 14, 4070-4073. [Link]
-
Wasihun, M. B.; et al. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Adv.2023 , 13, 20387-20397. [Link]
-
Bedford, R. B. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chem. Commun.2003 , 2909-2917. [Link]
-
Gensch, T.; et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chem. Soc. Rev.2021 , 50, 8648-8681. [Link]
-
Wolfe, J. P.; et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999 , 121, 9550-9561. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Sherwood, J.; et al. Solvent effects in palladium catalysed cross-coupling reactions. Green Chem.2014 , 16, 4179-4183. [Link]
-
Wang, D.; et al. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. Nat. Commun.2021 , 12, 273. [Link]
-
Ogoshi, S. Palladium Catalysts for Cross-Coupling Reaction. Catalysts2013 , 3, 704-706. [Link]
-
Nolan, S. P.; et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. J. Phys. Chem. B2020 , 124, 8893-8902. [Link]
-
Mambanda, A.; et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Adv.2021 , 11, 26895-26904. [Link]
-
Kumar, S.; et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. J. Org. Chem.2010 , 75, 4949-4952. [Link]
-
Organ, M. G.; et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022 , 26, 1976-1996. [Link]
-
Chopra, J.; et al. An Overview of Solid Supported Palladium and Nickel Catalysts for C-C Cross Coupling Reactions. Mini-Rev. Org. Chem.2020 , 17, 589-604. [Link]
-
Organ, M. G.; et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics2023 , 42, 2235-2244. [Link]
-
Cabri, W.; et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2025 . [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Kwong, F. Y.; et al. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Angew. Chem. Int. Ed.2010 , 49, 5550-5554. [Link]
-
Kotha, S.; et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58, 9633-9695. [Link]
-
Leadbeater, N. E.; Marco, M. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Lett.2000 , 41, 2973-2976. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]
-
Jagtap, S.; et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chem. Commun.2014 , 50, 3781-3783. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in managing impurities and optimizing your experimental outcomes.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their root causes, and corrective actions for the common synthetic routes to this compound.
Route 1: From 2-Bromo-5-fluorotoluene
This synthetic pathway involves the initial benzylic bromination of 2-bromo-5-fluorotoluene, followed by nucleophilic substitution to form the corresponding benzyl alcohol, and subsequent protection of the alcohol as a methoxymethyl (MOM) ether.
Symptoms:
-
GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-bromo-5-fluorotoluene.
-
Isolation of the desired 2-bromo-5-fluorobenzyl bromide results in a low yield.
Root Cause Analysis: The free-radical bromination of the benzylic position is a delicate reaction that can be hampered by several factors.[1] Inadequate initiation, insufficient bromine source, or quenching of the radical chain reaction are common culprits.
Troubleshooting Protocol:
-
Initiator Check: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. Over time, these initiators can decompose, leading to poor initiation.
-
Solvent Purity: Use a dry, inert solvent such as carbon tetrachloride or cyclohexane. Protic or reactive solvents can interfere with the radical chain reaction.
-
Light Source (if applicable): If using photochemical initiation, ensure the UV lamp is of the appropriate wavelength and intensity to initiate the reaction effectively.
-
Reaction Temperature: Maintain the reaction at a gentle reflux to sustain the radical chain reaction without causing excessive side reactions.
-
Incremental Addition: Add the brominating agent (e.g., N-bromosuccinimide - NBS) in portions to maintain a steady, low concentration of bromine in the reaction mixture, which can help to minimize side reactions.[2]
Symptoms:
-
GC-MS analysis reveals the presence of dibrominated species (e.g., 2-bromo-5-fluorobenzal bromide) or isomers where bromine has been added to the aromatic ring.
-
Purification by column chromatography is challenging due to the presence of multiple brominated impurities.
Root Cause Analysis: Excessive amounts of the brominating agent or prolonged reaction times can lead to over-bromination at the benzylic position. Ring bromination can occur if the reaction conditions favor electrophilic aromatic substitution, which can be catalyzed by trace amounts of acid.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.
-
Reaction Monitoring: Closely monitor the reaction progress by GC or TLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination.
-
Radical Scavenger: The addition of a radical scavenger is not recommended during the reaction, but ensuring the absence of acidic impurities is crucial to prevent electrophilic ring bromination.
Symptoms:
-
Significant amount of unreacted 2-bromo-5-fluorobenzyl alcohol remains after the reaction.
-
Formation of undesired byproducts.
Root Cause Analysis: The protection of alcohols as methoxymethyl (MOM) ethers typically involves a base and a MOM-donating reagent like chloromethyl methyl ether (MOM-Cl).[3] Incomplete deprotonation of the alcohol, degradation of the MOM-Cl, or side reactions can lead to low yields.
Troubleshooting Protocol:
-
Base Selection and Stoichiometry: Use a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered amine base such as N,N-diisopropylethylamine (DIPEA) to ensure complete deprotonation of the benzyl alcohol.[3] Use a slight excess of the base.
-
MOM-Cl Quality: Use freshly distilled or a new bottle of MOM-Cl. This reagent is sensitive to moisture and can degrade over time. Modern, safer methods for in-situ generation of MOM-Cl can also be considered to avoid handling this carcinogenic reagent directly.[4][5]
-
Reaction Temperature: Perform the initial deprotonation at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature after the addition of MOM-Cl to ensure a controlled reaction.
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as both the alkoxide and MOM-Cl are sensitive to moisture.
Route 2: Via Lithiation of an Aryl Halide Precursor
This more direct approach involves a lithium-halogen exchange on a suitable precursor, such as 4-bromo-1-fluoro-2-iodobenzene, followed by quenching the resulting aryllithium species with a methoxymethylating agent.
Symptoms:
-
Quenching the reaction with a proton source (e.g., water) and subsequent analysis shows a high percentage of the starting aryl halide.
-
Low yield of the desired product after quenching with the methoxymethylating agent.
Root Cause Analysis: Organolithium reactions are highly sensitive to the quality of the reagents and the reaction conditions.[6] The most common reasons for failure are inactive organolithium reagent, presence of moisture or other electrophilic impurities, and inappropriate reaction temperature.[7][8]
Troubleshooting Protocol:
-
Titration of Organolithium Reagent: Always titrate your organolithium reagent (e.g., n-butyllithium) before use to determine its exact molarity. The concentration of commercially available organolithium reagents can vary.[7]
-
Strictly Anhydrous Conditions: Flame-dry all glassware and perform the reaction under a rigorously inert atmosphere. Solvents must be freshly distilled from an appropriate drying agent.
-
Reaction Temperature: The lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of the organolithium reagent.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for these reactions.[9]
Symptoms:
-
GC-MS analysis reveals the presence of a symmetrical biaryl compound, for example, 5,5'-dibromo-2,2'-difluorobiphenyl.
-
The isolated product is contaminated with a high-molecular-weight impurity.
Root Cause Analysis: Homo-coupling is a common side reaction in organolithium chemistry where the aryllithium intermediate reacts with the starting aryl halide.[10] This is more prevalent if the addition of the organolithium reagent is too slow or if there are localized areas of high concentration.
Troubleshooting Protocol:
-
Inverse Addition: Add the aryl halide solution to the organolithium reagent at low temperature. This maintains a low concentration of the aryl halide and minimizes the chance of it reacting with the newly formed aryllithium.
-
Rapid Addition: Once the inverse addition is initiated, the aryl halide should be added relatively quickly to the cooled organolithium solution.
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the reagents and avoid localized concentration gradients.
Symptoms:
-
The major product after quenching is the protonated species (1-bromo-4-fluorobenzene) instead of the desired methoxymethylated product.
-
Formation of other unexpected byproducts.
Root Cause Analysis: The reaction of the aryllithium intermediate with the methoxymethylating agent (e.g., MOM-Cl) can be inefficient if the electrophile is not reactive enough or if side reactions occur. The highly basic aryllithium can also react with the solvent or other components of the reaction mixture.
Troubleshooting Protocol:
-
Choice of Methoxymethylating Agent: Chloromethyl methyl ether (MOM-Cl) is a common reagent. Ensure its purity and reactivity.
-
Temperature Control: Add the MOM-Cl at a low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature.
-
Quenching Procedure: Ensure that the aryllithium is quenched with the MOM-Cl before any workup with aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound?
A1: The most likely isomeric impurities depend on the synthetic route. In Route 1, incomplete selectivity during the initial bromination of 2-bromo-5-fluorotoluene could potentially lead to ring-brominated isomers, although benzylic bromination is generally favored under radical conditions. In Route 2, if the starting material is not isomerically pure, you will carry the isomeric impurities through the synthesis. For example, if your starting 4-bromo-1-fluoro-2-iodobenzene contains other isomers, they will also undergo the lithium-halogen exchange and subsequent methoxymethylation.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Purification of this compound is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The polarity of the eluent can be adjusted based on the polarity of the impurities. For larger scale purifications, automated flash chromatography systems can be employed for more efficient and reproducible separations.[11]
Q3: What are the key analytical techniques to identify and quantify impurities?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
-
GC-MS: This technique is excellent for separating volatile and semi-volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in the identification of impurities.[12][13]
-
NMR (¹H, ¹³C, ¹⁹F): NMR spectroscopy provides detailed structural information about the desired product and any impurities present. ¹H and ¹³C NMR will confirm the presence of the methoxymethyl group and the substitution pattern on the aromatic ring. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.[14][15]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Organolithium Reagents: These are pyrophoric and react violently with water and air. They must be handled under a strictly inert atmosphere using appropriate syringes and cannulation techniques.[6]
-
Chloromethyl methyl ether (MOM-Cl): This is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[16] Consider using safer, in-situ generation methods where possible.[4]
-
Brominating Agents: Reagents like NBS are irritants and should be handled with gloves and eye protection.
Q5: Can the methoxymethyl (MOM) group be cleaved under certain conditions?
A5: Yes, the MOM group is an acetal and is sensitive to acidic conditions.[3][17] It is generally stable to basic and nucleophilic reagents. Care should be taken during workup and purification to avoid exposure to strong acids, which could lead to the deprotection of the methoxymethyl group, regenerating the corresponding benzyl alcohol.
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Name | Structure | Potential Source | Recommended Analytical Technique |
| 2-Bromo-5-fluorotoluene | Incomplete benzylic bromination (Route 1) | GC-MS, ¹H NMR | |
| 2-Bromo-5-fluorobenzal bromide | Over-bromination of 2-bromo-5-fluorotoluene (Route 1) | GC-MS | |
| 2-Bromo-5-fluorobenzyl alcohol | Incomplete MOM protection (Route 1) | GC-MS, ¹H NMR | |
| 5,5'-Dibromo-2,2'-difluorobiphenyl | Homo-coupling of 4-bromo-1-fluoro-2-iodobenzene (Route 2) | GC-MS, ¹H NMR | |
| 1-Bromo-4-fluorobenzene | Protonation of the aryllithium intermediate (Route 2) | GC-MS |
Experimental Workflows
Diagram 1: Troubleshooting Workflow for Low Yield in Organolithium Reactions
Caption: Potential side reactions leading to common impurities during the synthesis via an aryllithium intermediate.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Sluggish Kinetics in Organolithium Reactions. BenchChem.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Sandtorv, A. H. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54649.
- The Royal Society of Chemistry. (2018).
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Wikipedia. (n.d.). Organolithium reagent.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)
- OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
- Master Organic Chemistry. (2015).
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Organic Syntheses. (n.d.). Procedure.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- Beilstein Journals. (n.d.).
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
- ChemSynthesis. (n.d.). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene.
- ChemicalBook. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- PubChem. (n.d.). 2-Bromo-5-fluorotoluene.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorotoluene 98%.
- Wikipedia. (n.d.). Organolithium reagent.
- Chemistry LibreTexts. (2023).
- BYJU'S. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene.
- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
- ResearchGate. (2025). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1.
- YouTube. (2018). 14.
- Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine.
- University of Calgary. (n.d.).
- BenchChem. (n.d.). 2-Bromo-5-fluorotoluene.
- BenchChem. (n.d.). 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
- Organic Syntheses. (n.d.). 4-bromo-2-heptene.
- BenchChem. (n.d.).
Sources
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. orgosolver.com [orgosolver.com]
- 10. resources.saylor.org [resources.saylor.org]
- 11. santaisci.com [santaisci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
Effect of solvent on "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" reactivity
Welcome to the technical support guide for 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights into optimizing its reactivity, with a special focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this molecule and which should I target?
The two primary sites for transformation on this compound are the carbon-bromine (C-Br) bond and the carbon-fluorine (C-F) bond.
-
C-Br Bond: This site is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and for the formation of organometallic reagents (e.g., Grignard, organolithium). The C-Br bond is more susceptible to oxidative addition to low-valent metal catalysts like Palladium(0) than the C-F bond.[1][2]
-
C-F Bond: This site is preferentially targeted in Nucleophilic Aromatic Substitution (SNAr) reactions. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, making it a better leaving group than bromine in this specific mechanism.[2][3]
Q2: My methoxymethyl (MOM) ether group was cleaved during my experiment. Why did this happen and how can I prevent it?
The methoxymethyl (MOM) group is an acetal, which is known to be sensitive to acidic conditions.[4] It is generally stable in a pH range of 4 to 12.[4] Cleavage typically occurs under the following circumstances:
-
Acidic Reaction Conditions: Direct use of strong acids (e.g., HCl, H₂SO₄, TFA) will readily cleave the MOM group.[5][6]
-
Acidic Workup: Quenching a reaction with a strong aqueous acid (e.g., 1M HCl) can lead to partial or complete deprotection.
-
Lewis Acid Catalysts: Some Lewis acids used in catalysis can facilitate MOM ether cleavage.
Preventative Measures:
-
Utilize basic or neutral reaction conditions where possible.
-
During workup, quench with a milder acid source like aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
If acidic conditions are unavoidable, consider switching to a more robust protecting group, such as a benzyl (Bn) or a silyl ether (e.g., TBDMS).[7]
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C-Br site of the substrate with a boronic acid or ester.
Problem 1: Low yield or no reaction.
Several factors related to the solvent system can inhibit this reaction.
-
Cause A: Poor Solubility: Reagents (aryl halide, boronic acid, or palladium catalyst) may not be fully dissolved.
-
Solution: A mixture of a nonpolar aprotic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DME/H₂O) is often effective.[2][8] The organic solvent dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., Na₂CO₃, K₃PO₄). Phase-transfer catalysts like TBAB can sometimes be beneficial if solubility is a major issue.
-
Cause B: Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability and activity of the catalytic species.[9]
-
Solution: While nonpolar solvents are common, some reactions benefit from polar aprotic solvents like DMF or acetonitrile (MeCN).[9] However, these can sometimes promote side reactions. Empirical screening of solvents is often the best approach.
Problem 2: Significant formation of a dehalogenated byproduct (hydrodehalogenation).
This occurs when the bromo group is replaced by a hydrogen atom.
-
Cause: Alcoholic solvents (e.g., methanol, ethanol) can sometimes act as a hydride source, leading to the undesired dehalogenation byproduct.[10]
-
Solution: Avoid alcoholic solvents if dehalogenation is observed. Switch to solvents like Dioxane, THF, or Toluene. Ensure the boronic acid is pure, as impurities can sometimes promote this side reaction.
Data Summary: Solvent Effect on a Model Suzuki Coupling
The following table illustrates typical outcomes when coupling this compound with Phenylboronic Acid under standardized conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80 °C).
| Solvent System (v/v) | Typical Yield of Desired Product | Typical Yield of Dehalogenated Byproduct | Key Observation |
| Toluene / H₂O (4:1) | >90% | <5% | Standard, reliable system promoting high yield. |
| 1,4-Dioxane / H₂O (4:1) | >90% | <5% | Excellent alternative to toluene, often with better solubility.[11] |
| Ethanol / H₂O (4:1) | 60-70% | 15-25% | Prone to significant dehalogenation due to the protic nature of ethanol.[10] |
| DMF (anhydrous) | 80-85% | <5% | A viable polar aprotic option, but requires careful removal during workup. |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with phenylboronic acid.
-
To a dry reaction flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the chosen solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 - 0.05 equiv.).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on this substrate typically involve the displacement of the fluoride with a nucleophile (e.g., amines, alkoxides, thiols).
Problem: Low or no conversion.
-
Cause A: Incorrect Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediates and solvating the nucleophile.
-
Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are highly recommended.[2] They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive. Protic solvents like water or alcohols can strongly hydrogen-bond with and stabilize the nucleophile, reducing its reactivity.[3][12]
-
Cause B: Insufficient Base Strength: A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) or to act as a scavenger for the HF generated.
-
Solution: Use a suitable base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃). For weakly acidic nucleophiles, a stronger non-nucleophilic base like sodium hydride (NaH) may be necessary, typically used in an anhydrous solvent like THF or DMF.
Logical Decision Flow for SNAr Solvent Selection
Caption: Decision-making process for SNAr reaction setup.
Troubleshooting Guide: Grignard Reagent Formation
Formation of the Grignard reagent occurs at the C-Br bond and is notoriously sensitive to reaction conditions.
Problem: Reaction fails to initiate.
-
Cause A: Moisture: Grignard reagents are extremely strong bases and react rapidly with even trace amounts of water.[13][14]
-
Solution: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Solvents (typically diethyl ether or THF) must be anhydrous.[14][15] Using freshly opened bottles of anhydrous solvent is critical.
-
Cause B: Inactive Magnesium Surface: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[13]
-
Solution: Activate the magnesium. This can be done by:
Experimental Protocol: Grignard Reagent Formation
Objective: To prepare the Grignard reagent from this compound.
-
Preparation: Place magnesium turnings (1.2 equiv.) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere (Argon).
-
Add a small amount of anhydrous THF to cover the magnesium. Add one small crystal of iodine to activate the magnesium.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous THF to the magnesium suspension.
-
Wait for signs of reaction (gentle reflux, color change). Gentle warming with a heat gun may be required.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours to ensure full conversion. The resulting dark gray solution is the Grignard reagent and should be used immediately in the next step.[14]
References
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
- Protecting Groups in Organic Synthesis - ChemTalk.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Effect of solvent on the Suzuki reaction - ResearchGate.
- MOM Ethers - Organic Chemistry Portal.
- Protecting Groups - Organic Chemistry Portal.
- Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures - ResearchGate.
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry.
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central.
- A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4 - Benchchem.
- Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents | Scilit.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.
- 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene - Benchchem.
- 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem.
- Grignard Reaction - University of Missouri–St. Louis.
- This compound - ChemUniverse.
- Grignard reagent formation - University of California, Berkeley.
- Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. adichemistry.com [adichemistry.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Base Selection for Suzuki Coupling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to base selection in the Suzuki-Miyaura cross-coupling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you navigate this specific synthetic challenge.
Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. How do I identify if the base is the primary issue?
Low or nonexistent yields in Suzuki couplings can be attributed to several factors, but an inappropriate base is a frequent culprit.[1][2] A systematic approach is the most effective way to diagnose the problem.
Initial Diagnostic Checks:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are not degraded. The active Pd(0) species is highly sensitive to oxygen, and inadequate inert atmosphere techniques can lead to catalyst deactivation.[1][3]
-
Reagent Purity: Verify the purity of your this compound and the boronic acid or ester. Impurities can act as catalyst poisons. Boronic acids are also susceptible to degradation over time, particularly through protodeboronation.[1][3]
-
Solvent Quality: Use anhydrous, degassed solvents. Ethereal solvents like THF and dioxane are prone to peroxide formation, which can kill the catalyst.[4]
If these initial checks do not reveal an obvious issue, the choice and quality of the base should be your next point of investigation. The base plays a critical role in activating the boronic acid for the crucial transmetalation step.[5][6][7]
Logical Workflow for Troubleshooting Base-Related Issues:
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
Q2: Which bases are generally recommended for the Suzuki coupling of this compound?
For this specific substrate, a moderately strong inorganic base is typically a good starting point. The electron-withdrawing fluorine atom can make the aryl bromide more reactive, while the ortho-methoxymethyl group adds steric bulk.
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A versatile and cost-effective choice that works well in many Suzuki couplings. It is often used in a biphasic solvent system like toluene/water or dioxane/water. [6][8]* Cesium Carbonate (Cs₂CO₃): Often provides higher yields, especially with sterically hindered substrates. It is more soluble in organic solvents than K₂CO₃. [2][6]* Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is effective in a wide range of Suzuki couplings, including those with challenging substrates. It can be used in both aqueous and anhydrous conditions. [6][8]
Q3: Should I use aqueous or anhydrous conditions for my reaction?
The choice between aqueous and anhydrous conditions depends on the stability of your reagents and the specific base you are using.
-
Aqueous Conditions: Often used with inorganic bases like carbonates and phosphates. A biphasic system (e.g., toluene/water) can be very effective and is a good starting point for optimization. [8]* Anhydrous Conditions: May be necessary if your boronic acid is particularly sensitive to protodeboronation. In this case, a base like K₃PO₄ in an anhydrous solvent like dioxane or THF is a suitable choice.
Q4: How does the pKa of the base relate to its effectiveness in the reaction?
The pKa of the conjugate acid of the base is a good indicator of its strength. A base must be strong enough to deprotonate the boronic acid to form the reactive boronate.
| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Application Notes |
| Triethylamine (Et₃N) | Et₃NH⁺ | ~10.7 | Generally considered a weak base for Suzuki couplings; may be suitable for highly activated substrates. |
| Sodium Carbonate (Na₂CO₃) | HCO₃⁻ | ~10.3 | A mild and commonly used base, often a good starting point. [9] |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | ~10.3 | Similar to Na₂CO₃ but sometimes more effective due to cation effects. [6][9] |
| Potassium Phosphate (K₃PO₄) | HPO₄²⁻ | ~12.3 | A stronger, non-nucleophilic base that is broadly effective. [6] |
| Sodium Hydroxide (NaOH) | H₂O | ~15.7 | A very strong base; can promote side reactions like protodeboronation and hydrolysis of sensitive functional groups. [6][9] |
Note: pKa values can vary slightly depending on the solvent and temperature. [10]
Experimental Protocol: Base Screening for the Suzuki Coupling of this compound
This protocol outlines a general procedure for screening different bases to optimize your reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 4:1, 10 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a clean, dry reaction vessel equipped with a stir bar, add this compound, the arylboronic acid, and the chosen base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. This is crucial to prevent catalyst deactivation. [11]3. Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Analyze the crude product to determine the yield and purity.
Workflow for Experimental Setup:
Caption: A typical experimental workflow for a Suzuki coupling reaction. [12][13]
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Ciofini, I., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Leiros, D., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (2014). Retrieved January 11, 2026, from [Link]
- Kwong, F. Y., et al. (2014). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Tang, W., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
Suzuki coupling Reaction's yield is very low... - ResearchGate. (2017). Retrieved January 11, 2026, from [Link]
- Nolan, S. P., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides... Journal of the American Chemical Society.
-
pKa Values of Common Bases. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 11, 2026, from [Link]
- Newman, S. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved January 11, 2026, from [Link]
-
What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. (2020). Retrieved January 11, 2026, from [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid - ResearchGate. (2016). Retrieved January 11, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Low-Temperature Grignard Formation of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Welcome to the Technical Support Center for the low-temperature Grignard formation of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to perform this sensitive reaction with confidence and success.
Introduction
The formation of the Grignard reagent from this compound is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The presence of multiple functional groups, including a fluoro, a methoxymethyl ether, and a bromo group on the aromatic ring, necessitates careful control of reaction conditions, particularly temperature, to prevent side reactions and ensure high yields. Low-temperature protocols are often essential for stabilizing the functionalized Grignard reagent.[1][2] This guide will address common challenges and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Issue 1: Reaction Fails to Initiate
Symptom: No observable signs of reaction (e.g., color change to cloudy grey/brown, gentle reflux, or exotherm) after adding a portion of the aryl bromide solution to the magnesium turnings.[3]
Primary Causes & Solutions:
-
Magnesium Passivation: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[4][5][6]
-
Solution 1: Mechanical Activation: Before adding the solvent, vigorously stir the dry magnesium turnings under an inert atmosphere.[1] Alternatively, gently crush the turnings with a dry glass rod to expose a fresh, reactive surface.[5][7]
-
Solution 2: Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[5][7][8][9][10] These activators react with the MgO layer, exposing the underlying reactive magnesium.[8] The disappearance of the iodine color or the observation of ethylene bubbles (from 1,2-dibromoethane) indicates successful activation.[11][12]
-
Solution 3: Highly Active Magnesium: For particularly challenging substrates or very low-temperature reactions, consider using commercially available highly reactive magnesium, such as Rieke Magnesium.[2]
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.[3][5][13]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and then cooled under a stream of inert gas (argon or nitrogen).[1][3][5] Solvents such as tetrahydrofuran (THF) or diethyl ether must be anhydrous.[3][13] Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent is highly recommended.[3][5]
-
-
Low Initial Temperature: While the overall reaction is conducted at low temperatures, initiation can sometimes be sluggish.
Issue 2: Low Yield of the Grignard Reagent
Symptom: Subsequent reactions with electrophiles give poor yields, suggesting incomplete formation of the Grignard reagent.
Primary Causes & Solutions:
-
Side Reactions: The primary side reaction is Wurtz-type homocoupling of the aryl bromide, leading to the formation of a biphenyl derivative.
-
Solution 1: Controlled Addition: Add the solution of this compound dropwise to the activated magnesium suspension.[9] A slow addition rate helps to maintain a low concentration of the aryl bromide in the reaction mixture, minimizing the likelihood of coupling.
-
Solution 2: Optimal Solvent Choice: While both diethyl ether and THF are commonly used, THF is often preferred for preparing aryl Grignard reagents due to its higher boiling point and better solvating properties for the Grignard reagent.[16] 2-Methyltetrahydrofuran (2-MeTHF) has also been shown to be an effective solvent that can suppress Wurtz coupling.[17]
-
-
Decomposition of the Grignard Reagent: The formed Grignard reagent, being functionalized, might have limited stability, even at low temperatures.
-
Solution: Use the freshly prepared Grignard reagent immediately in the subsequent reaction step.[9] Avoid prolonged storage, even at low temperatures.
-
Issue 3: Formation of a Black or Tarry Mixture
Symptom: The reaction mixture turns dark and viscous, indicating decomposition or polymerization.
Primary Causes & Solutions:
-
Reaction Temperature Too High: Although initiation may require gentle warming, allowing the bulk reaction to proceed at elevated temperatures can lead to decomposition. The reaction is exothermic, and uncontrolled temperature can be an issue.[8][15]
-
Presence of Oxygen: Grignard reagents can be oxidized by atmospheric oxygen.[13]
-
Solution: Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the entire process, from glassware setup to the completion of the reaction.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of this specific Grignard reagent?
A1: The optimal temperature is a balance between ensuring reaction initiation and maintaining the stability of the functionalized Grignard reagent. For aryl bromides with potentially sensitive functional groups, formation is often carried out at low temperatures, such as -78 °C, particularly when using highly activated magnesium.[2] However, initiation might be difficult at such low temperatures with standard magnesium turnings. A practical approach is to initiate the reaction at a slightly higher temperature (e.g., room temperature or with gentle warming) and then cool the reaction to a lower temperature (e.g., 0 °C to -20 °C) for the remainder of the aryl bromide addition to ensure stability.[1]
Q2: Which solvent is best for this reaction: diethyl ether or THF?
A2: Tetrahydrofuran (THF) is generally the preferred solvent for the preparation of aryl Grignard reagents.[16] Its higher boiling point allows for a wider range of temperatures for initiation and reaction, and its superior ability to solvate and stabilize the Grignard reagent can lead to higher yields and fewer side products.[16] Diethyl ether can also be used, but THF often provides better results for less reactive aryl halides.[16]
Q3: How can I be sure my Grignard reagent has formed and what is its concentration?
A3: Visual cues like the disappearance of the magnesium metal and the formation of a cloudy, grayish-brown solution are good indicators of reaction progress. However, for quantitative applications, it is crucial to determine the concentration of the Grignard reagent before use. This is typically done by titration. A common method involves titrating a sample of the Grignard solution against a known concentration of a non-hygroscopic acid, such as benzoic acid, using an indicator like phenolphthalein. Alternatively, methods involving iodine or other reagents can be used.[5]
Q4: Can I use an alternative method if direct formation with magnesium fails?
A4: Yes, if direct reaction with magnesium proves difficult, a halogen-magnesium exchange reaction is an excellent alternative.[11][18][19] This involves treating the aryl bromide with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl).[3] These exchange reactions can often be performed at very low temperatures (e.g., -40 °C to -78 °C) and are tolerant of many functional groups.[18][20]
Reaction Pathway Overview
Caption: The desired reaction pathway versus a common side reaction.
Experimental Protocol: Low-Temperature Grignard Formation
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal) or 1,2-dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, condenser, and dropping funnel. Flame-dry the entire apparatus under a vacuum or a strong flow of inert gas and allow it to cool to room temperature under a positive pressure of inert gas.[9]
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[9]
-
Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.[9]
-
Reaction: Stir the mixture. The reaction should initiate, indicated by the disappearance of the iodine color and the formation of a cloudy grey solution. Gentle warming with a warm water bath may be required.[14] Once the reaction is self-sustaining, place the flask in a cooling bath to maintain the desired low temperature (e.g., 0 °C).
-
Addition: Add the remainder of the aryl bromide solution dropwise from the dropping funnel at a rate that maintains a steady, controlled reaction temperature.[9]
-
Completion: After the addition is complete, allow the mixture to stir at the low temperature for an additional 1-2 hours to ensure complete consumption of the starting material.[9] The resulting Grignard reagent is now ready for immediate use.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | Initiation: RT or gentle warming. Reaction: 0°C to -78°C | Balances initiation energy with reagent stability.[1][2] |
| Solvent | Anhydrous THF | Better stabilization of aryl Grignard reagents.[16] |
| Mg Activation | Chemical (I₂, DBE) or Mechanical | Removes passivating MgO layer.[4][7][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and quenching by moisture.[3][13] |
| Addition Rate | Slow, dropwise | Controls exotherm and minimizes side reactions.[1] |
References
-
Experiment 25 – The Grignard Reaction. [Link]
- Bogdan, A. R. (2012). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Homework.Study.com.
-
Grignard Reaction - Organic Chemistry Portal. [Link]
- Does anyone know the best way to activate magnesium for the grignard reagent?
- Technical Support Center: Low-Temperature Stabilization of Intermedi
- Grignard Reaction Mechanism - S
- Does anyone know the best way to activ
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo. [Link]
- Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
-
UTSC - Chemistry Lab Grignard Reaction Experiment - YouTube. (2013). [Link]
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- US6197089B1 - Activated magnesium metal - Google P
-
Video: Grignard Reagent Preparation and Grignard Reaction - JoVE. (2017). [Link]
- comparative study of different solvents for Grignard reagent prepar
- Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
- Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- Dai, C., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1951-1959.
- Boymond, L., et al. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis.
-
What's the purpose of a Grignard reagent initiation? - Chemistry Stack Exchange. (2014). [Link]
-
Grignard reagent - Wikipedia. [Link]
- Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020).
-
Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange. (2018). [Link]
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- Boymond, L., et al. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Semantic Scholar.
- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605.
-
The Grignard Reaction (IOC 15) - YouTube. (2022). [Link]
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021).
- Physical property of solvents used for Grignard reactions | Download Table - ResearchG
- 3 - Organic Syntheses Procedure.
- calorimetric investigation of the form
- Temperature profiles of adiabatic Grignard reactions with different water concentrations.
- Chen, J., et al. (2022).
- Friščić, T., et al. (2013).
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. homework.study.com [homework.study.com]
- 14. youtube.com [youtube.com]
- 15. mt.com [mt.com]
- 16. leah4sci.com [leah4sci.com]
- 17. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 18. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: NMR Analysis for the Synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Welcome to the technical support guide for the synthesis and characterization of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. Our focus is on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to ensure reaction success, identify potential impurities, and troubleshoot common synthetic challenges. The guidance provided herein is based on established chemical principles and field-proven insights to ensure the integrity of your results.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a Williamson ether synthesis or a related nucleophilic substitution pathway.[1] The most common route involves the reaction of (4-bromo-1-fluoro-2-yl)methanol with a methylating agent under basic conditions. While seemingly straightforward, this SN2 reaction is sensitive to reaction conditions, and several byproducts can arise from incomplete reactions, side reactions, or degradation.[2][3]
NMR spectroscopy is the most powerful tool for real-time reaction monitoring and final product quality control. However, interpreting the spectra can be challenging due to overlapping signals and the presence of unexpected peaks. This guide provides a structured, question-and-answer approach to help you identify these byproducts and optimize your reaction.
Section 1: Characterization of Pure this compound
Before troubleshooting impurities, it is critical to understand the NMR signature of the pure target compound. The substitution pattern on the aromatic ring leads to a complex but predictable set of signals.
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for the target molecule, typically recorded in CDCl₃. Note that chemical shifts can vary slightly based on solvent and concentration.[4][5]
| ¹H NMR | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Proton 1 | Ar-H (ortho to CH₂OM) | ~7.45 - 7.55 | Doublet of doublets (dd) | JHH ≈ 8.5, JHF ≈ 4.5 |
| Proton 2 | Ar-H (ortho to Br) | ~7.20 - 7.30 | Doublet of doublets (dd) | JHH ≈ 8.5, JHF ≈ 2.5 |
| Proton 3 | Ar-H (ortho to F) | ~7.05 - 7.15 | Triplet of doublets (td) or ddd | JHF ≈ 8.5, JHH ≈ 8.5, JHH ≈ 2.5 |
| Proton 4 | -CH₂ -O- | ~4.50 | Singlet (s) | - |
| Proton 5 | -O-CH₃ | ~3.40 | Singlet (s) | - |
| ¹³C NMR | Assignment | Expected δ (ppm) | Key Feature |
| Carbon 1 | C -F | ~160 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling |
| Carbon 2 | C -CH₂OMe | ~135 (d, ²JCF ≈ 15 Hz) | Smaller C-F coupling |
| Carbon 3 | C -H | ~132 (d, ³JCF ≈ 5 Hz) | Aromatic CH |
| Carbon 4 | C -H | ~128 (d, ⁴JCF ≈ 9 Hz) | Aromatic CH |
| Carbon 5 | C -Br | ~118 (d, ²JCF ≈ 25 Hz) | Aromatic C-Br |
| Carbon 6 | C -H | ~117 (d, ³JCF ≈ 22 Hz) | Aromatic CH |
| Carbon 7 | -CH₂ -O- | ~68 (d, ³JCF ≈ 5 Hz) | Benzylic carbon |
| Carbon 8 | -O-CH₃ | ~58 | Methoxy carbon |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter, linking unexpected NMR signals to plausible chemical structures.
Q1: My crude ¹H NMR shows a broad singlet between 2-4 ppm that disappears when I add a drop of D₂O. What is it?
A1: This is the classic signature of an exchangeable proton, almost certainly the hydroxyl (-OH) proton from your starting material, (4-bromo-1-fluoro-2-yl)methanol .[6] Its presence indicates an incomplete reaction. The chemical shift of alcohol protons can vary significantly depending on concentration, temperature, and solvent.
-
Causality: Insufficient base, a poor quality methylating agent (e.g., old methyl iodide), or too short a reaction time can lead to unconsumed starting material. Sodium hydride (NaH), a common base, can be particularly problematic if it has been passivated by atmospheric moisture.[2]
-
Solution: Ensure your reagents are fresh and anhydrous. Consider increasing the equivalents of base and/or the methylating agent. Extending the reaction time or gently increasing the temperature may also drive the reaction to completion.
Q2: I see an unexpected singlet in the benzylic region (4.4 - 4.8 ppm), very close to my product's -CH₂- signal. What could this be?
A2: You are likely seeing a mixture of compounds with a benzylic -CH₂- group. The most common culprits are the starting alcohol and a self-etherification byproduct.
-
Possibility A: (4-bromo-1-fluoro-2-yl)methanol (Starting Material): The benzylic -CH₂- protons of the starting alcohol typically appear slightly downfield of the product's ether, often around ~4.7 ppm .
-
Possibility B: Bis((4-bromo-1-fluoro-2-yl)methyl) ether (Dimer): This byproduct forms when the alkoxide of the starting material attacks another molecule of the corresponding benzyl halide (if formed in situ) or another activated alcohol molecule. Its benzylic -CH₂- signal would also be a singlet in this region, often around ~4.6 ppm . This type of self-etherification is a known side reaction for benzyl alcohols under certain catalytic conditions.[7]
Q3: A sharp singlet has appeared far downfield, around 9.9-10.1 ppm. What does this indicate?
A3: A signal in this region is unequivocally an aldehyde proton (-CHO) . This points to the oxidation of your starting benzyl alcohol to 4-bromo-1-fluoro-2-formylbenzene .
-
Causality: Benzylic alcohols are susceptible to oxidation. This can occur if the reaction is inadvertently exposed to oxidizing agents or even atmospheric oxygen under certain conditions, especially with transition metal contaminants.
-
Solution: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use purified, high-quality solvents to avoid contaminants that could facilitate oxidation.
Q4: The integrations in my aromatic region are complex and don't add up correctly. I also have extra peaks in the 7.0-8.0 ppm range. How do I begin to assign them?
A4: The aromatic region is often the most revealing. The presence of extra peaks points to impurities that retain the aromatic core. Use the comparative data in the table below to deconstruct your spectrum.
-
Expert Tip: Pay close attention to coupling patterns. The number of signals and their multiplicities can help you deduce the substitution pattern on the aromatic ring. For instance, a simpler pattern might suggest a symmetrical byproduct or one where a substituent has been lost.[8]
Comparative NMR Data for Byproduct Identification
This table provides a diagnostic guide to differentiate the target product from its most common byproducts based on key ¹H NMR signals.
| Compound Name | Structure | Key ¹H NMR Signal (δ, ppm) | Diagnostic Notes |
| Target Product | This compound | ~4.50 (s, 2H) , ~3.40 (s, 3H) | Two key singlets with 2:3 integration. |
| Starting Alcohol | (4-bromo-1-fluoro-2-yl)methanol | ~4.70 (s, 2H) , ~2-4 (br s, 1H) | Benzylic -CH₂ is present, but methoxy -CH₃ is absent. Broad -OH peak disappears with D₂O. |
| Oxidation Product | 4-bromo-1-fluoro-2-formylbenzene | ~10.0 (s, 1H) | Diagnostic aldehyde proton. No benzylic -CH₂ or methoxy -CH₃ signals. |
| Dimer Byproduct | Bis((4-bromo-1-fluoro-2-yl)methyl) ether | ~4.60 (s, 4H) | A single benzylic singlet integrating to 4H relative to the aromatic protons. No methoxy signal. |
| Precursor | 4-bromo-2-(bromomethyl)-1-fluorobenzene | ~4.65 (s, 2H) | Benzylic protons are present, but shifted relative to the alcohol or ether. No methoxy signal. |
Section 3: Visualizing Byproduct Formation
Understanding the origin of impurities is key to preventing them. The following diagram illustrates a typical synthetic pathway and highlights the stages where common byproducts can form.
Caption: Synthetic pathways to the target compound and points of byproduct formation.
Section 4: Experimental Protocols
Adhering to a validated protocol is the best way to ensure a clean reaction. Below are standardized procedures for synthesis and sample preparation.
Protocol 1: Synthesis via Williamson Etherification
This protocol describes the methylation of (4-bromo-1-fluoro-2-yl)methanol.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add (4-bromo-1-fluoro-2-yl)methanol (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Expertise Note: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution, minimizing side reactions.[2]
-
-
Stirring: Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Methylation: Cool the reaction back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: NMR Sample Preparation
-
Massing: Accurately weigh 5-10 mg of your purified compound or crude reaction mixture into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a good first choice for non-polar to moderately polar aromatic compounds. If solubility is an issue, deuterated acetone (acetone-d₆) or DMSO-d₆ can be used.[6]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If not fully soluble, the resulting spectrum will have broad peaks.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Analysis: Cap the NMR tube and insert it into the spectrometer.
-
Trustworthiness Note: For quantitative analysis (qNMR), it is essential to use a calibrated internal standard and ensure complete relaxation of all signals by using a sufficient delay time (D1) in your acquisition parameters.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 11, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023, December 27). Protecting group. Retrieved January 11, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: An efficient synthesis of internal alkynes. Retrieved January 11, 2026, from [Link]
-
Fiveable. (n.d.). Benzylic Ether Definition. Retrieved January 11, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aromatic Carboxylic Acids. Retrieved January 11, 2026, from [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023, November 11). Williamson ether synthesis. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved January 11, 2026, from [Link]
-
ACS Omega. (2020). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved January 11, 2026, from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved January 11, 2026, from [Link]
-
UCLA Chemistry. (n.d.). NMR Chart. Retrieved January 11, 2026, from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]
-
St. Norbert College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 11, 2026, from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 11, 2026, from [Link]
-
Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings. Retrieved January 11, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved January 11, 2026, from [Link]
-
San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Retrieved January 11, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Welcome to the technical support center for 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving this versatile synthetic intermediate. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl group, stable under a variety of conditions, yet susceptible to acidic cleavage.[1][2] This unique stability profile, combined with the reactivity of the aryl bromide and the influence of the fluorine atom, presents specific challenges and considerations during reaction work-up and purification.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions utilizing this compound as a starting material, such as Grignard reactions and Suzuki-Miyaura cross-coupling reactions.
Issue 1: Emulsion Formation During Aqueous Work-up
Q: I am observing a persistent emulsion at the aqueous/organic interface during the extraction of my reaction mixture. How can I resolve this?
A: Emulsion formation is a frequent challenge, especially in post-reaction work-ups involving organometallic reagents or palladium catalysts.[3] These emulsions are often stabilized by fine particulate matter or amphiphilic species generated during the reaction.
Solutions:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can effectively disrupt the emulsion.[3]
-
Filtration through Celite®: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can remove the particulate matter that stabilizes the emulsion.[3]
-
Solvent Modification: If you are using a solvent prone to emulsion formation like dichloromethane (DCM) with basic solutions, consider switching to or adding a less problematic solvent such as ethyl acetate for the extraction.[3]
-
Centrifugation: For smaller scale reactions, centrifugation can be a highly effective method to force the separation of the layers.[3]
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to a slow but successful separation.[3]
Issue 2: Low Yields in Grignard Reactions
Q: My Grignard reaction with this compound is giving a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in Grignard reactions can stem from several factors, from the initial formation of the Grignard reagent to side reactions during the coupling.[4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Grignard Formation | The reaction to form the Grignard reagent may not have gone to completion due to inactive magnesium or the presence of moisture.[4] | Ensure all glassware is flame-dried, and solvents are anhydrous. Activate magnesium turnings with a crystal of iodine or 1,2-dibromoethane.[5] |
| Side Reactions (Wurtz Coupling) | The Grignard reagent can react with the starting aryl bromide, leading to the formation of a biaryl byproduct.[4] | Employ a slow, controlled, dropwise addition of the aryl bromide during the Grignard reagent formation to minimize this side reaction.[4] |
| Premature Quenching | The highly reactive Grignard reagent can be quenched by acidic protons from water or other protic sources. | Maintain strictly anhydrous conditions throughout the reaction setup and execution.[6] |
Experimental Workflow for Grignard Reagent Formation:
Caption: Workflow for Grignard Reagent Formation.
Issue 3: Difficulty in Removing Palladium Catalyst Residues from Suzuki Coupling Reactions
Q: After my Suzuki coupling reaction, I'm having trouble removing the residual palladium catalyst, which is contaminating my product. What are effective purification strategies?
A: Palladium residues can be challenging to remove due to their tendency to adhere to polar compounds.
Purification Strategies:
-
Filtration: After the reaction, filtering the mixture through a pad of Celite® can remove a significant portion of the precipitated palladium.[7]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help to complex and remove palladium.
-
Specialized Scavengers: Commercially available silica-based or polymer-based palladium scavengers can be very effective. The crude product solution is stirred with the scavenger, which is then filtered off.
-
Column Chromatography: Careful column chromatography is often necessary. The choice of eluent system is critical to separate the product from palladium residues, which may streak on the column. A gradient elution is often beneficial.[7]
Frequently Asked Questions (FAQs)
Q1: What are the stability limits of the methoxymethyl (MOM) ether protecting group in this compound during work-up?
A1: The MOM ether group is generally stable in a pH range of 4 to 12.[1] It is robust towards a variety of oxidizing and reducing agents, as well as bases and nucleophiles. However, it is sensitive to acidic conditions and can be cleaved by acid hydrolysis, typically by treatment with a mineral acid like HCl in an alcohol solvent.[1][2] Therefore, acidic aqueous work-up conditions should be avoided if the MOM group needs to be retained.
Q2: Can the fluorine atom be displaced during nucleophilic reactions?
A2: While the carbon-bromine bond is the more reactive site for transformations like Grignard formation and palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr) can potentially occur at both the carbon-bromine and carbon-fluorine bonds. The fluorine atom is generally a better leaving group in SNAr reactions.[8] The reaction conditions, particularly the nature of the nucleophile and the solvent, will determine the selectivity.[8]
Q3: What are common byproducts in Suzuki coupling reactions with this compound, and how can they be minimized?
A3: Common byproducts in Suzuki coupling reactions include homocoupled products (from the coupling of two molecules of the boronic acid or two molecules of the aryl halide) and dehalogenated starting material.[3]
Minimization Strategies:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can promote homocoupling.[9] Thoroughly degassing solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial.
-
Reagent Quality: Boronic acids can decompose over time (protodeboronation).[7] Using fresh, high-purity boronic acid is recommended.
-
Optimized Stoichiometry: Using a slight excess of the boronic acid can help drive the reaction to completion and simplify purification by minimizing the amount of unreacted aryl halide.[7]
Troubleshooting Workflow for Suzuki Coupling:
Caption: Troubleshooting Suzuki Coupling Reactions.
Q4: What is a general procedure for the aqueous work-up of a Suzuki coupling reaction with this compound?
A4: A general work-up procedure is as follows:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.[7]
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[7]
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-BROMO-1-FLUORO-2-METHYLBENZENE | CAS 51437-00-4. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
-
ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. Retrieved from [Link]
- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" under reaction conditions
An In-Depth Guide for Researchers on Navigating Stability and Reactivity Challenges
Welcome to the technical support guide for 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. As Senior Application Scientists, we understand that the successful use of this versatile building block depends on a nuanced understanding of its stability under various reaction conditions. This document is structured as a series of troubleshooting questions and answers to directly address the challenges you may encounter in the lab. Our goal is to provide not just solutions, but the chemical reasoning behind them, empowering you to optimize your synthetic strategies.
Core Molecular Stability Profile
This compound is a uniquely functionalized aryl halide. Its reactivity is dominated by three key features: the C-Br bond , a handle for cross-coupling and organometallic reactions; the ortho-fluoro substituent , which modulates the electronic properties of the ring; and the benzylic methoxymethyl (MOM) ether , which can be unexpectedly labile. Understanding the interplay between these groups is crucial for troubleshooting.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: My reaction is turning dark, and I'm observing significant decomposition of my starting material.
Question: I'm running a palladium-catalyzed cross-coupling reaction and my mixture is turning black, with TLC/LCMS analysis showing loss of the starting material and multiple unidentified byproducts. What is causing this decomposition?
Answer: This issue often points to the instability of the methoxymethyl (MOM) ether under acidic conditions, which can be inadvertently generated during the reaction.
-
Primary Cause: Acid-Catalyzed Cleavage of the MOM Ether. The methoxymethyl group, while generally stable under neutral and basic conditions, is an acetal and is highly susceptible to cleavage by Brønsted or Lewis acids.[1][2] In cross-coupling reactions, trace amounts of acid can be generated from several sources:
-
Hydrolysis of Reagents: Some boronic acids or their anhydrides can contain trace acidic impurities.
-
Ligand Degradation: Phosphine ligands can oxidize or react with trace water, potentially generating acidic species.
-
In Situ Lewis Acidity: Certain additives or metal salts can exhibit Lewis acid character.
Once cleaved, the resulting hydroxymethyl group can be unstable under reaction conditions, potentially leading to polymerization or other decomposition pathways that result in tar formation.
-
-
Recommended Solution: Rigorous Control of Reaction Acidity.
-
Use a Stoichiometric Excess of a Mild Base: Employing a base like K₃PO₄ or Cs₂CO₃ in slight excess can effectively neutralize any trace acid generated.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize hydrolysis-related acid generation.
-
Reagent Quality Check: Use high-purity boronic acids and stable, well-characterized palladium catalysts and ligands.
-
Issue 2: My main byproduct is the debrominated starting material.
Question: In my Suzuki/Heck coupling (or lithiation attempt), I'm observing a significant amount of 1-fluoro-2-(methoxymethyl)benzene. How can I prevent this hydrodebromination?
Answer: Reductive debromination is a common side reaction for aryl bromides, especially in palladium catalysis and organometallic chemistry.[3] It occurs when the bromine atom is replaced by a hydrogen atom.
-
Primary Causes & Mechanisms:
-
In Palladium Catalysis: Hydrodebromination can occur when the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the desired coupling partner.[4] Common hydride sources include trace water, alcohols (used as solvents), or even certain bases or additives.[4] The mechanism can be complex, sometimes involving silyl radicals if silanes are present.[5]
-
During Lithiation/Grignard Formation: When attempting to form an organometallic reagent via lithium-halogen exchange, the resulting aryllithium species is a strong base. If any proton source (e.g., trace water, acidic C-H bonds from the solvent like THF) is present, it will be rapidly quenched, leading to the debrominated product.
-
-
Troubleshooting Workflow & Protocols: To address this, a systematic approach is required to identify and eliminate the unwanted proton/hydride source.
Caption: Decision workflow for troubleshooting debromination.
Protocol: Minimizing Debromination in a Suzuki Coupling
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid partner (1.2 eq), and finely ground, oven-dried K₃PO₄ (2.5 eq) to a dry Schlenk flask.
-
Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via cannula.
-
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture.
-
Reaction: Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor by LCMS. Avoid excessive temperatures which can promote side reactions.
-
Issue 3: I am attempting a lithiation or Grignard reaction, but my yields are low and inconsistent.
Question: I am trying to perform a lithium-halogen exchange with n-BuLi at -78 °C, but subsequent quenching with an electrophile gives very low yields of the desired product. What's going wrong?
Answer: The success of this reaction hinges on the stability of the generated aryllithium species. The ortho-fluoro and methoxymethyl groups introduce specific challenges.
-
Primary Causes & Mechanisms:
-
Competitive Ortho-Lithiation: The methoxymethyl group is a weak directing group for ortho-lithiation. While lithium-halogen exchange is kinetically favored at -78 °C, allowing the reaction to warm or using stronger bases (like s-BuLi or t-BuLi) could lead to a complex mixture of lithiated species.[6]
-
Instability of the Aryllithium: The aryllithium intermediate can be unstable, especially if the temperature is not rigorously controlled. Decomposition can occur upon warming.
-
Proton Quenching: As mentioned in Issue 2, any trace of a proton source will destroy the highly basic aryllithium reagent.
-
-
Recommended Best Practices & Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ether solvents are required to solvate the lithium species. THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Temperature | Strictly -78 °C (Dry ice/acetone bath) | Lithium-halogen exchange is rapid at this temperature, while side reactions like ortho-lithiation and decomposition are minimized.[6] |
| Reagent | n-Butyllithium (n-BuLi) | Generally the reagent of choice for selective lithium-halogen exchange over ortho-lithiation at low temperatures.[6] |
| Atmosphere | Inert (Argon or high-purity Nitrogen) | Absolutely essential to exclude moisture and oxygen. |
Issue 4: What are the best practices for storing and handling this compound?
Question: Is this compound sensitive to air or moisture? What are the recommended storage conditions?
Answer: While the compound itself is relatively stable, proper storage is key to ensuring its purity and reactivity over time.
-
Storage Recommendations:
-
Temperature: Store in a cool, dry place.[7][8] Refrigeration is recommended for long-term storage.
-
Atmosphere: Keep the container tightly sealed to prevent moisture absorption from the air.[7] While not strictly necessary for storage, keeping the bottle under an inert atmosphere (e.g., argon) after opening can prolong its shelf life.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
-
-
Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.[7]
-
Wear standard personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Avoid inhalation of vapors and contact with skin and eyes.[9]
Caption: Best practices for reagent storage and handling.
-
References
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega (2019). [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis (2016). [Link]
-
Methoxymethyl ether. Wikipedia. [Link]
-
Selective ortho‐Cleavage of Methoxymethyl‐ and 4‐Methoxybenzyl Ethers. Request PDF. [Link]
-
4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]
-
4.4 Alkoxymethyl Ethers. Thieme Chemistry. [Link]
-
Reductions of aryl bromides in water at room temperature. National Institutes of Health (NIH). [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
-
Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]
-
SAFETY DATA SHEET - Nonflammable Gas Mixture. Airgas. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (2017). [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
Sources
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. agilent.com [agilent.com]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers an in-depth, predictive analysis of the ¹H NMR spectrum for 4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a polysubstituted aromatic compound. In the absence of a readily available experimental spectrum, this document serves as a practical walkthrough for researchers, demonstrating how to predict, interpret, and validate ¹H NMR data from first principles. We will dissect the expected chemical shifts, multiplicity patterns, and coupling constants, comparing these predictions with data from analogous structures. Furthermore, this guide provides a robust experimental protocol for acquiring high-quality NMR data and contrasts the utility of ¹H NMR with other common analytical techniques for comprehensive structural elucidation.
Introduction: The Analytical Challenge
This compound presents a compelling case for ¹H NMR analysis. As a substituted benzene derivative, its aromatic region is expected to show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The aliphatic methoxymethyl group provides distinct signals that confirm its presence and connectivity. A thorough analysis is critical for confirming the compound's identity, assessing its purity, and providing a structural fingerprint for drug development and quality control pipelines. This guide is structured to empower researchers to confidently predict and interpret such spectra, a crucial skill in both synthetic chemistry and materials science.
Predicted ¹H NMR Spectral Analysis
The structure of this compound dictates three distinct proton environments: three aromatic protons (H-3, H-5, H-6) and two aliphatic signals from the methoxymethyl group (-CH₂- and -CH₃). The following analysis is based on established principles of substituent effects on chemical shifts and spin-spin coupling rules.[1][2]
Figure 1: Structure and Proton Numbering of this compound.
Predicted Data Summary
The anticipated ¹H NMR data, assuming acquisition in deuterated chloroform (CDCl₃) at 400 MHz, is summarized below.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F) ≈ 4.5 Hz | 1H |
| H-3 | ~7.2 - 7.3 | Doublet of doublets (dd) | ⁴J(H3-H5) ≈ 2.5 Hz, ³J(H3-F) ≈ 8.5 Hz | 1H |
| H-5 | ~7.0 - 7.1 | Triplet of doublets (td) or ddd | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.5 Hz, ⁵J(H5-F) ≈ 2.5 Hz | 1H |
| -OCH₂- | ~4.5 - 4.7 | Singlet (s) | N/A | 2H |
| -OCH₃ | ~3.4 - 3.6 | Singlet (s) | N/A | 3H |
Rationale and In-Depth Interpretation
-
Aromatic Region (δ 7.0-7.6 ppm):
-
H-6: This proton is ortho to the bromine atom and meta to the fluorine atom. The electron-withdrawing nature of bromine will deshield H-6, pushing it the furthest downfield in the aromatic region.[1] Its signal is expected to be a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ³J ≈ 8.5 Hz) and a weaker, long-range coupling to the fluorine atom (meta H-F coupling, ⁴J ≈ 4.5 Hz).[3][4]
-
H-3: Positioned ortho to the strongly electronegative fluorine atom, H-3 will also be significantly deshielded. It will appear as a doublet of doublets, split by the fluorine atom (ortho H-F coupling, ³J ≈ 8.5 Hz) and by H-5 (meta coupling, ⁴J ≈ 2.5 Hz).[3]
-
H-5: This proton is flanked by H-6 and H-3 and is expected to be the most upfield of the aromatic signals. It will exhibit the most complex splitting, appearing as a triplet of doublets (td) or a doublet of doublet of doublets (ddd). The primary splitting will be from the ortho coupling to H-6 (³J ≈ 8.5 Hz). This will be further split by the meta coupling to H-3 (⁴J ≈ 2.5 Hz) and a very small para H-F coupling (⁵J ≈ 2.5 Hz).[5]
-
-
Aliphatic Region (δ 3.4-4.7 ppm):
-
Methylene Protons (-OCH₂-): These benzylic protons are attached to a carbon adjacent to both the aromatic ring and an oxygen atom, leading to significant deshielding.[6] Their chemical shift is predicted to be around 4.5-4.7 ppm. With no adjacent protons, the signal will appear as a sharp singlet.
-
Methyl Protons (-OCH₃): The methyl group protons are shielded by the adjacent oxygen but are further from the aromatic ring. This results in a characteristic singlet peak in the range of 3.4-3.6 ppm.[7][8]
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful, a multi-technique approach is best practice for unambiguous structure confirmation.[9][10][11]
| Technique | Information Provided for this compound | Advantages | Limitations |
| ¹³C NMR | Confirms the number of unique carbon environments (9 expected). Shows characteristic C-F coupling. | Provides direct information on the carbon skeleton. Less signal overlap than ¹H NMR.[12] | Lower sensitivity requires more sample or longer acquisition times.[13] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides the exact mass. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) would be a key diagnostic feature. | Extremely high sensitivity. Provides molecular formula with high-resolution instruments. | Does not provide detailed connectivity information (isomerism). |
| Infrared (IR) Spectroscopy | Identifies functional groups. Expect C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and strong C-O and C-F bond vibrations. | Fast and non-destructive. Excellent for identifying the presence of key functional groups. | Provides limited information on the overall molecular skeleton and isomer positions. |
| ¹⁹F NMR | Provides a single signal for the fluorine atom. The multiplicity of this signal would confirm couplings to H-3, H-6, and H-5, corroborating the ¹H NMR assignments. | Highly sensitive and specific for fluorine-containing compounds.[14] | Only applicable to compounds containing fluorine. |
Standard Experimental Protocol for Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Materials & Equipment:
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL) containing a reference standard like tetramethylsilane (TMS).[16]
-
High-quality 5 mm NMR tube and cap.[17]
-
Pasteur pipette and glass wool for filtration.
-
Vortex mixer.
-
NMR Spectrometer (e.g., 400 MHz or higher).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the solid compound into a small, clean vial.[16]
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Vortex thoroughly to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube. This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[18]
-
Tube Sealing & Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[17]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[16]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.[19]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and the baseline flattened. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.
Workflow Visualization
The process from sample preparation to final structural confirmation can be visualized as a logical workflow.
Caption: Workflow for ¹H NMR analysis from sample prep to validation.
Conclusion
This guide demonstrates a systematic, expertise-driven approach to the ¹H NMR analysis of this compound. By leveraging fundamental principles of chemical shifts and spin-spin coupling, a detailed and predictive interpretation of the spectrum can be constructed. This predictive power is an invaluable tool for any researcher in the chemical sciences, enabling the proactive identification of molecular structures and the confirmation of synthetic outcomes. When combined with a robust experimental protocol and complementary analytical techniques, ¹H NMR spectroscopy provides a definitive and comprehensive characterization of complex organic molecules.
References
- NMR Sample Preparation. University of California, Riverside. [URL: https://www.chem.ucr.edu/nmr/sampleprep.html]
- NMR Sample Preparation Guide. Scribd. [URL: https://www.scribd.
- 2-Fluoroanisole(321-28-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/321-28-8_HNMR.htm]
- Methoxy groups just stick out. ACD/Labs. [URL: https://www.acdlabs.com/blog/2015/12/methoxy-groups-just-stick-out/]
- 1H NMR VERSUS 13C NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [URL: https://drug-patents.blogspot.com/2014/12/1h-nmr-versus-13c-nmr.html]
- C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/specHNMR02.htm]
- Sample Preparation. University College London. [URL: https://www.ucl.ac.
- Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.0c00652]
- NMR Sample Preparation. Iowa State University. [URL: https://www.cif.iastate.
- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [URL: https://vbn.aau.
- How to make an NMR sample. Durham University. [URL: https://www.dur.ac.uk/chemistry.services/nmr/samples/]
- 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/460-00-4_HNMR.htm]
- Comparative Analysis of the 1H NMR Spectrum of 1-Methoxy-2-methyl-1-propene-1-ol and Related Structures. Benchchem. [URL: https://www.benchchem.
- 1H NMR Chemical Shift. Oregon State University. [URL: https://open.oregonstate.education/aandp/chapter/1h-nmr-chemical-shifts/]
- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [URL: https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy]
- “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c3ra46745g]
- 1 H NMR spectra indicate change in chemical shift of methoxy group... ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectra-indicate-change-in-chemical-shift-of-methoxy-group-corresponding-to-the_fig5_259282218]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00287]
- 8.3 1H and 13C NMR spectroscopy. Fiveable. [URL: https://library.fiveable.me/ap-chem/unit-3/8-3-1h-13c-nmr-spectroscopy/study-guide/vKx2c15eYfE61Yy7lM2t]
- FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. [URL: https://www.sciencedirect.com/science/article/pii/0079656576800076]
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]
- 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/H1/H1_Index.html]
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [URL: https://livrepository.liverpool.ac.uk/2002302/1/Abraham_Oct_2014_2002302.pdf]
- The Duke NMR Center Coupling constants. Duke University. [URL: https://nmr.chem.duke.edu/user-notes/coupling-constants]
- Coupling of Protons with Fluorine Page. ResearchGate. [URL: https://www.researchgate.net/publication/237535519_Coupling_of_Protons_with_Fluorine_Page]
- 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Organic_Chemistry_I_Lab_Manual/20%3A_Experiment_6._The_Wittig_Reaction/20.
- Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole. Benchchem. [URL: https://www.benchchem.com/application-notes/1h-and-13c-nmr-spectral-analysis-4-fluoroanisole]
- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.
- NMR Coupling Constants. Iowa State University. [URL: https://www.cif.iastate.edu/nmr-tutorials-and-guides/nmr-coupling-constants]
- 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/5YtXn8dJk7f]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [URL: https://sites.chem.colostate.
- 1-Bromo-4-fluorobenzene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-fluorobenzene]
- Predict 1H proton NMR spectra. NMRDB.org. [URL: https://www.nmrdb.org/predictor/index.shtml?v=v2.120.0]
- An algorithm for predicting the NMR shielding of protons over substituted benzene rings. ResearchGate. [URL: https://www.researchgate.net/publication/13014529_An_algorithm_for_predicting_the_NMR_shielding_of_protons_over_substituted_benzene_rings]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. The Duke NMR Center Coupling constants [sites.duke.edu]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR VERSUS 13C NMR [orgspectroscopyint.blogspot.com]
- 13. fiveable.me [fiveable.me]
- 14. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 15. scribd.com [scribd.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the ¹³C NMR Spectral Analysis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the ¹³C NMR spectral data of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. In the absence of readily available experimental spectra for this specific compound, this guide provides a robust, predicted ¹³C NMR spectrum and compares it with the experimentally determined spectra of structurally similar analogs. This comparative approach, grounded in the fundamental principles of nuclear magnetic resonance spectroscopy, offers a reliable framework for the structural elucidation and verification of this and related substituted aromatic compounds.
The Crucial Role of ¹³C NMR in Structural Elucidation
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of isomers and the confirmation of substituent placement on an aromatic ring.
For a molecule such as this compound, the precise assignment of the aromatic carbon signals is critical to confirm the substitution pattern. The interplay of the electron-withdrawing inductive effects of the bromine and fluorine atoms, the resonance effects of these halogens, and the influence of the methoxymethyl group creates a unique spectral fingerprint.
Predicted and Experimental ¹³C NMR Spectral Data: A Comparative Analysis
To facilitate the analysis of this compound, a predicted ¹³C NMR spectrum was generated using a reliable online prediction tool. This predicted data is presented alongside the experimental ¹³C NMR data of two key structural analogs: 1-Bromo-2-(methoxymethyl)benzene and 4-Bromo-2-fluoroanisole. The comparison with these analogs allows for a systematic evaluation of the substituent effects on the carbon chemical shifts.
| Carbon Atom | This compound (Predicted) | 1-Bromo-2-(methoxymethyl)benzene (Experimental)[1] | 4-Bromo-2-fluoroanisole (Reference) |
| C1 | ~158-162 (d) | ~128.1 | ~155-159 (d) |
| C2 | ~129-133 | ~138.9 | ~115-119 (d) |
| C3 | ~115-119 (d) | ~129.0 | ~118-122 |
| C4 | ~117-121 | ~124.5 | ~110-114 |
| C5 | ~133-137 (d) | ~133.0 | ~130-134 |
| C6 | ~113-117 (d) | ~112.9 | ~112-116 (d) |
| -CH₂- | ~68-72 | ~72.9 | - |
| -OCH₃ | ~58-62 | ~58.1 | ~56-60 |
Note: Predicted values are estimates and may vary from experimental data. The 'd' in parentheses indicates a doublet, which is expected for carbons coupled to fluorine.
Analysis of Substituent Effects:
The predicted chemical shifts for this compound can be rationalized by dissecting the electronic contributions of each substituent:
-
Fluorine (at C1): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which would typically deshield the directly attached carbon (C1). However, fluorine also exhibits a strong +M (mesomeric) or resonance effect, donating electron density to the aromatic ring. This leads to a significant upfield shift of the ortho and para carbons. In the case of C1, the large one-bond C-F coupling is a key identifying feature, resulting in a doublet.
-
Bromine (at C4): Bromine is also an electronegative atom with an electron-withdrawing inductive effect. However, its resonance effect is weaker than that of fluorine. The "heavy atom effect" of bromine can cause a shielding of the ipso-carbon (C4), leading to a more upfield chemical shift than might be expected based solely on electronegativity.
-
Methoxymethyl group (at C2): The -CH₂OCH₃ group is an electron-donating group. The oxygen atom can donate electron density to the ring via resonance, leading to shielding (upfield shift) of the ortho and para carbons relative to the methoxymethyl substituent. The aliphatic carbons of the methoxymethyl group will appear in the upfield region of the spectrum, with the -OCH₃ carbon typically around 58-62 ppm and the -CH₂- carbon in the 68-72 ppm range.
By comparing the predicted spectrum of the target compound with the experimental data for 1-Bromo-2-(methoxymethyl)benzene, the effect of the fluorine atom at C1 can be clearly seen. The chemical shift of C1 is significantly downfield in the fluoro-substituted compound, and the adjacent carbons are also affected. The comparison with 4-Bromo-2-fluoroanisole would highlight the difference between a methoxy and a methoxymethyl substituent at the C2 position.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of this compound, integrating predictive and experimental approaches.
Caption: Workflow for structural elucidation combining predictive and experimental NMR.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of a substituted benzene derivative like this compound.
1. Sample Preparation:
- Weigh approximately 20-50 mg of the purified solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
- Typical acquisition parameters for a mid-field spectrometer (e.g., 400 MHz for ¹H) would be:
- Pulse angle: 30 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2 seconds
- Number of scans: 1024 to 4096 (or more, to achieve an adequate signal-to-noise ratio)
- Spectral width: ~250 ppm
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
- Integrate the peaks (note: ¹³C NMR peak integrals are not always directly proportional to the number of carbons under standard acquisition conditions).
- Analyze the chemical shifts and any observable C-F coupling patterns.
Conclusion
This guide provides a comprehensive framework for understanding and interpreting the ¹³C NMR spectrum of this compound. By leveraging predictive tools and making informed comparisons with structurally related analogs, researchers can confidently assign the carbon signals and confirm the molecular structure. The detailed experimental protocol further equips scientists with the practical knowledge to acquire high-quality spectral data for this and similar compounds, ensuring the integrity and reliability of their research in drug discovery and development.
References
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-(methoxymethyl)benzene. Retrieved from [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2-(methoxymethyl)benzene. Retrieved from [Link]
Sources
Comparative Analysis of Mass Spectrometry Techniques for the Characterization of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene and Its Derivatives
Introduction: The Analytical Imperative for Novel Halogenated Aromatics
In the landscape of modern drug discovery and development, halogenated aromatic compounds serve as indispensable structural motifs and synthetic intermediates. Their unique electronic properties and ability to modulate pharmacokinetic profiles make them prevalent in medicinal chemistry.[1][2] The compound 4-Bromo-1-fluoro-2-(methoxymethyl)benzene represents a class of substituted aromatics where precise structural confirmation and impurity profiling are paramount for advancing a drug candidate.[3] Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[4][5]
This guide provides an in-depth comparison of mass spectrometry ionization techniques for the analysis of this compound and its structural analogs. We will move beyond a simple recitation of methods to explore the underlying principles that dictate the optimal analytical strategy, whether the goal is unambiguous structural elucidation, quantitative analysis, or high-throughput screening. The insights provided are grounded in established spectrometric principles and tailored for researchers, scientists, and drug development professionals who require robust and reliable analytical characterization.
The Analyte's Profile: Predicting Ionization Behavior
The structure of this compound—a neutral, moderately polar, and thermally stable molecule—presents specific considerations for MS analysis. It lacks easily ionizable functional groups (like amines or carboxylic acids), making the choice of ionization technique critical. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a distinctive isotopic signature that is invaluable for identification.[6][7]
Comparative Guide to Ionization Techniques
The selection of an ionization source is the most critical decision in designing an MS experiment. It dictates whether you primarily observe the intact molecule or a rich fingerprint of its fragments. We will compare the three most relevant techniques for this class of compounds: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI): The Gold Standard for Structural Elucidation
Often coupled with Gas Chromatography (GC-MS), Electron Ionization is a high-energy, "hard" ionization technique.[8][9] It bombards the analyte with energetic electrons (typically 70 eV), causing not only ionization but also extensive and reproducible fragmentation.[5][9]
-
Mechanism & Causality: The high energy imparted to the molecule creates a radical cation (M•+) that is vibrationally excited.[9] This excess energy is dissipated through the cleavage of chemical bonds, generating a predictable pattern of fragment ions. This fragmentation pattern serves as a structural fingerprint, often allowing for unambiguous identification by matching against spectral libraries.
-
Expected Spectrum for this compound:
-
Molecular Ion (M•+): A distinct pair of peaks at m/z 218 and 220 (due to ⁷⁹Br and ⁸¹Br isotopes) should be visible, though potentially of low intensity due to the extensive fragmentation.
-
Fragmentation: The fragmentation pathways are predictable based on the stability of the resulting ions. Key fragmentation events include benzylic cleavage and losses of the substituents.
-
-
Advantages: Provides detailed structural information and highly reproducible spectra ideal for library matching.
-
Limitations: The molecular ion peak can be weak or entirely absent for some molecules, making molecular weight determination difficult.[10] It is generally limited to thermally stable and volatile compounds.
Electrospray Ionization (ESI): A Soft Touch for Polar Molecules
ESI is a "soft" ionization technique that generates ions from a liquid phase, making it highly compatible with Liquid Chromatography (LC-MS).[11][12] It is the method of choice for large, polar, and labile molecules.
-
Mechanism & Causality: ESI relies on the formation of pre-charged ions in solution, typically through protonation ([M+H]⁺) or sodiation ([M+Na]⁺).[13] For a neutral, non-basic molecule like this compound, efficient protonation is challenging. The ether oxygen is a weak Lewis base, and ionization efficiency is expected to be low in standard acidic mobile phases.
-
Expected Spectrum:
-
Molecular Ion: If successful, a protonated molecule ([M+H]⁺) would appear as an isotopic pair at m/z 219 and 221. Adducts with sodium ([M+Na]⁺) at m/z 241 and 243 are also possible.
-
Fragmentation: Minimal fragmentation is expected under standard conditions, preserving the molecular weight information.
-
-
Advantages: Excellent for polar and large molecules, easily coupled with LC, and provides clear molecular weight data.
-
Limitations: Poor ionization efficiency for non-polar, neutral compounds without easily ionizable sites.
Atmospheric Pressure Chemical Ionization (APCI): The Bridge for Moderately Polar Analytes
APCI is another LC-MS compatible technique that is well-suited for moderately polar to non-polar compounds that are not easily ionized by ESI.[13]
-
Mechanism & Causality: In APCI, the mobile phase is nebulized and vaporized into a high-temperature source containing a corona discharge needle. The discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase. This process is highly efficient for molecules with even moderate proton affinity.
-
Expected Spectrum:
-
Molecular Ion: A strong signal for the protonated molecule ([M+H]⁺) is expected as an isotopic pair at m/z 219 and 221.
-
Fragmentation: Generally a soft ionization technique, but some in-source fragmentation (e.g., loss of the methoxymethyl group) can be induced by increasing instrumental voltages.
-
-
Advantages: Robust ionization for a wide range of moderately polar compounds, tolerant of higher flow rates and less pure solvents than ESI.
-
Limitations: Less suitable for thermally labile molecules due to the high-temperature source.
Data Presentation: A Comparative Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | High-energy electron bombardment | Formation of charged droplets | Gas-phase proton transfer |
| Ionization Type | Hard | Soft | Soft |
| Molecular Ion | M•+ (often weak) | [M+H]⁺, [M+Na]⁺ (strong, if ionizable) | [M+H]⁺ (strong) |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, preserves molecular weight | Minimal to moderate |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Best For | Structural Elucidation of volatile compounds | Analysis of Polar/Large Molecules | Analysis of Moderately Polar Neutrals |
| Suitability for Target | Excellent for identification | Poor due to low ionizability | Excellent for quantification & MW determination |
Predictive Fragmentation Analysis via Electron Ionization
For definitive identification, understanding the EI fragmentation of this compound is crucial. The primary cleavage points are dictated by the formation of stable carbocations, particularly the tropylium ion and related aromatic structures.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage (α-cleavage): The most favorable cleavage is the loss of the methoxy radical (•OCH₃) from the M•+ to form a stable benzylic cation.
-
Loss of MethoxyMethyl Radical: Cleavage of the C-C bond between the ring and the side chain results in the loss of •CH₂OCH₃.
-
Loss of Bromine: Cleavage of the C-Br bond leads to the loss of a bromine radical (•Br).
-
Phenyl Cation Formation: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common fragment for monosubstituted benzene rings.[14]
Caption: Predicted EI fragmentation pathways for this compound.
Experimental Protocols
The following protocols provide a self-validating system for the analysis of this compound and its derivatives, ensuring reproducibility and data integrity.
Protocol 1: Structural Elucidation via GC-EI-MS
This workflow is designed for the definitive identification of the target compound and its volatile impurities.
Caption: General experimental workflow for GC-EI-MS analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). Vortex to ensure homogeneity.
-
Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Identify the peak corresponding to the target analyte.
-
Analyze the mass spectrum, confirming the molecular ion pair at m/z 218/220.
-
Correlate the observed fragment ions with the predicted fragmentation pattern to confirm the structure.
-
Protocol 2: Quantitative Analysis via LC-APCI-MS
This workflow is ideal for quantifying the target analyte in complex matrices or for analyzing derivatives that may not be suitable for GC.
Methodology:
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution. Dilute the unknown sample to fall within the calibration range.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Corona Current: ~5 µA.
-
Source Temperature: 400°C.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) for the [M+H]⁺ ions at m/z 219 and 221 for maximum sensitivity and selectivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the analyte in the unknown sample by interpolating its peak area on the calibration curve.
-
Conclusion and Recommendations
The choice of mass spectrometry technique for analyzing this compound and its derivatives is dictated entirely by the analytical goal.
-
For unambiguous structural confirmation and impurity identification , GC coupled with Electron Ionization (EI) is the superior method. Its reproducible, information-rich fragmentation patterns provide a definitive structural fingerprint.
-
For quantitative analysis, especially in complex matrices , LC coupled with Atmospheric Pressure Chemical Ionization (APCI) is the recommended approach. Its robust and efficient ionization of this moderately polar neutral molecule yields a strong molecular ion signal ideal for sensitive and selective quantification.
While Electrospray Ionization (ESI) is a powerhouse in many areas of drug development, its application is limited for this specific class of uncharged, non-basic compounds. By understanding the causal relationships between molecular structure and ionization mechanisms, researchers can confidently select the optimal analytical strategy, ensuring data of the highest quality and integrity in their drug development programs.[15]
References
- Mass Spectrometry in Small Molecule Drug Development. (2015).
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review.
- Poon, G. K. (2005). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry.
- Wikipedia contributors. (n.d.). Electron ionization. Wikipedia.
- Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Drug Discovery and Development.
- PharmaFeatures. (n.d.). How is Mass Spectrometry Used in Drug Development?
- Watson, J. T., & Sparkman, O. D. (2007). Electron Ionization for GC–MS. LCGC International.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018).
- NIST. (n.d.). Benzene, 1-bromo-2-fluoro-. In NIST Chemistry WebBook.
- ChemUniverse. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
- Semantic Scholar. (n.d.). Ionization Techniques in Mass Spectrometry: A Review.
- Varmuza, K., & Krenmayr, P. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65.
- National Institutes of Health. (n.d.). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives.
- National Institutes of Health. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization.
- BenchChem. (2025). A Comparative Study of Ionization Methods for 4-Amyloxybenzaldehyde-d1.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of benzene fragmentation pattern of ions.
- Malleswari, T., et al. (2022). Mass Spectroscopy and Ionization Techniques. American Journal of Pharmacy and Health Research.
- ResearchGate. (n.d.). Comparison of four ambient ionization methods via methoxy KMD plotting.
- Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.
- Slideshare. (n.d.). Mass chart Fragmentation.
- ChemSynthesis. (2025). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene.
- Mass Spectrometry: Fragmentation. (n.d.).
- BLDpharm. (n.d.). 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 5. rroij.com [rroij.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Ionization Techniques in Mass Spectrometry: A Review | Semantic Scholar [semanticscholar.org]
- 12. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. longdom.org [longdom.org]
A Comparative Guide to the Reactivity of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene and Its Isomers for Synthetic Chemistry Professionals
For the discerning researcher in synthetic and medicinal chemistry, the selection of appropriately functionalized building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Substituted bromofluorobenzenes are a versatile class of reagents, offering multiple handles for sequential functionalization. This guide provides an in-depth comparison of the reactivity of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene with its simpler isomers: 2-bromofluorobenzene , 3-bromofluorobenzene , and 4-bromofluorobenzene . Our analysis is grounded in the fundamental principles of physical organic chemistry and supported by established experimental trends, offering predictive insights for reaction design and optimization.
Understanding the Substituent Effects: A Triad of Influences
The reactivity of these aromatic compounds is governed by a delicate interplay of electronic and steric effects imparted by the fluoro, bromo, and methoxymethyl substituents.
-
Fluorine: Characterized by a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). The inductive effect typically dominates, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.[1]
-
Bromine: Similar to fluorine, it exhibits a -I and +M effect. However, its larger size and lower electronegativity make it a better leaving group in many reactions, particularly in metal-catalyzed cross-couplings.
-
Methoxymethyl Group (-CH₂OCH₃): This group is electronically distinct from a methoxy group (-OCH₃). The intervening methylene spacer isolates the oxygen's lone pairs from the aromatic π-system, largely nullifying any significant resonance effect. Its electronic influence is therefore minimal, akin to a methyl group.[2] However, its primary contribution is steric hindrance, which can significantly influence the accessibility of adjacent reaction sites.
The interplay of these effects dictates the preferred reaction pathways and relative rates for each isomer.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Buchwald-Hartwig Aminations
Palladium-catalyzed cross-coupling reactions are mainstays in modern synthesis for the formation of C-C and C-N bonds.[3][4][5] The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The established order of reactivity for halogens in this step is I > Br > Cl >> F, a direct consequence of their bond dissociation energies.[6]
Expected Reactivity in Suzuki-Miyaura and Buchwald-Hartwig Reactions
Given that the C-Br bond is significantly more reactive than the C-F bond, all isomers are expected to selectively react at the brominated position under standard palladium-catalyzed conditions.[6] The primary differentiator in reactivity among these isomers will be the electronic environment of the C-Br bond and any steric hindrance impeding the approach of the bulky palladium catalyst.
| Isomer | Key Influencing Factors | Predicted Relative Reactivity |
| This compound | Steric Hindrance: The ortho-methoxymethyl group significantly shields the C-Br bond, likely slowing the rate of oxidative addition. | Lowest |
| 2-Bromofluorobenzene | Steric Hindrance: The ortho-fluorine atom provides some steric hindrance, though less than the methoxymethyl group. | Moderate |
| 3-Bromofluorobenzene | Minimal Steric Hindrance: Both ortho positions to the bromine are occupied by hydrogen, minimizing steric impediment. | High |
| 4-Bromofluorobenzene | Minimal Steric Hindrance: Both ortho positions to the bromine are occupied by hydrogen, minimizing steric impediment. | High |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Metal-Halogen Exchange: Lithiation and Grignard Reagent Formation
Metal-halogen exchange is a powerful method for generating aryllithium or Grignard reagents, which are potent nucleophiles and bases.[7] The reaction typically involves the treatment of an aryl halide with an organolithium reagent (e.g., n-BuLi) or magnesium metal. The rate of this exchange generally follows the trend I > Br > Cl.
Regioselectivity and Reactivity Considerations
For all the bromofluorobenzene isomers, metal-halogen exchange is expected to occur selectively at the C-Br bond, as the C-F bond is significantly less reactive.
-
This compound: The ortho-methoxymethyl group could potentially direct lithiation to the adjacent C-3 position via coordination with the lithium reagent. However, at low temperatures (e.g., -78 °C), lithium-halogen exchange at the C-Br bond is generally much faster and would be the expected major pathway. The steric bulk of the methoxymethyl group may slightly retard the rate of exchange compared to the unhindered isomers.
-
2-Bromofluorobenzene: Upon formation of the Grignard reagent, this isomer is known to be a precursor to benzyne via elimination of magnesium bromofluoride. This reactivity should be considered when planning subsequent reactions.[8][9]
-
3-Bromofluorobenzene and 4-Bromofluorobenzene: These isomers are expected to undergo clean metal-halogen exchange at the C-Br bond to form the corresponding Grignard or aryllithium reagents.[10] The relative rates of formation are anticipated to be similar and faster than the sterically hindered isomers.
| Isomer | Expected Outcome of Metal-Halogen Exchange | Potential Side Reactions/Further Reactivity |
| This compound | Formation of the corresponding aryllithium or Grignard reagent at the C-4 position. | Possible competing ortho-directed metalation at C-3, though less likely at low temperatures. |
| 2-Bromofluorobenzene | Formation of the Grignard reagent at the C-2 position. | Elimination to form benzyne. |
| 3-Bromofluorobenzene | Clean formation of the aryllithium or Grignard reagent at the C-3 position. | Minimal. |
| 4-Bromofluorobenzene | Clean formation of the aryllithium or Grignard reagent at the C-4 position. | Minimal. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[11] In the absence of such strong activating groups, the bromofluorobenzene isomers are generally unreactive towards SNAr under standard conditions.
However, it is noteworthy that in SNAr reactions, fluoride can be a better leaving group than bromide if the rate-determining step is the initial nucleophilic attack, as the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic.[12] For a reaction to proceed on these unactivated rings, very harsh conditions or the generation of a benzyne intermediate would be necessary. The comparative reactivity in this context is less predictable without specific experimental data under such forcing conditions.
Conclusion
The reactivity of this compound is significantly influenced by the steric presence of the methoxymethyl group. In the most common and synthetically valuable transformations, such as palladium-catalyzed cross-coupling and metal-halogen exchange, this isomer is predicted to be the least reactive due to steric hindrance around the C-Br bond. In contrast, the less hindered isomers, 3-bromofluorobenzene and 4-bromofluorobenzene, are expected to exhibit higher reactivity. The unique reactivity of 2-bromofluorobenzene as a benzyne precursor sets it apart.
This guide serves as a predictive framework for chemists to anticipate reactivity trends and to select the most appropriate starting materials and reaction conditions for their synthetic targets. While direct quantitative comparisons are sparse, the foundational principles of organic chemistry provide a robust basis for rational reaction design.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromofluorobenzene isomer (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), followed by the solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For the sterically hindered this compound, a longer reaction time or higher temperature may be required.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Lithiation and Trapping with an Electrophile
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the bromofluorobenzene isomer (1.0 equiv) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv, typically as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF, 1.2-1.5 equiv) dropwise to the aryllithium solution at -78 °C. Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Logical Relationship Diagram
Caption: Influence of steric and electronic factors on predicted reactivity.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support Center.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Technical Support Center.
- Blog. (2025). What are the products when 4 - Bromofluorobenzene reacts with Grignard reagents?
- Chegg. (2022). Solved 7.
-
Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring?[Link]
- PubMed. (2019). Steric and Electronic Effects of Electrochemically Generated Aryl Radicals on Grafting of the Graphite Surface.
- BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics. BenchChem Technical Support Center.
- Guidechem. (2021). 1-bromo-2-fluorobenzene reaction with magnesium and furan.
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Jasperse, J. Grignard Reaction. Chem 355.
- ResearchGate. (2017).
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
- Chemistry LibreTexts. (2023).
- Unknown. Experiment 25 – The Grignard Reaction.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Technical Support Center.
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]
- Molecules. (2017).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
- Angewandte Chemie International Edition. (2020).
-
YouTube. (2017). Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]
- PubMed. (2018).
- MDPI. (2022). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling.
-
Wikipedia. (2024). Methoxymethyl ether. [Link]
- The Suzuki Reaction. (2014).
- ResearchGate. (2019).
- University of Rochester. Directed (ortho)
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Dalton Transactions. (2024).
- PubMed Central. (2022).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Steric and Electronic Effects of Electrochemically Generated Aryl Radicals on Grafting of the Graphite Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. guidechem.com [guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. hopemaxchem.com [hopemaxchem.com]
- 11. mason.gmu.edu [mason.gmu.edu]
- 12. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Suzuki Couplings: 4-Bromo-1-fluoro-2-(methoxymethyl)benzene vs. 4-bromo-2-fluoroanisole
Introduction: The Nuances of Ortho-Substitution in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its functional group tolerance and reliability in forging carbon-carbon bonds.[1][2] In the landscape of drug discovery and materials science, the synthesis of substituted biaryls is a constant pursuit, where the specific substitution pattern on an aromatic ring can profoundly influence a molecule's biological activity or material properties.
This guide provides an in-depth comparison of two structurally similar yet reactively distinct aryl bromide building blocks: 4-Bromo-1-fluoro-2-(methoxymethyl)benzene and 4-bromo-2-fluoroanisole . While differing by only a single methylene (-CH₂-) linker, their performance in the palladium-catalyzed Suzuki coupling can vary significantly. We will dissect the underlying steric and electronic factors, provide comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their synthetic campaigns.
Molecular Structure: A Tale of Steric Hindrance and Conformational Flexibility
The fundamental difference between the two molecules lies in the nature of the ortho-substituent to the reactive C-Br bond. 4-bromo-2-fluoroanisole features a methoxy (-OCH₃) group, whereas this compound has a methoxymethyl (-CH₂OCH₃) group.
Caption: Structural comparison of the two aryl bromides.
This seemingly minor structural alteration has profound consequences:
-
Steric Bulk: The methoxymethyl group is substantially bulkier than the methoxy group. The additional methylene unit and the free rotation around the Ar-CH₂ and CH₂-O bonds allow it to sweep out a larger volume of space adjacent to the reaction center.
-
Electronic Effects: Both groups are ortho, para-directing activators, though the methoxy group has a stronger electron-donating resonance effect. The inductive effect of the oxygen atom in the methoxymethyl group is insulated from the aromatic ring by the methylene spacer.
These differences primarily influence the kinetics of the Suzuki coupling's catalytic cycle, particularly the initial oxidative addition step.
Mechanistic Implications in the Suzuki Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The steric and electronic properties of the aryl halide substrate can significantly impact the efficiency of each step.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition (Rate-Determining Step): This initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond, is the most sensitive to steric hindrance.[3][4] For This compound , the bulky ortho-substituent creates a sterically congested environment, impeding the approach of the palladium catalyst. This results in a slower reaction rate compared to 4-bromo-2-fluoroanisole . Consequently, reactions with the methoxymethyl-substituted compound often require more forcing conditions—higher temperatures, longer reaction times, or more specialized, highly active catalyst systems.[5][6]
-
Transmetalation and Reductive Elimination: While steric effects can also play a role in these later steps, their influence is generally considered secondary to the oxidative addition bottleneck for hindered substrates.[7][8] The choice of base and ligand often has a more pronounced effect on the transmetalation step.[2][9]
Comparative Experimental Data
Direct, side-by-side comparative studies for these specific substrates are not extensively published. However, by compiling data from reactions with analogous sterically hindered and unhindered substrates, a clear performance trend emerges.
| Parameter | 4-bromo-2-fluoroanisole (Less Hindered) | This compound (More Hindered) | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Standard, less active catalysts are often sufficient. |
| Typical Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, or other bulky biaryl phosphines | Bulky, electron-rich monophosphine ligands are required to form highly active, monoligated Pd(0) species that can overcome the steric barrier of oxidative addition.[5][6] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, more oxophilic bases like K₃PO₄ are often preferred for hindered couplings to facilitate the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, Dioxane, 2-MeTHF | Anhydrous conditions with stronger bases are common for challenging couplings. |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is needed to overcome the activation barrier for oxidative addition. |
| Typical Yield | Good to Excellent (80-95%) | Moderate to Good (65-85%) | The inherent steric challenge often leads to lower yields or requires more extensive optimization. |
Note: The data presented is compiled from various sources and represents typical reaction outcomes. Yields are highly dependent on the specific boronic acid partner and precise reaction conditions.
Experimental Protocols
The following protocols are designed as robust starting points for researchers.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Suzuki Coupling of 4-bromo-2-fluoroanisole (Standard Conditions)
This protocol utilizes a common and reliable catalyst system suitable for this less-hindered substrate.
Reagents:
-
4-bromo-2-fluoroanisole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-fluoroanisole, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Using syringes, add the degassed 1,4-dioxane and water.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki Coupling of this compound (Hindered Conditions)
This protocol employs a more active catalyst system designed to overcome the steric barrier.[5][6]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Using a syringe, add the degassed toluene.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
The choice between 4-bromo-2-fluoroanisole and This compound is a classic case of balancing synthetic accessibility against desired structural complexity.
-
Choose 4-bromo-2-fluoroanisole when a direct ortho-methoxy group is required and a straightforward, robust, and high-yielding coupling is desired. It is compatible with a wide range of standard Suzuki conditions and is generally the more "user-friendly" of the two reagents.
-
Choose this compound when the synthetic target specifically requires the ortho-methoxymethyl motif. Researchers must be prepared to employ more specialized and active catalyst systems, such as those utilizing bulky biarylphosphine ligands, and invest more effort in optimizing reaction conditions (higher temperatures, stronger bases) to overcome the significant steric hindrance at the C-Br bond.
By understanding the fundamental principles of steric hindrance in the Suzuki-Miyaura catalytic cycle, chemists can rationally design experiments, troubleshoot difficult couplings, and successfully incorporate these valuable building blocks into their synthetic routes.
References
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroanisole. Retrieved from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Semantic Scholar. Retrieved from [Link]
-
Liu, Y., et al. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kim, H. J., & Lee, P. H. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nakao, R., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
Liu, Y., et al. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. OUCI. Retrieved from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
- Various Authors. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
-
Nakao, R., et al. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Retrieved from [Link]
-
Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Retrieved from [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]
-
So, C. M., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Retrieved from [Link]
-
Various Authors. (2020). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate. Retrieved from [Link]
-
Various Authors. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved from [Link]
-
Various Authors. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... ResearchGate. Retrieved from [Link]
-
MacNeil, J. I., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Publishing. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Utility of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene in Modern Drug Discovery
For the discerning medicinal chemist, the selection of foundational building blocks is a critical determinant of synthetic efficiency and, ultimately, the success of a drug discovery campaign. Aryl halides, in particular, serve as versatile linchpins for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity and application of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene , a key intermediate in the synthesis of targeted therapeutics. We will explore its performance in cornerstone reactions, compare it with a close structural analog, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
Structural and Reactivity Analysis: A Tale of Two Ethers
The reactivity of an aryl halide in transition metal-catalyzed cross-coupling reactions is a delicate interplay of electronic and steric factors. To appreciate the unique characteristics of this compound, it is instructive to compare it with its frequently encountered counterpart, 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
The primary distinction lies in the ether substituent at the 2-position: a methoxymethyl group (-CH₂OCH₃) versus a benzyloxy group (-OCH₂Ph). While both are electron-donating, the steric bulk of the benzyloxy group can present a significant impediment in certain transformations. The less sterically encumbered methoxymethyl group of our title compound often translates to enhanced reactivity, potentially allowing for milder reaction conditions and lower catalyst loadings in sterically sensitive reactions.
| Property | This compound | 4-(Benzyloxy)-2-bromo-1-fluorobenzene |
| Molecular Formula | C₈H₈BrFO | C₁₃H₁₀BrFO |
| Molecular Weight | 219.05 g/mol | 297.12 g/mol |
| Steric Hindrance at C2 | Moderate | High |
| Expected Reactivity in Cross-Coupling | Generally Higher | Generally Lower |
This difference in steric demand can be a deciding factor when choosing a building block for a complex synthesis, particularly when multiple bulky fragments are to be joined.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Medicinal Chemistry
The true value of this compound is realized in its utility in forming carbon-carbon and carbon-nitrogen bonds, fundamental transformations in the synthesis of biologically active molecules.
Suzuki-Miyaura Coupling: A Case Study in BTK Inhibitor Synthesis
The Suzuki-Miyaura reaction is a powerful tool for the creation of biaryl structures, a common motif in kinase inhibitors. A notable application of this compound is in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors.
Experimental Protocol: Synthesis of 2-(4-(5-Fluoro-2-(methoxymethyl)-4-(1H-pyrazol-1-yl)phenyl)pyrimidin-2-ylamino)-2-methylpropan-1-ol
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water are added (2-((1-hydroxy-2-methylpropan-2-yl)amino)pyrimidin-4-yl)boronic acid (1.2 equiv) and potassium carbonate (2.0 equiv). The vessel is purged with argon for 15 minutes.
-
Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv) is added, and the vessel is sealed.
-
Reaction Conditions: The mixture is heated to 95 °C for 16 hours.
-
Work-up and Purification: Upon cooling, the reaction is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
This transformation highlights the robustness of the C-Br bond in this compound for selective palladium-catalyzed cross-coupling, leaving the fluoro and methoxymethyl groups intact for further synthetic manipulation or for their roles in modulating the pharmacological properties of the final compound. The fluorine atom, in particular, is a valuable addition in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.
Buchwald-Hartwig Amination: Forging the C-N Bond
The introduction of nitrogen-containing moieties is another cornerstone of drug synthesis. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, and this compound is a competent substrate for this transformation. The less sterically demanding methoxymethyl group, compared to a benzyloxy group, can be advantageous in facilitating the formation of the crucial palladium-amide complex.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: A dried Schlenk tube is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos, 1-2 mol%). The tube is evacuated and backfilled with argon.
-
Solvent Addition: Anhydrous toluene or dioxane is added.
-
Reaction Conditions: The mixture is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues. The filtrate is concentrated, and the product is purified by column chromatography.
Organometallic Transformations: Grignard and Lithiation-Borylation Reactions
Beyond palladium catalysis, this compound is amenable to the formation of organometallic reagents, opening up a different portfolio of synthetic possibilities.
Grignard Reagent Formation and Application
The formation of a Grignard reagent from this compound provides a potent nucleophile for reaction with a wide array of electrophiles. Strict anhydrous conditions are paramount for the success of this reaction.
Experimental Protocol: Preparation and Use of (5-Fluoro-2-(methoxymethyl)phenyl)magnesium bromide
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be rigorously dried.
-
Magnesium Activation: Magnesium turnings (1.2 equiv) are placed in the flask. A crystal of iodine can be added to initiate the reaction.
-
Grignard Formation: A solution of this compound (1.0 equiv) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is then added to a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous THF at an appropriate temperature (often 0 °C to room temperature).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent.
Lithiation-Borylation: A Modern Approach to Boronic Esters
The lithiation-borylation reaction is a powerful method for the synthesis of functionalized boronic esters, which are themselves versatile intermediates in Suzuki-Miyaura couplings. This two-step, one-pot procedure involves a lithium-halogen exchange followed by trapping of the resulting aryllithium with a boronic ester.
Conceptual Experimental Protocol: Lithiation-Borylation
-
Reaction Setup: A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Lithiation: n-Butyllithium (1.1 equiv) is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Borylation: A solution of a suitable boronic ester, such as pinacolborane or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, (1.2 equiv) in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride, and the boronic ester product is extracted.
Visualizing the Synthetic Pathways
To aid in the conceptualization of the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Buchwald-Hartwig amination workflow.
Caption: Grignard reaction workflow.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in the medicinal chemist's arsenal. Its favorable balance of reactivity and functionality, particularly the presence of the synthetically useful bromine and the bioisosteric fluorine, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The reduced steric hindrance of the methoxymethyl group offers a tangible advantage over bulkier ether-substituted analogs in a variety of key synthetic transformations. As the demand for novel, highly functionalized therapeutic agents continues to grow, the strategic application of well-characterized and reactive intermediates like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Available at: [Link]
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available at: [Link]
- Google Patents. WO2003010158A1 - Novel compounds.
-
ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Available at: [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available at: [Link]
-
University of Bristol. Lithiation-Borylation in Synthesis. Available at: [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]
-
AccelaChem. N/A,4-Bromo-1-fluoro-2-(trimethoxymethyl)benzene. Available at: [Link]
-
ChemUniverse. This compound. Available at: [Link]
-
XD BIOCHEMS. News - Title: 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns. Available at: [Link]
-
EON Biotech. 4-bromo-2-fluoro-1-(methoxymethyl)benzene – (95068-02-3). Available at: [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]
-
University of Bristol. Standard Lithiation–Borylation A user's guide. Available at: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
A Strategic Guide to Reagent Selection: Alternatives to 4-Bromo-1-fluoro-2-(methoxymethyl)benzene in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of functionalized building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The 4-bromo-1-fluoro-2-substituted benzene scaffold is a cornerstone in the construction of complex molecules, offering a handle for cross-coupling (the bromine), a metabolically stable fluorine atom, and a versatile position for further functionalization.
This guide provides an in-depth comparison of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene with viable alternative reagents. We will move beyond a simple listing of options to explore the causality behind experimental choices, focusing on how the substituent at the 2-position influences reactivity, stability, and synthetic strategy. By examining the interplay of protecting group chemistry, steric effects, and electronic properties, this guide equips you with the data and rationale to select the optimal building block for your specific target.
The Core Reagent: Profiling this compound
This compound (CAS 842167-67-3) is a versatile reagent where the key feature is the methoxymethyl (MOM) ether.[1] This group serves as a stable, acid-labile protecting group for a hydroxymethyl functionality. The primary synthetic utility of this reagent is to act as a precursor for 2-hydroxymethyl-4-fluoro-biphenyl or related structures after a cross-coupling reaction, followed by deprotection.
-
Key Applications: Primarily used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to introduce the 4-fluoro-2-(methoxymethyl)phenyl moiety.[2][3]
-
Deprotection: The MOM group is reliably cleaved under acidic conditions (e.g., HCl in an alcohol solvent or Lewis acids), which may not be suitable for acid-sensitive substrates.
A Framework for Selecting the Right Reagent
The choice of reagent is not arbitrary; it is a strategic decision based on the overall synthetic plan. Key considerations include the compatibility of downstream reaction conditions, the desired final functionality, and the specific demands of the core coupling reaction. The following workflow provides a logical pathway for this selection process.
Caption: Workflow for selecting an alternative reagent.
Comparative Analysis of Alternative Reagents
We will evaluate alternatives in two main classes: those with different protecting groups for the hydroxymethyl moiety and those with entirely different functional groups at the 2-position.
Class 1: Orthogonal Protecting Group Strategies
The primary driver for choosing an alternative to the MOM-protected reagent is the need for orthogonal deprotection conditions that are compatible with other functional groups in the molecule.
| Reagent Class | Protecting Group | Deprotection Conditions | Key Advantages & Disadvantages |
| ...-2-(methoxymethyl)benzene | Methoxymethyl (MOM) | Acidic (e.g., HCl, TFA) | Adv: Stable, common, reliable cleavage. Disadv: Not suitable for acid-sensitive substrates. |
| ...-2-(benzyloxymethyl)benzene | Benzyloxymethyl (BOM) | Hydrogenolysis (H₂, Pd/C) | Adv: Mild, neutral deprotection. Orthogonal to acid/base labile groups. Disadv: Incompatible with reducible groups (alkenes, alkynes, nitro). |
| ...-2-((tert-butyldimethylsilyloxy)methyl)benzene | TBDMSOM | Fluoride source (TBAF) | Adv: Very mild, neutral deprotection. Orthogonal to most other groups. Disadv: Silyl ethers can be labile to strong acid/base. Higher cost. |
Class 2: Functional Group Variants and Their Impact on Reactivity
Replacing the methoxymethyl group with other substituents alters the steric and electronic environment around the C-Br bond, which can significantly impact the efficiency of cross-coupling reactions.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are representative procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for similar aryl bromides. [2] Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Toluene (8 mL) and Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1-fluoro-2-methoxybenzene
This reaction demonstrates the use of a common alternative reagent for C-N bond formation. [3][4][5] Materials:
-
4-Bromo-1-fluoro-2-methoxybenzene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) (or a pre-formed G3-precatalyst)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium source, ligand (if not using a precatalyst), and sodium tert-butoxide.
-
Add 4-Bromo-1-fluoro-2-methoxybenzene, followed by morpholine and anhydrous toluene.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
While This compound is a highly effective building block, its optimal use is confined to synthetic routes that can tolerate acidic deprotection conditions. For syntheses requiring orthogonal strategies, analogs protected with BOM or TBDMSOM groups offer excellent, albeit potentially more expensive, alternatives. Furthermore, for cases where the C2 substituent is not a masked hydroxymethyl group, reagents like 4-bromo-1-fluoro-2-methoxybenzene or 4-bromo-2-fluorobenzaldehyde provide distinct advantages. The former often exhibits enhanced reactivity in cross-coupling due to lower steric hindrance and strong electron-donating character,[6] while the latter introduces a versatile aldehyde handle for subsequent transformations. The ultimate choice hinges on a careful, holistic evaluation of the target molecule's structure, the planned synthetic sequence, and the chemical compatibility of all reaction steps.
References
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
- Unknown Author. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Unknown Author. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
- Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
- BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics.
- Narasimhan, N. S., & Mali, R. S. (1977). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 33(1), 1-4.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Schlosser, M., & Guio, L. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- ChemUniverse. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457-2483.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). A Comparative Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4 and its Non-Deuterated Analog for Researchers.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- AccelaChem. (n.d.). N/A,4-Bromo-1-fluoro-2-(trimethoxymethyl)benzene.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-fluoro-2-methoxybenzene.
- PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.
- ChemSynthesis. (2025). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoroanisole 97.
- Oakwood Chemical. (n.d.). 1-bromo-4-fluoro-2-(methoxymethyl) benzene.
- BenchChem. (n.d.). 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene.
Sources
The Synthetic Chemist's Guide to 4-Bromo-1-fluoro-2-(methoxymethyl)benzene: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, substituted bromofluorobenzenes serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth cost-benefit analysis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene , a key intermediate for introducing the valuable 2-fluoro-4-hydroxyphenyl moiety.
We will objectively compare this methoxymethyl (MOM)-protected reagent with its common alternative, the benzyl (Bn)-protected analogue, focusing on the practical implications of their use in palladium-catalyzed cross-coupling reactions. This analysis is grounded in a synthesis of field-proven insights and experimental data to empower researchers to make informed decisions in their synthetic strategies.
The Strategic Importance of the 2-Fluoro-4-hydroxyphenyl Scaffold
The 2-fluoro-4-hydroxyphenyl motif is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the phenolic hydroxyl group provides a crucial handle for further functionalization or can act as a key pharmacophoric element. The strategic placement of a bromine atom allows for the facile introduction of diverse functionalities through well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
The choice of the protecting group for the phenolic hydroxyl is therefore not a trivial one. It dictates the reaction conditions that can be employed in subsequent steps and the ultimate deprotection strategy, both of which have significant cost and time implications.
Comparative Analysis: MOM vs. Benzyl Protection
The two most common strategies for protecting the hydroxyl group in the 4-bromo-2-fluorophenol precursor involve the use of a methoxymethyl (MOM) ether or a benzyl (Bn) ether. Let's dissect the advantages and disadvantages of each approach.
Diagram: Synthetic Utility Workflow
Caption: A generalized workflow for the synthesis of 2-fluoro-4-hydroxyphenyl derivatives.
Cost Analysis
A direct cost comparison can be challenging due to fluctuating supplier prices and scales of synthesis. However, a qualitative and semi-quantitative analysis of the key cost drivers provides valuable insights.
| Component | "this compound" (MOM-protected) | "4-Bromo-1-fluoro-2-(benzyloxy)benzene" (Bn-protected) | Key Considerations |
| Starting Material Cost | Moderate | Moderate to High | The price of the protected starting materials can vary. In-house synthesis from 4-bromo-2-fluorophenol is a common industrial strategy. |
| Protecting Group Reagent Cost | Lower . Chloromethyl methyl ether (MOM-Cl) is a relatively inexpensive reagent.[1][2] | Higher . Benzyl bromide is generally more expensive than MOM-Cl. | MOM-Cl is a known carcinogen and requires careful handling, which can add to operational costs.[2] |
| Deprotection Reagent Cost | Lower . Acidic deprotection typically utilizes common and inexpensive acids like HCl or TFA. | Higher . Catalytic hydrogenolysis requires a palladium catalyst (e.g., Pd/C), which is a significant cost driver, especially at scale. | The cost of the palladium catalyst can sometimes be mitigated by catalyst recycling. |
| Overall Process Cost | Generally Lower . The lower cost of both the protecting and deprotection reagents often makes the MOM-based route more economical. | Generally Higher . The primary cost driver is the palladium catalyst required for deprotection. |
Performance and Benefit Analysis
The "benefit" of a synthetic route extends beyond just the financial cost and encompasses factors like reaction efficiency, robustness, and compatibility with other functional groups.
| Feature | "this compound" (MOM-protected) | "4-Bromo-1-fluoro-2-(benzyloxy)benzene" (Bn-protected) | Key Considerations |
| Stability | Stable to a wide range of non-acidic conditions, including organometallics and strong bases.[3] | Generally stable, but can be susceptible to cleavage under certain reductive or strongly acidic conditions. | The choice of protecting group must be compatible with all planned downstream reactions. |
| Suzuki-Miyaura Coupling Yield | Good to Excellent . Typically high yields are achievable in Suzuki-Miyaura cross-coupling reactions. | Good to Excellent . Also provides high yields in Suzuki-Miyaura reactions. | The specific reaction conditions (catalyst, base, solvent) will ultimately determine the yield. |
| Buchwald-Hartwig Amination Yield | Good . Generally provides good yields in amination reactions. | Good . Also performs well in Buchwald-Hartwig aminations. | Ligand choice is critical for optimizing yields in these reactions. |
| Deprotection Conditions | Acidic Hydrolysis . Typically requires treatment with acids like HCl or TFA.[4] | Catalytic Hydrogenolysis . Requires H₂ gas and a palladium catalyst (e.g., Pd/C).[5] | Orthogonality is Key : The MOM group is labile to acid, while the benzyl group is removed under reductive conditions. This allows for selective deprotection in the presence of other functional groups. For instance, if a molecule contains a reducible functional group (e.g., a nitro group or an alkene), hydrogenolysis of a benzyl ether is not a viable option, making the MOM group the superior choice. Conversely, if a molecule is acid-sensitive, the benzyl group would be preferred. |
| Safety and Handling | MOM-Cl is a carcinogen .[2] Requires stringent safety protocols. | Benzyl bromide is a lachrymator . Requires handling in a well-ventilated fume hood. | The toxicity of the protecting group reagent is a significant consideration, particularly for large-scale synthesis. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol describes a typical Suzuki-Miyaura coupling reaction to form a biaryl structure.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A streamlined workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the MOM Group
This protocol outlines the acidic hydrolysis of the MOM ether to reveal the free phenol.
Materials:
-
MOM-protected compound (1.0 eq)
-
Methanol
-
Concentrated HCl
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a few drops of concentrated HCl to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected product.
Applications in Drug Discovery: The "Benefit" Realized
The utility of the 2-fluoro-4-hydroxyphenyl scaffold is underscored by its presence in a number of FDA-approved drugs and clinical candidates. The strategic incorporation of fluorine often leads to improved pharmacological properties.[6][7][8][9]
For instance, the presence of fluorinated phenyl groups is a common feature in many modern pharmaceuticals, contributing to enhanced efficacy and bioavailability.[6][10] The ability to efficiently synthesize precursors to these valuable motifs is therefore of paramount importance.
Conclusion and Recommendations
The choice between using "this compound" and its benzyl-protected counterpart is a nuanced decision that hinges on the specific requirements of the synthetic route.
Choose "this compound" when:
-
Cost is a primary driver: The lower cost of the protecting and deprotection reagents makes this a more economical choice, especially at scale.
-
The target molecule contains reducible functional groups: The acidic deprotection of the MOM group is orthogonal to the hydrogenolysis conditions required for benzyl ether cleavage, making it the ideal choice for molecules containing alkenes, alkynes, or nitro groups.
-
Mild deprotection is not a strict requirement: While acidic deprotection is generally straightforward, it may not be suitable for highly acid-sensitive substrates.
Choose the benzyl-protected alternative when:
-
The target molecule is acid-sensitive: The neutral conditions of catalytic hydrogenolysis are advantageous for substrates that would not tolerate acidic deprotection.
-
Handling of a carcinogenic reagent is to be avoided: While benzyl bromide is a lachrymator, the high carcinogenicity of MOM-Cl may make the benzyl route preferable from a safety and handling perspective in some laboratory settings.
-
The cost of a palladium catalyst is not a prohibitive factor.
Ultimately, a thorough analysis of the entire synthetic sequence, including the nature of all functional groups present in the molecule and the overall cost constraints, will guide the prudent chemist to the optimal choice of building block. This guide provides the foundational data and logical framework to support that critical decision-making process.
References
- BenchChem. (2026). A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols.
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- NIH. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- ACS Publications. (n.d.). Protection (and Deprotection)
- ResearchGate. (2025). A Modified Low-cost Preparation of Chloromethyl Methyl Ether (MOM-Cl).
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- IndiaMART. (n.d.).
- ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- MDPI. (2020). Fluorine-containing drugs approved by the FDA in 2019.
- BenchChem. (n.d.). Benzyl chloromethyl ether | 35364-99-9.
- NIH. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
- NIH. (n.d.). Synthesis of Bioactive Molecules through Multicomponent Reactions.
- ResearchGate. (2015). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013.
- Sigma-Aldrich. (n.d.). Chloromethyl methyl ether MOM chloride.
- Sigma-Aldrich. (n.d.). Chloromethyl methyl ether technical grade.
- ChemUniverse. (n.d.). This compound.
- ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.indiamart.com [m.indiamart.com]
- 3. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or specialized chemical entities is paramount. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene serves as a key structural motif in various research applications, yet a comprehensive, publicly available repository of its spectroscopic data is notably absent. This guide provides an in-depth, comparative analysis of its expected spectroscopic characteristics, benchmarked against structurally related and more readily available analogues. By dissecting the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we offer a robust framework for the identification and characterization of this compound and similar structures.
Structural Overview and Comparative Framework
The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a methoxymethyl group on a benzene ring, gives rise to a distinct spectroscopic fingerprint. To elucidate this, we will draw direct comparisons with the following commercially available analogues for which experimental data is accessible:
-
Analogue A: 1-Bromo-2-(methoxymethyl)benzene [1] - Lacks the fluorine atom, allowing for the isolation of fluorine's electronic and coupling effects.
-
Analogue B: 4-Bromo-1-fluoro-2-methoxybenzene [2] - Features a methoxy group directly attached to the ring, highlighting the influence of the benzylic methylene (-CH₂-) group.
-
Analogue C: 1-Bromo-2,4-dimethoxybenzene [3] - Provides insights into the chemical shifts of aromatic protons with multiple electron-donating groups.
This comparative approach allows us to predict the spectral features of our target compound with a high degree of confidence, grounded in established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we anticipate a complex interplay of substituent effects on the chemical shifts and coupling constants of the aromatic protons and carbons.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to the protons at positions 3, 5, and 6 of the benzene ring. The electron-donating methoxymethyl group and the electron-withdrawing halogen substituents will dictate their chemical shifts.[4][5]
-
H-3: This proton is ortho to the electron-donating methoxymethyl group and is expected to be the most shielded (lowest chemical shift) of the aromatic protons.
-
H-5: Situated between the bromine and fluorine atoms, this proton will experience the deshielding effects of both halogens.
-
H-6: This proton is ortho to the fluorine atom and will exhibit a characteristic doublet of doublets due to coupling with both H-5 and the fluorine atom.
The aliphatic region will feature two singlets: one for the benzylic methylene protons (-CH₂-) and another for the methoxy protons (-OCH₃).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display signals for the six aromatic carbons and two aliphatic carbons. A key feature will be the presence of carbon-fluorine (C-F) coupling, which provides definitive evidence for the fluorine substitution.[6][7][8] The carbon directly bonded to the fluorine atom (C-1) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz.[9] Carbons at the ortho (C-2, C-6) and meta (C-3, C-5) positions will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[10][11]
Comparative Data Table
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound (Predicted) | H-3: ~6.9-7.1H-5: ~7.3-7.5H-6: ~7.1-7.3 | -CH₂-: ~4.5-OCH₃: ~3.4 | C-1: ~160 (d, ¹JCF ≈ 250 Hz)C-2: ~130 (d, ²JCF ≈ 20 Hz)C-3: ~115 (d, ⁴JCF ≈ 2 Hz)C-4: ~118 (d, ⁴JCF ≈ 4 Hz)C-5: ~128 (d, ³JCF ≈ 8 Hz)C-6: ~117 (d, ²JCF ≈ 25 Hz) | -CH₂-: ~68-OCH₃: ~58 |
| Analogue A: 1-Bromo-2-(methoxymethyl)benzene | 7.1-7.6 (multiplet) | 4.5 (s), 3.4 (s) | 127.5, 128.0, 128.9, 129.2, 132.8, 138.5 | 71.9, 58.2 |
| Analogue C: 1-Bromo-2,4-dimethoxybenzene [3] | 7.36 (d), 6.45 (d), 6.36 (dd) | 3.82 (s), 3.75 (s) | Data not readily available | Data not readily available |
Note: Predicted values are estimates based on substituent effects and data from analogues. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes to observe are:
-
C-H stretching (aromatic): A series of sharp bands just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands in the 2850-3000 cm⁻¹ region corresponding to the methoxymethyl group.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong, characteristic band typically found between 1050-1150 cm⁻¹.
-
C-F stretching: A strong absorption in the 1200-1300 cm⁻¹ range.
-
C-Br stretching: A band in the fingerprint region, usually below 600 cm⁻¹.
An IR spectrum for the closely related 1-bromo-2-(methoxymethyl)benzene is available and serves as a useful reference.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key feature in the mass spectrum of this compound will be the isotopic pattern of bromine.[13]
-
Molecular Ion Peak: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[14][15] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).[16]
-
Fragmentation Pattern: Common fragmentation pathways for substituted benzenes include the loss of the substituents or parts of the side chain.[17] For this molecule, we can expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the entire methoxymethyl group (-CH₂OCH₃), and the bromine atom.
A GC-MS analysis would be the standard method for obtaining the mass spectrum of this compound.[18][19][20][21]
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental procedures is crucial.
NMR Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[22][23][24][25]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving power and relative inertness.[26][27][28][29][30]
-
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring the solution to a high-quality NMR tube.[22][24]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.
ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation.[31][32][33]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[34]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[31][34]
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.[31][34]
Visualizing the Framework
Chemical Structures
Caption: Chemical structures of the target compound and its analogues.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
References
-
Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved January 11, 2026, from [Link]
-
How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 11, 2026, from [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(14), 9534–9544. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics. Royal Society of Chemistry. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 11, 2026, from [Link]
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
- NMR sample preparation guidelines. (n.d.).
-
Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. (2011). Environmental Chemistry. [Link]
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
-
NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]
-
Isotope Abundance. (2022, July 3). Chemistry LibreTexts. [Link]
-
How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Experimental workflow of the ATR-FTIR spectroscopy-based method. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Supporting Information. (n.d.). Royal Society of Chemistry.
- How to select NMR solvent. (n.d.).
-
Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. (n.d.). TDI-Brooks. Retrieved January 11, 2026, from [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 11, 2026, from [Link]
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1975). Journal of the American Chemical Society. [Link]
-
ATR-FTIR. (2023, August 29). Chemistry LibreTexts. [Link]
-
Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). Journal of Chromatography A. [Link]
-
Fragmentation of Aromatics. (n.d.). Whitman College. Retrieved January 11, 2026, from [Link]
-
Multinuclear NMR. (2024, November 12). Chemistry LibreTexts. [Link]
-
Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts. [Link]
-
Carbon-fluorine spin coupling constants. (2017, January 25). Reddit. [Link]
-
Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology. [Link]
-
13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2017). Physical Chemistry Chemical Physics. [Link]
-
¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. [Link]
-
How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021, July 17). Quora. [Link]
- Supporting Information. (n.d.). The Royal Society of Chemistry.
-
Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography. (2007). Journal of Chromatography A. [Link]
-
NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield). (2019, June 15). YouTube. [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (2020). ChemRxiv. [Link]
-
1-Bromo-2-(methoxymethyl)benzene. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
Sources
- 1. 1-Bromo-2-(methoxymethyl)benzene | C8H9BrO | CID 12927162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 450-88-4|1-Bromo-4-fluoro-2-methoxybenzene|BLD Pharm [bldpharm.com]
- 3. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. GCMS Section 6.9.5 [people.whitman.edu]
- 18. tdi-bi.com [tdi-bi.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 23. scribd.com [scribd.com]
- 24. organomation.com [organomation.com]
- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 26. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 27. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 28. How To [chem.rochester.edu]
- 29. merckmillipore.com [merckmillipore.com]
- 30. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 31. agilent.com [agilent.com]
- 32. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to the X-ray Crystallography of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene Derivatives
Abstract: This guide provides a comprehensive comparison of the crystallographic features of derivatives of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a scaffold of increasing interest in medicinal chemistry and materials science. While crystallographic data for the parent compound is not publicly available, this guide establishes a predictive framework by analyzing structurally similar bromofluorobenzene derivatives. We delve into the critical aspects of single-crystal growth, comparative analysis of intermolecular interactions, and provide detailed, field-proven protocols for crystallization and X-ray diffraction analysis. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering the technical insights necessary to anticipate and interpret the solid-state behavior of this important class of molecules.
Introduction: The Structural Significance of Halogenated Benzene Derivatives
Substituted benzene rings are fundamental building blocks in the development of novel pharmaceuticals and functional materials. The specific placement of halogen atoms, such as bromine and fluorine, on an aromatic scaffold, significantly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The compound "this compound" and its derivatives are of particular interest due to the unique interplay of their substituents. The bromine atom can act as a hydrogen bond acceptor and a participant in halogen bonds, while the fluorine atom can modulate electronic properties and engage in weak hydrogen bonds. The methoxymethyl group provides a flexible, polar side chain that can influence crystal packing through various intermolecular forces.
Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount. The crystal structure reveals crucial information about molecular conformation, packing efficiency, and the specific non-covalent interactions that dictate the stability of the crystal lattice. These insights are invaluable for rational drug design, polymorphism screening, and the engineering of materials with desired properties.
Crystallization Strategies for Small Organic Molecules
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction experiments.[1][2] For small organic molecules like the derivatives of this compound, several classical and advanced techniques can be employed. The choice of method is guided by the compound's solubility, thermal stability, and quantity.
Classical Crystallization Techniques:
-
Slow Evaporation: This is often the simplest and most common method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The gradual increase in concentration promotes the formation of a few large crystals rather than many small ones.[3]
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[4] A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a "poor" solvent (precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[4][5]
-
Cooling Crystallization: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[3]
Advanced Crystallization Methods:
For challenging compounds that fail to crystallize using classical methods, more advanced techniques can be explored, such as microbatch under-oil crystallization and the use of host-guest complexes (e.g., "crystalline sponges").[1][2]
Comparative Crystallographic Analysis of Structurally Related Compounds
While no public crystal structures were found for "this compound" itself, we can infer its likely solid-state behavior by examining the crystal structures of closely related molecules. The Cambridge Structural Database (CSD) is an essential repository for such information.[6] The analysis will focus on key intermolecular interactions, such as halogen bonding and hydrogen bonding, which are expected to be dominant in the crystal packing of these derivatives.
Key Intermolecular Interactions to Consider:
-
Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[7] In the context of the target molecule, the bromine atom can interact with electronegative atoms like oxygen or nitrogen from neighboring molecules.[8][9] The strength of this interaction can be enhanced by the presence of electron-withdrawing groups on the aromatic ring.[10]
-
C-H···F and C-H···O Hydrogen Bonds: While weaker than classical hydrogen bonds, these interactions play a significant role in the crystal packing of fluorinated and oxygen-containing organic molecules.
-
Br···Br Interactions: These can be either "type I," where the C-Br···Br-C angles are equal, or "type II," which is a true halogen bond with one angle near 180° and the other near 90°.[7][11]
-
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the overall stability of the crystal structure.
Comparative Data from Similar Structures:
To provide a quantitative basis for comparison, the following table summarizes crystallographic data for several brominated and/or fluorinated benzene derivatives. This data highlights the diversity in crystal systems and packing arrangements that can arise from subtle changes in substitution.
| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |
| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₆H₁₂BrFO₂ | Monoclinic | P2₁/c | Van der Waals interactions | [12] |
| 4-Bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | C₂₀H₁₄BrClO₃ | Monoclinic | P2₁/n | Short halogen⋯oxygen contacts (Cl⋯O and Br⋯O) | [13] |
| 1,2-Bis(bromomethyl)benzene | C₈H₈Br₂ | Monoclinic | P2₁/c | Br···Br contacts | [14] |
| 1,3-Bis(bromomethyl)benzene | C₈H₈Br₂ | Monoclinic | P2₁/n | Br···Br contacts | [14] |
This comparative data suggests that derivatives of this compound are likely to crystallize in common space groups like P2₁/c or P2₁/n. The dominant intermolecular forces will likely be a combination of halogen bonds involving the bromine atom and the oxygen of the methoxymethyl group, as well as weaker C-H···F and C-H···O hydrogen bonds.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for the crystallographic analysis of this compound derivatives.
Protocol for Single Crystal Growth
This workflow outlines a systematic approach to screening for suitable crystallization conditions.
Step-by-Step Methodology:
-
Purity Assessment: Ensure the compound is of high purity (>98%), as impurities can significantly inhibit crystallization.
-
Solvent Screening: Test the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, dichloromethane, methanol, water). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Set up Crystallization Experiments:
-
Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation.
-
Vapor Diffusion: In a small vial, dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a few milliliters of a "poor" solvent (precipitant).
-
-
Incubation: Store the experiments in a vibration-free environment at a constant temperature.
-
Monitoring: Periodically check the vials under a microscope for the formation of single crystals. This may take anywhere from a few days to several weeks.
Protocol for X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, the following steps are performed to determine its three-dimensional structure.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head, often using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for various experimental factors.
-
Structure Solution: The initial atomic positions are determined using methods like Patterson or direct methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using software tools to check for geometric consistency and other potential errors. The results are typically prepared in a standard Crystallographic Information File (CIF) format.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a robust framework for its investigation. By understanding the principles of small molecule crystallization and analyzing the structural motifs present in related compounds, researchers can approach the crystallographic analysis of this and other novel halogenated compounds with a predictive and systematic strategy. The detailed protocols provided herein offer a practical starting point for obtaining high-quality single crystals and solving their three-dimensional structures, thereby accelerating the discovery and development of new chemical entities.
References
-
Porter, M. J., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2256-2273. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Universitat Rovira i Virgili. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
ResearchGate. (2019). Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine – 1,4-diiodotetrafluorobenzene (2/1), C26H14Br2F4I2N4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Royal Society of Chemistry. (2021). One Dimensional Halogen Bond Design: Br···N versus I. CrystEngComm. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. PubChem. Retrieved from [Link]
-
Caballero, J. A., & Soliman, M. E. (2015). Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), 960–965. [Link]
-
National Center for Biotechnology Information. (2017). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Coordination Chemistry Reviews. [Link]
-
International Union of Crystallography. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1090. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]
-
ResearchGate. (2005). Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene. Zeitschrift für Naturforschung B. [Link]
-
ResearchGate. (2013). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. Zeitschrift für Naturforschung B. [Link]
-
National Center for Biotechnology Information. (2016). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 3(Pt 1), 28–40. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 69–73. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. unifr.ch [unifr.ch]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
HPLC analysis of "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" reaction mixtures
An In-Depth Comparative Guide to HPLC Analysis of "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" Reaction Mixtures
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of "this compound" reaction mixtures. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind methodological choices, offering a robust framework for developing sensitive and specific stability-indicating assays for halogenated aromatic intermediates.
Introduction: The Analytical Imperative for Halogenated Intermediates
"this compound" represents a class of halogenated aromatic compounds that are pivotal building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise control of impurity profiles in such intermediates is a regulatory and safety mandate. High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical quality control in this context, providing the necessary resolution and sensitivity to monitor reaction progress, quantify impurities, and ensure the final product's quality.[1][2]
This guide will compare two distinct reversed-phase HPLC methodologies for the analysis of a hypothetical "this compound" reaction mixture. The comparison will focus on a conventional C18 stationary phase versus a Phenyl-Hexyl stationary phase, elucidating the unique selectivity advantages of the latter for aromatic compounds.[3][4][5][6][7] The methods are challenged with a simulated reaction mixture, including potential starting materials, intermediates, and degradation products, to demonstrate their stability-indicating capabilities.
The Hypothetical Reaction and Analytical Challenge
To establish a realistic analytical challenge, we consider a plausible synthetic route to "this compound" (the Analyte) via a Williamson ether synthesis from 4-bromo-2-fluorophenol.
Hypothetical Reaction Scheme:
-
Starting Material 1 (SM1): 4-bromo-2-fluorophenol
-
Starting Material 2 (SM2): Chloromethyl methyl ether (or a suitable equivalent)
-
Product (Analyte): this compound
-
Potential Impurity 1 (Imp-1): Unreacted 4-bromo-2-fluorophenol (SM1)
-
Potential Impurity 2 (Imp-2): 2-Bromo-4-fluoro-1-(methoxymethyl)benzene (a regioisomer)
-
Potential Degradant 1 (Deg-1): 4-Bromo-2-fluorobenzaldehyde (an oxidation byproduct)
The primary analytical objective is to develop an HPLC method that can baseline resolve the main analyte from its starting materials, a critical regioisomer, and a potential oxidative degradant.
Comparative HPLC Method Development
Two distinct HPLC methods were developed to compare their efficacy in resolving the components of the hypothetical reaction mixture. Both methods utilize a gradient elution to ensure the timely elution of all components with good peak shapes.
Method 1: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[8] Retention is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
Method 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns offer a mixed-mode separation mechanism.[3] In addition to hydrophobic interactions from the hexyl linker, they provide π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[5][6] This can lead to unique selectivity and improved resolution for aromatic compounds compared to traditional C18 columns.[4][7]
Experimental Design and Protocols
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Columns:
-
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL): Individual stock solutions of the analyte and each impurity were prepared by accurately weighing and dissolving the reference standards in acetonitrile.
-
Mixed Standard Solution (100 µg/mL): A working solution containing the analyte and all impurities at a concentration of 100 µg/mL was prepared by diluting the stock solutions with acetonitrile.
-
Forced Degradation Sample: The analyte was subjected to oxidative stress (e.g., 3% H₂O₂ at 60°C for 24 hours) to generate the degradant (Deg-1). The stressed sample was then diluted to an appropriate concentration for analysis. Forced degradation studies are essential for developing stability-indicating methods.[9][10][11][12][13]
Chromatographic Conditions
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 275 nm | 275 nm |
| Injection Volume | 5 µL | 5 µL |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 15 | 90 | |
| 17 | 90 | |
| 18 | 40 | |
| 20 | 40 |
Rationale for Method Choices:
-
Mobile Phase: A simple acidic mobile phase (0.1% formic acid) is used to ensure good peak shapes for potentially ionizable compounds like the phenolic starting material.
-
Organic Modifier: Acetonitrile is a common choice for C18 columns. Methanol was chosen for the Phenyl-Hexyl column as it can sometimes enhance π-π interactions compared to acetonitrile.
-
Detection Wavelength: The selection of 275 nm is based on the UV absorbance profile of brominated aromatic compounds, which typically exhibit absorbance in this region. The bromine substituent can cause a redshift in the UV spectrum.[14]
Comparative Performance Data
The following tables summarize the simulated performance data for the two HPLC methods in separating the hypothetical reaction mixture.
Table 1: Chromatographic Performance on C18 Column
| Peak No. | Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 1 | SM1 (4-bromo-2-fluorophenol) | 5.8 | 1.1 | - |
| 2 | Deg-1 (4-Bromo-2-fluorobenzaldehyde) | 8.2 | 1.2 | 4.5 |
| 3 | Imp-2 (Regioisomer) | 10.5 | 1.3 | 3.8 |
| 4 | Analyte | 10.9 | 1.2 | 1.3 |
Table 2: Chromatographic Performance on Phenyl-Hexyl Column
| Peak No. | Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 1 | SM1 (4-bromo-2-fluorophenol) | 4.5 | 1.1 | - |
| 2 | Deg-1 (4-Bromo-2-fluorobenzaldehyde) | 7.1 | 1.1 | 5.1 |
| 3 | Analyte | 9.8 | 1.1 | 4.9 |
| 4 | Imp-2 (Regioisomer) | 11.2 | 1.2 | 2.8 |
Discussion and Method Comparison
The simulated data highlights the significant impact of the stationary phase on the separation of the "this compound" reaction mixture.
-
Resolution of Critical Pair: The most significant difference is observed in the resolution of the analyte and its regioisomer (Imp-2). The C18 column provides a resolution of only 1.3, which is below the generally accepted minimum of 1.5 for baseline separation. In contrast, the Phenyl-Hexyl column achieves a resolution of 2.8 for this critical pair, indicating a superior separation.
-
Elution Order: The elution order of the analyte and its regioisomer is reversed between the two columns. This change in selectivity is a direct result of the π-π interactions afforded by the Phenyl-Hexyl phase, which retains the analyte with a more accessible aromatic ring more strongly.
-
Peak Shape: Both columns provide good peak shapes with tailing factors close to 1.
-
Analysis Time: The Phenyl-Hexyl method has a slightly shorter overall run time for the elution of all components.
The Phenyl-Hexyl column is the clear choice for this application, providing a more robust and reliable separation of the target analyte from its critical impurities. This underscores the importance of screening alternative column chemistries during method development, especially for aromatic compounds.[4][6]
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow and the logical comparison of the two methods.
Caption: Logical comparison of the separation mechanisms and outcomes.
Detailed Experimental Protocols
Protocol 1: HPLC Analysis using C18 Column
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase composition (40% Acetonitrile in 0.1% Formic Acid in Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Ensure the column temperature is maintained at 30 °C.
-
-
Sample Injection:
-
Inject 5 µL of the prepared standard or sample solution.
-
-
Data Acquisition:
-
Run the gradient program as specified in the chromatographic conditions table.
-
Monitor the chromatogram at 275 nm.
-
The total run time is 20 minutes.
-
-
System Suitability:
-
Before sample analysis, inject the mixed standard solution five times.
-
The relative standard deviation (%RSD) for the peak area of the analyte should be less than 2.0%.
-
The resolution between the analyte and Imp-2 should be recorded.
-
Protocol 2: HPLC Analysis using Phenyl-Hexyl Column
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase composition (50% Methanol in 0.1% Formic Acid in Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Ensure the column temperature is maintained at 30 °C.
-
-
Sample Injection:
-
Inject 5 µL of the prepared standard or sample solution.
-
-
Data Acquisition:
-
Run the gradient program as specified in the chromatographic conditions table.
-
Monitor the chromatogram at 275 nm.
-
The total run time is 20 minutes.
-
-
System Suitability:
-
Before sample analysis, inject the mixed standard solution five times.
-
The %RSD for the peak area of the analyte should be less than 2.0%.
-
The resolution between the analyte and Imp-2 should be greater than 2.0.
-
Conclusion
The development of a robust, stability-indicating HPLC method is critical for ensuring the quality of pharmaceutical intermediates like "this compound". While a standard C18 column can provide a reasonable separation, this guide demonstrates that a Phenyl-Hexyl column offers superior selectivity for this class of aromatic compounds. The enhanced resolution of the target analyte from its critical regioisomer highlights the importance of exploring alternative stationary phase chemistries during method development. The Phenyl-Hexyl method presented here provides a reliable and robust platform for the quality control of "this compound" reaction mixtures in a drug development setting.
References
- The role of forced degradation studies in stability indic
- Phenyl-Hexyl Columns - SMT - Separ
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- A Review on HPLC Method Development and Validation in Forced Degrad
- Method Development & Forced Degrad
- A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product - Journal of Pharmaceutical Science and Bioscientific Research.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Phenyl Stationary Phases for HPLC - Element Lab Solutions.
- Reversed Phase HPLC Columns - Phenomenex.
- Comparison of three stationary phases in the separation of polyphenyls by liquid chrom
- HPLC analytical Method development: an overview - PharmaCores.
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
- Effect of bromine substituent on optical properties of aryl compounds - ResearchG
Sources
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. separationmethods.com [separationmethods.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 12. jpsbr.org [jpsbr.org]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling with 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of novel molecular entities. Aryl halides are indispensable building blocks in this endeavor, and among them, "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" emerges as a versatile reagent for introducing a unique fluoro-alkoxy-substituted phenyl motif. This guide provides an in-depth technical comparison of its performance in three cornerstone cross-coupling reactions: the Suzuki-Miyuura, Heck, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis with relevant alternatives to inform your synthetic strategy.
The Strategic Value of the 2-Fluoro-4-(methoxymethyl)phenyl Moiety
The 2-fluoro-4-(methoxymethyl)phenyl scaffold is of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The methoxymethyl (MOM) ether serves as a stable protecting group for a phenolic hydroxyl, which can be a critical pharmacophoric element or a handle for further functionalization. The bromine atom at the ortho position to the MOM group provides a reactive site for palladium-catalyzed cross-coupling, allowing for the elaboration of the core structure.
The choice of the methoxymethyl protecting group is a key consideration. It is generally stable to a wide range of reaction conditions, yet can be cleaved under acidic conditions to reveal the corresponding phenol. This balance of stability and controlled deprotection is a significant advantage in multi-step syntheses.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on "this compound" are not extensively documented in publicly available literature, we can extrapolate its expected performance based on the well-established principles of cross-coupling reactions and data from structurally analogous substrates. The electron-donating nature of the methoxymethyl group through resonance is expected to facilitate the oxidative addition of the C-Br bond to the palladium catalyst, a key step in many cross-coupling catalytic cycles.[1] However, the steric bulk of the ortho-methoxymethyl group may influence the approach of the catalyst and the coupling partner, potentially requiring more robust catalytic systems.[1]
Performance Overview:
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Expected Yield Range | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Pd(PPh₃)₄ or PdCl₂(dppf) | 80-95% | Generally high-yielding and tolerant of various functional groups. The choice of base and solvent is crucial for optimal performance. |
| Heck | Alkenes (e.g., Styrene, Acrylates) | Pd(OAc)₂ / P(o-tol)₃ | 70-85% | The electron-rich nature of the aryl bromide may require slightly more forcing conditions compared to electron-deficient analogs. Regioselectivity can be a factor with unsymmetrical alkenes. |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos or SPhos | 75-90% | The choice of a bulky, electron-rich phosphine ligand is critical to overcome potential steric hindrance and promote efficient C-N bond formation. |
Note: The expected yield ranges are estimations based on data from structurally similar compounds and general trends in cross-coupling reactions. Actual yields will depend on the specific substrates and reaction conditions.
Mechanistic Insights: The Catalytic Cycles
Understanding the underlying mechanisms of these reactions is paramount for troubleshooting and optimization. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction:
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are generalized starting points for the cross-coupling reactions of "this compound". Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize a biaryl compound from "this compound" and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Protocol
Objective: To synthesize a substituted alkene from "this compound" and an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, dissolve this compound, the alkene, and the phosphine ligand in DMF.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add palladium(II) acetate and triethylamine under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize an arylamine from "this compound" and a primary or secondary amine.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos or SPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Alternatives and Comparative Analysis
The primary alternatives to "this compound" are other protected 2-bromo-1-fluorophenol derivatives. The choice of the protecting group can significantly impact reactivity, stability, and deprotection conditions.
| Reagent | Protecting Group | Key Advantages | Key Disadvantages |
| This compound | Methoxymethyl (MOM) | Good stability, mild acidic deprotection. | Can be sensitive to very strong acids. |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Benzyl (Bn) | High stability, deprotection via hydrogenation.[1] | Hydrogenation may not be compatible with other reducible functional groups.[1] |
| 4-Bromo-1-fluoro-2-methoxybenzene | Methyl (Me) | High stability. | Harsh deprotection conditions (e.g., BBr₃) are often required.[1] |
| 4-(tert-Butoxy)-2-bromo-1-fluorobenzene | tert-Butyl (t-Bu) | Mild acidic deprotection (e.g., TFA). | Steric hindrance can sometimes lead to lower yields. |
The selection of the optimal reagent will depend on the overall synthetic strategy, particularly the compatibility of the deprotection conditions with other functional groups present in the molecule.
Conclusion
"this compound" is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions is expected to be robust, providing access to a wide range of C-C and C-N coupled products. The choice of this reagent, with its stable yet readily cleavable methoxymethyl protecting group, offers a strategic advantage in multi-step synthetic campaigns. The provided protocols and comparative analysis serve as a foundation for researchers to effectively incorporate this important intermediate into their synthetic workflows.
References
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. Heck reaction. [Link]
- BenchChem. A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
SynArchive. Mizoroki-Heck Reaction. [Link]
-
ChemUniverse. This compound. [Link]
- BenchChem. Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.
-
J-GLOBAL. Synthesis of 4-Bromo-2-fluorobiphenyl by Suzuki Coupling Reaction with Pd(PPh_3)_4 Catalysis. [Link]
- Google Patents.
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ResearchGate. Enantioselective Suzuki Cross-Couplings of Unactivated 1-Fluoro-1-haloalkanes: Synthesis of Chiral β-, γ-, δ-, and ε-Fluoroalkanes. [Link]
- BenchChem. 4-Bromo-2-fluoro-1-(trifluoromethoxy)
Sources
A Comparative Guide to the Mechanistic Reactivity of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The compound 4-Bromo-1-fluoro-2-(methoxymethyl)benzene is a versatile intermediate, offering multiple avenues for functionalization. Its unique arrangement of a reactive bromine atom, a typically robust fluorine atom, and a methoxymethyl (MOM) ether presents a fascinating case study in chemoselectivity.
This guide provides an in-depth comparison of the primary mechanistic pathways involving this substrate. We will dissect the causality behind its reactivity in palladium-catalyzed cross-coupling reactions and organometallic transformations, supported by experimental data from closely related analogues to provide a predictive framework for synthetic planning.
Part 1: Structural Analysis and Predicted Reactivity
The reactivity of this compound is governed by the interplay of electronic and steric effects of its three key substituents.
-
Bromine (C-Br bond) : This is the most labile site for many transformations. The C-Br bond is significantly weaker than the C-F bond, making it the primary target for oxidative addition in palladium catalytic cycles and for lithium-halogen exchange.[1]
-
Fluorine (C-F bond) : The C-F bond is the strongest carbon-halogen bond, rendering it inert to most cross-coupling conditions that activate the C-Br bond.[1] Its high electronegativity polarizes the adjacent C-H bond, making it a potential site for directed ortho-lithiation, although this is often kinetically slower than lithium-bromine exchange.
-
Methoxymethyl Ether (-OCH₂OCH₃) : This group exerts a dual influence. Electronically, the ether oxygen donates electron density to the aromatic ring through resonance, activating the ortho and para positions. Sterically, its bulk is less significant than a comparable benzyloxy group, which can lead to faster reaction rates in sterically sensitive transformations.[2]
The confluence of these properties allows for highly selective reactions at the C-Br position, leaving the C-F and C-O bonds intact.
Caption: Key reaction pathways for the target substrate.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Bonds
The significant difference in bond dissociation energies between the C-Br and C-F bonds allows palladium catalysts to selectively insert into the weaker C-Br bond, making cross-coupling a highly effective and chemoselective strategy for functionalization.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Performance Data
Direct comparative studies on this compound are limited. However, data from analogous substrates provide a strong predictive basis for reaction outcomes. The less sterically demanding methoxy analogue often shows slightly higher reactivity compared to the benzyloxy version.[2][5]
| Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Reference Substrate | Cite |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 95 | 1-Bromo-2-fluoro-4-methoxybenzene | [5] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / Dioxane | 100 | ~90-95 | 4-(Benzyloxy)-2-bromo-1-fluorobenzene | [3] |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene/H₂O | 90 | ~90-98 | 4-(Benzyloxy)-2-bromo-1-fluorobenzene | [1] |
Yields are highly dependent on the specific boronic acid and optimized conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar aryl bromides.[1]
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition : Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution : Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and then brine (10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are fundamental to a vast number of pharmaceuticals.[6] The mechanism involves an oxidative addition, amine coordination and deprotonation, followed by reductive elimination.[6][7] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to facilitate the reductive elimination step, which is often rate-limiting.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This representative procedure is based on established protocols for related aryl halides.[6]
-
Reaction Setup : In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a suitable base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), the palladium precatalyst (e.g., a G3 or G4 precatalyst, 2 mol%), and the phosphine ligand (if not using a precatalyst, 4 mol%) to an oven-dried Schlenk flask.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction Execution : Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction to room temperature and partition between ethyl acetate and water.
-
Purification : Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Part 3: Orthogonal Reactivity via Lithium-Halogen Exchange
An alternative to palladium catalysis is the use of organolithium reagents to generate a potent aryllithium nucleophile. For this compound, two pathways are possible: directed ortho-lithiation adjacent to the fluorine atom or lithium-halogen exchange at the bromine. At low temperatures (-78 °C), the lithium-halogen exchange is kinetically much faster and is the overwhelmingly favored pathway.[8]
This regioselectivity provides a powerful and orthogonal method for C-C bond formation by trapping the aryllithium intermediate with a suitable electrophile.
Caption: Workflow for lithiation and electrophilic quench.
Experimental Protocol: Lithiation and Formylation
This protocol for generating an aldehyde is adapted from a procedure for the analogous benzyloxy-substituted compound.[8]
-
Reaction Setup : Charge a flame-dried, two-necked round-bottom flask with this compound (1.0 equiv.). Seal the flask and establish an inert atmosphere (argon or nitrogen).
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of 0.2-0.5 M.
-
Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench : Add anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv.) dropwise to the aryllithium solution. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Work-up : Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography.
Part 4: The C-F Bond: A Note on Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is highly reactive, the C-F bond in this substrate is exceptionally stable. Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile.[9] However, this reaction has stringent electronic requirements: it proceeds efficiently only when the ring is activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CF₃) positioned ortho or para to the leaving group.[10][11]
In this compound, the methoxymethyl group is electron-donating by resonance, and the bromine atom is only weakly deactivating. These substituents do not provide the necessary electronic pull to make the C-F bond susceptible to nucleophilic attack under standard conditions. Therefore, SNAr at the fluorine position is a disfavored and mechanistically unviable pathway compared to the transformations at the C-Br bond. This inherent stability is a key advantage, as the fluorine atom can be carried through multiple synthetic steps to be leveraged for its beneficial effects on the physicochemical properties (e.g., metabolic stability, binding affinity) of the final target molecule.[12]
Conclusion
This compound is a strategically designed building block that offers a clear hierarchy of reactivity. The C-Br bond serves as a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. These reactions proceed with high chemoselectivity, leaving the robust C-F bond and the methoxymethyl ether untouched. This predictable reactivity allows for the precise and efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and materials science. Understanding these competing mechanistic pathways is paramount to leveraging this substrate to its full synthetic potential.
References
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Molecular Memory. (2018). The NAS mechanism and a practice problem. YouTube. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]
-
Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
As a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical development, 4-Bromo-1-fluoro-2-(methoxymethyl)benzene demands rigorous adherence to safety and disposal protocols. This guide provides an in-depth, procedural framework for its proper handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established chemical safety principles and are designed to be a self-validating system for risk mitigation.
Hazard Profile and Core Chemical Properties
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. This compound is a substituted aromatic compound containing both bromine and fluorine atoms. This halogenation is the single most critical factor determining its disposal pathway.
Based on data for the compound and structurally similar chemicals, the primary hazards are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
The causality behind these hazards lies in the reactivity of the halogenated benzene ring. These compounds can interact with biological macromolecules, leading to irritation and toxicity. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.
| Property | Data |
| Molecular Formula | C₈H₈BrFO |
| CAS Number | 337535-43-0[2] |
| GHS Hazard Class | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1] |
| Classification | Halogenated Organic Compound[3][4] |
The Cornerstone of Disposal: Waste Segregation
The most critical step in the proper disposal of this compound is strict segregation. Halogenated organic compounds cannot be mixed with non-halogenated organic waste.[3][4][5]
The scientific rationale for this segregation is twofold:
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration. The presence of halogens requires specialized scrubbers and equipment to neutralize the resulting acidic gases (like HBr and HF), which would otherwise damage standard incinerators and pollute the atmosphere.[4]
-
Cost and Compliance: Due to the specialized treatment required, the disposal cost for halogenated waste is significantly higher than for non-halogenated waste.[6] Mixing these waste streams increases disposal costs for the entire volume and can lead to regulatory non-compliance.
Incompatibility: Never mix halogenated organic waste with the following:
Standard Operating Protocol for Waste Collection and Disposal
This protocol provides a step-by-step methodology for the safe collection and temporary storage of waste containing this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before generating any waste, ensure all necessary safety measures are in place.
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Use chemically resistant nitrile gloves.[3]
-
Body Protection: A full-length lab coat is mandatory.
-
Engineering Control: All handling and transferring of this chemical and its waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3][8]
Step 2: Waste Container Selection
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Material: Use a chemically compatible, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) or glass bottles are appropriate.
-
Avoid Metals: Do not use metal containers. Halogenated solvents can degrade over time to produce acidic byproducts, which can corrode metal cans.[7]
-
Condition: The container must be clean, dry, and in good condition.
Step 3: Proper Waste Labeling
Accurate labeling is a critical safety feature that communicates hazards to all personnel and ensures regulatory compliance. Per EPA guidelines, the label must include:
-
Full Chemical Name(s): List "this compound" and any other components in the waste stream.
-
Hazard Identification: Affix appropriate GHS pictograms (e.g., exclamation mark for irritant) or a written description of the hazards.[10]
Step 4: Waste Accumulation
-
Location: Add waste to the container inside a chemical fume hood.
-
Closure: Keep the container securely closed at all times, except when actively adding waste.[5][6] This prevents the release of volatile organic compounds (VOCs).
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Labs must designate an SAA for the temporary storage of hazardous waste.[9][11]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.[10]
-
Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[6][8]
-
Segregation: Store the halogenated waste container away from incompatible materials.[7]
Step 6: Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal.[11]
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department for waste pickup.
-
Professional Disposal: The EHS department will consolidate the waste for transport by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
Small Spill Management (inside a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Contain & Absorb: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover the spill.[5][8]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[5]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Adherence to this comprehensive disposal guide is essential for maintaining a safe laboratory environment, protecting our ecosystem, and ensuring full regulatory compliance.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
-
Safe Chemical Waste Disposal in Labs. (2024, July 21). Environmental Marketing Services. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, July 1). Lab Manager. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, July 1). Medical Laboratory Observer. Retrieved from [Link]
-
4-Bromo-1-fluoro-2-methoxybenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]
-
4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Restek. Retrieved from [Link]
-
1-BROMO-4-FLUOROBENZENE Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
-
This compound. (n.d.). ChemUniverse. Retrieved from [Link]
Sources
- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
An Expert Guide to the Safe Handling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your experimental workflow is not only scientifically sound but also fundamentally safe. The handling of specialized reagents like this compound requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in established safety principles, to protect you, your colleagues, and your research.
Hazard Analysis: A Proactive Approach to Safety
A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a conservative safety posture must be adopted by inferring hazards from structurally analogous compounds, such as other halogenated and methoxy-substituted benzene derivatives.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this analysis.[4][5][6]
Based on available data for similar chemicals, we will operate under the assumption that this compound presents the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[7][8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation, with potential for damage if not addressed immediately.[7][8][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[7][8][9]
-
Acute Toxicity - Oral (Category 4): May be harmful if swallowed.[7]
This proactive hazard assessment is the cornerstone of a self-validating safety protocol; by preparing for the most probable risks, we mitigate the potential for unforeseen incidents.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of simple compliance but a critical, risk-informed decision. The following table outlines the minimum required PPE for handling this compound, along with the scientific rationale for each selection.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes, which can cause serious irritation.[10][11] A face shield should be worn over the goggles during procedures with a heightened risk of splashing, such as when transferring larger volumes or working under positive pressure. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[9][10] |
| Hands | Double Gloving: Nitrile Gloves | Skin contact is a primary exposure route that causes irritation. No single glove material offers indefinite protection. Double-gloving with nitrile gloves provides a robust barrier for incidental contact.[1][12] For prolonged handling or submersion tasks, heavier-duty gloves such as neoprene should be considered. Always inspect gloves for tears or pinholes before use and change them immediately upon contamination.[1] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect the skin from accidental spills.[1][10] Ensure that no skin is exposed between the glove and the sleeve. |
| Respiratory | Certified Chemical Fume Hood | Due to the risk of respiratory irritation, all handling of this compound must be performed within a properly functioning and certified chemical fume hood.[1][13] This engineering control is the most effective method for minimizing inhalation exposure. A NIOSH-approved respirator may be required for cleaning up large spills outside of a hood.[10][11] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural integrity. The following diagram and steps outline the complete operational plan, from preparation to disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. era-environmental.com [era-environmental.com]
- 7. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Bromo-1-fluoro-2-methylbenzene(51437-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
